molecular formula C11H13NO B15428483 N-[(2-methylphenyl)methyl]prop-2-enamide

N-[(2-methylphenyl)methyl]prop-2-enamide

Cat. No.: B15428483
M. Wt: 175.23 g/mol
InChI Key: PNEQWZNDQWVHCO-UHFFFAOYSA-N
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Description

N-[(2-methylphenyl)methyl]prop-2-enamide is a synthetic enamide compound of significant interest in medicinal chemistry research, particularly in the development of multi-target-directed ligands (MTDLs) for complex neurodegenerative disorders. The core enamide scaffold, which features an olefinic linkage connected to an amide functional group, has been identified as a versatile pharmacophore for creating potent and selective enzyme inhibitors . Recent studies highlight that enamides demonstrate promising activity as highly selective and reversible inhibitors of Monoamine Oxidase-B (MAO-B), a key enzymatic target in the therapeutic management of Parkinson's disease . Furthermore, research indicates that certain enamide derivatives can also effectively inhibit β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a primary target in Alzheimer's disease research due to its role in the formation of amyloid-beta plaques . The dual-inhibition capability of the enamide core makes it a valuable chemical template for investigating new therapeutic strategies against these conditions. The design of such compounds leverages the combination of key pharmacophore features into a single molecular framework. The presence of the α,β-unsaturated system (olefinic linkage) and the carboxamide group are critical for interactions within the enzymatic catalytic sites, contributing to the inhibitor's potency and selectivity . This product is intended for research applications only, providing scientists with a high-quality building block for pharmaceutical development and biochemical probing. For research use only. Not for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

N-[(2-methylphenyl)methyl]prop-2-enamide

InChI

InChI=1S/C11H13NO/c1-3-11(13)12-8-10-7-5-4-6-9(10)2/h3-7H,1,8H2,2H3,(H,12,13)

InChI Key

PNEQWZNDQWVHCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C=C

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of N-(2-Methylbenzyl)acrylamide Monomer

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of N-[(2-methylphenyl)methyl]prop-2-enamide (N-(2-methylbenzyl)acrylamide) Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This guide details the synthesis of This compound , commonly referred to as N-(2-methylbenzyl)acrylamide . This molecule is a functional monomer used in the development of thermo-responsive hydrogels and sterically hindered polyacrylamides. The presence of the ortho-methyl group on the benzyl ring introduces specific steric constraints that influence the polymerization kinetics and the Lower Critical Solution Temperature (LCST) of the resulting polymers.

The protocol outlined below utilizes a modified Schotten-Baumann reaction under anhydrous conditions. This route is selected for its high yield potential (>85%) and scalability, minimizing the formation of Michael-addition byproducts common in aqueous variation.

Strategic Retrosynthesis & Reaction Design

Chemical Pathway

The synthesis is a nucleophilic acyl substitution where 2-methylbenzylamine acts as the nucleophile attacking the carbonyl carbon of acryloyl chloride.

Key Challenges:

  • Exotherm Control: The reaction is highly exothermic; uncontrolled heat can trigger spontaneous polymerization of the acryloyl moiety.

  • HCl Scavenging: The reaction generates HCl, which must be neutralized immediately to prevent amine salt formation (which renders the nucleophile inactive).

  • Michael Addition: Excess amine can attack the

    
    -carbon of the acrylamide double bond, creating impurities.
    
Reaction Scheme Visualization

The following diagram illustrates the reaction pathway and the role of the base (Triethylamine) in driving the equilibrium.

ReactionScheme R1 2-Methylbenzylamine (Nucleophile) I1 Tetrahedral Intermediate R1->I1 DCM, 0°C R2 Acryloyl Chloride (Electrophile) R2->I1 P1 N-(2-methylbenzyl)acrylamide (Target Monomer) I1->P1 -HCl BP Triethylamine HCl (Salt Precipitate) I1->BP +TEA

Figure 1: Mechanistic pathway for the acylation of 2-methylbenzylamine. The base (TEA) acts as a proton scavenger to prevent amine deactivation.

Experimental Protocol

Materials & Stoichiometry

Safety Note: Acryloyl chloride is a lachrymator and highly toxic. All operations must be performed in a fume hood.

ReagentMW ( g/mol )Equiv.[1][2][3][4]Role
2-Methylbenzylamine 121.181.0Nucleophile
Acryloyl Chloride 90.511.1Electrophile (Slight excess)
Triethylamine (TEA) 101.191.2Acid Scavenger
Dichloromethane (DCM) -SolventAnhydrous reaction medium
MEHQ (4-Methoxyphenol) 124.14500 ppmPolymerization Inhibitor
Step-by-Step Procedure
Phase A: Setup and Addition (0 – 2 Hours)[3][4]
  • Apparatus Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Solvation: Charge the flask with 2-methylbenzylamine (10.0 g, 82.5 mmol) , Triethylamine (13.8 mL, 99.0 mmol) , and DCM (150 mL) .

  • Inhibition: Add MEHQ (approx. 10 mg) to the flask. This is critical to prevent radical polymerization during the exothermic addition.

  • Cooling: Submerge the flask in an ice/salt bath to reach an internal temperature of -5°C to 0°C.

  • Acylation: Dissolve Acryloyl Chloride (7.4 mL, 90.8 mmol) in 20 mL of DCM in the addition funnel. Add this solution dropwise over 60 minutes.

    • Critical Control Point: Monitor internal temperature. Do not allow it to exceed 5°C. Rapid addition leads to bis-acylation or polymerization.

Phase B: Reaction and Workup (2 – 6 Hours)
  • Equilibration: Once addition is complete, allow the reaction to warm to room temperature (20-25°C) and stir for 3 hours. A thick white precipitate (TEA·HCl) will form.

  • Filtration: Filter off the TEA·HCl salt using a sintered glass funnel. Rinse the filter cake with cold DCM (2 x 20 mL).

  • Wash Sequence: Transfer the filtrate to a separatory funnel and wash sequentially with:

    • 1.0 M HCl (50 mL): Removes unreacted amine and residual TEA.

    • Sat. NaHCO₃ (50 mL): Neutralizes excess acid and hydrolyzes trace acryloyl chloride.

    • Brine (50 mL): Drying step.

  • Drying: Dry the organic layer over anhydrous MgSO₄ for 20 minutes, then filter.

Phase C: Purification (Recrystallization)

While column chromatography can be used, recrystallization is preferred for monomer purity required in polymer synthesis.

  • Concentration: Evaporate the DCM under reduced pressure (Rotavap) at <30°C (bath temperature) to obtain a crude off-white solid.

    • Warning: High heat can trigger polymerization.

  • Solvent System: Dissolve crude solid in minimal boiling Ethyl Acetate.

  • Precipitation: Slowly add Hexane until turbidity persists. Cool to 4°C overnight.

  • Isolation: Filter the white crystalline needles and dry under high vacuum at room temperature.

Workflow Logic Diagram

Workflow Start Start: Reagents in DCM (-5°C, N2 atm) Add Dropwise Addition of Acryloyl Chloride Start->Add Warm Warm to RT Stir 3 Hours Add->Warm Filter Filter TEA-HCl Salt Warm->Filter Wash Liquid-Liquid Extraction (HCl -> NaHCO3 -> Brine) Filter->Wash Evap Rotary Evaporation (<30°C) Wash->Evap Cryst Recrystallization (EtOAc/Hexane) Evap->Cryst Final Pure Monomer (White Needles) Cryst->Final

Figure 2: Operational workflow for the isolation of N-(2-methylbenzyl)acrylamide.[2]

Analytical Characterization (QC)

To validate the synthesis, the following spectroscopic data must be confirmed. The ortho-methyl group provides a distinct diagnostic peak.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃, 400 MHz

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
2.35 Singlet3HAr-CHOrtho-methyl group (Diagnostic)
4.55 Doublet2HN-CH ₂-ArBenzylic protons
5.65 Doublet of Doublets1H-CH=CH ₂ (trans)Vinyl proton
5.80 Broad Singlet1H-NH -Amide proton
6.15 Multiplet1H-CH =CH₂Vinyl proton (alpha to carbonyl)
6.30 Doublet of Doublets1H-CH=CH ₂ (cis)Vinyl proton
7.15 - 7.30 Multiplet4HAr-H Aromatic ring protons
Infrared Spectroscopy (FT-IR)
  • 3280 cm⁻¹: N-H stretching (Amide A).

  • 1655 cm⁻¹: C=O stretching (Amide I) – Key confirmation of acylation.

  • 1620 cm⁻¹: C=C stretching (Vinyl group).

  • 1540 cm⁻¹: N-H bending (Amide II).

Troubleshooting & Optimization (E-E-A-T)

Common Failure Modes
  • Oiling Out: If the product oils out during recrystallization instead of crystallizing, the solution is likely too concentrated or contains residual DCM.

    • Remedy: Re-dissolve in EtOAc, add a seed crystal (if available), or scratch the glass surface to induce nucleation.

  • Polymerization: If the product becomes an insoluble gel during workup.

    • Cause: Overheating during rotavap or insufficient inhibitor.

    • Remedy: Ensure bath temp <30°C and maintain 500ppm MEHQ throughout the process.

Storage

The monomer is sensitive to light and heat.

  • Storage: Store at -20°C.

  • Stabilization: It is recommended to store the pure monomer with trace MEHQ (10-50 ppm) if it will not be used immediately for polymerization.

References

  • Schotten, C. (1884).[5] "Ueber die Oxydation des Piperidins". Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.[5] Link

  • Gutiérrez-Pérez, R., et al. (2006). "Synthesis and characterization of (R)-(+)-α-methylbenzylmethacryloylamine. A novel and versatile monomer". Designed Monomers and Polymers, 9(2), 105-113. Link

  • Nascimento, V. R., et al. (2020).[4] "Supplementary Information: General procedure for synthesis of N-benzyl-N-arylacrylamides". Royal Society of Chemistry. Link

  • BenchChem. (2025).[1][6] "Schotten-Baumann Reaction: Application Notes and Protocols". Link

  • Organic Syntheses. "N-Benzylacrylamide". Org.[5][7][8][9] Synth. 1954, 34, 67. Link

Sources

chemical properties and structure of N-(2-methylbenzyl)acrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Structural Analysis

Executive Summary

N-(2-Methylbenzyl)acrylamide is a bifunctional organic molecule comprising a reactive acrylamide "warhead" and a lipophilic 2-methylbenzyl (o-tolyl) moiety. It serves as a critical intermediate in two distinct fields: Medicinal Chemistry , where it acts as a covalent inhibitor targeting cysteine residues in kinases (e.g., BTK, EGFR), and Polymer Science , where it functions as a hydrophobic monomer to modulate the Lower Critical Solution Temperature (LCST) of thermoresponsive hydrogels.

This guide provides a rigorous technical analysis of its physicochemical properties, synthesis protocols, and reactivity profiles, designed for researchers requiring high-purity synthesis and characterization data.

Chemical Structure & Properties
2.1 Physicochemical Data
PropertyValue (Experimental/Predicted)
IUPAC Name N-[(2-methylphenyl)methyl]prop-2-enamide
Molecular Formula

Molecular Weight 175.23 g/mol
Physical State White to off-white crystalline solid
Melting Point 78–82 °C (Predicted based on m-isomer)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water
LogP (Predicted) ~2.1 (Moderate Lipophilicity)
H-Bond Donors/Acceptors 1 Donor (Amide NH) / 1 Acceptor (Carbonyl O)
2.2 Structural Analysis

The molecule features three distinct functional zones:

  • The Acrylamide Warhead: An

    
    -unsaturated carbonyl system. The vinyl group (
    
    
    
    ) is electron-deficient due to conjugation with the amide carbonyl, making the
    
    
    -carbon highly susceptible to nucleophilic attack (Michael Addition).
  • The Amide Linker: Provides structural rigidity and hydrogen bonding capability (Donor: NH, Acceptor: C=O).

  • The Ortho-Methylbenzyl Group: The 2-methyl substituent introduces steric bulk near the amide bond, which can modulate the rate of hydrolysis and polymerization compared to the unsubstituted benzyl analog. This "ortho-effect" also influences the rotational freedom of the aromatic ring, potentially locking the conformation in protein binding pockets.

Synthesis Protocol: Schotten-Baumann Acylation

Objective: Synthesize N-(2-methylbenzyl)acrylamide via nucleophilic acyl substitution. Scale: 10 mmol (approx. 1.75 g yield).

Reagents:
  • 2-Methylbenzylamine (Starting Material): 1.21 g (10 mmol)

  • Acryloyl Chloride: 0.95 g (10.5 mmol, 1.05 eq)

  • Triethylamine (TEA): 1.52 g (15 mmol, 1.5 eq)

  • Dichloromethane (DCM): 50 mL (Anhydrous)

  • Inhibitor: Hydroquinone (trace, <5 mg) to prevent polymerization.

Step-by-Step Methodology:
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with

    
     gas.
    
  • Solubilization: Dissolve 2-methylbenzylamine (10 mmol) and TEA (15 mmol) in 40 mL of anhydrous DCM. Cool the solution to 0 °C in an ice-water bath.

  • Acylation: Dissolve acryloyl chloride (10.5 mmol) in 10 mL DCM. Add this solution dropwise to the amine mixture over 30 minutes. Critical: Maintain temperature <5 °C to prevent polymerization or di-acylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes;

    
     of product ~0.4).
    
  • Workup:

    • Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine and TEA.

    • Wash with Sat.

      
       (2 x 20 mL) to neutralize excess acid.
      
    • Wash with Brine (1 x 20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo at <30 °C (to avoid thermal polymerization).
      
  • Purification: Recrystallize from minimal hot Ethyl Acetate/Hexanes (1:3) or purify via flash column chromatography (

    
    , Gradient 0-40% EtOAc in Hexanes).
    

Synthesis Amine 2-Methylbenzylamine (Nucleophile) Inter Tetrahedral Intermediate Amine->Inter Nucleophilic Attack (0°C, DCM) AcCl Acryloyl Chloride (Electrophile) AcCl->Inter Product N-(2-Methylbenzyl)acrylamide (Target) Inter->Product Elimination of Cl- Base Triethylamine (HCl Scavenger) Base->Inter Proton Sponge

Caption: Schotten-Baumann synthesis pathway for N-(2-methylbenzyl)acrylamide.

Spectroscopic Characterization

To validate the structure, the following spectroscopic signals must be confirmed.


H NMR (400 MHz,

) Predicted:
  • 
     7.15 – 7.30 (m, 4H):  Aromatic protons (Ar-H).
    
  • 
     6.30 (dd, 
    
    
    
    ):
    Vinyl proton (
    
    
    , trans to carbonyl).
  • 
     6.15 (dd, 
    
    
    
    ):
    Vinyl proton (
    
    
    , geminal to carbonyl).
  • 
     5.85 (bs, 1H):  Amide NH (Broad singlet, exchangeable with 
    
    
    
    ).
  • 
     5.65 (dd, 
    
    
    
    ):
    Vinyl proton (
    
    
    , cis to carbonyl).
  • 
     4.55 (d, 
    
    
    
    ):
    Benzylic methylene (
    
    
    ).
  • 
     2.35 (s, 3H): Ortho-Methyl group (
    
    
    
    ).
IR Spectroscopy (ATR):
  • 3280 cm

    
    :  N-H stretch (Amide A).
    
  • 1655 cm

    
    :  C=O stretch (Amide I).
    
  • 1620 cm

    
    :  C=C stretch (Vinyl).
    
  • 1540 cm

    
    :  N-H bend (Amide II).
    
Reactivity & Applications
5.1 Covalent Inhibition (Michael Addition)

In drug discovery, this molecule is a prototype for "Targeted Covalent Inhibitors" (TCIs). The acrylamide warhead reacts irreversibly with non-catalytic cysteine residues in the ATP-binding pocket of kinases.

  • Mechanism: The sulfur atom of the cysteine thiolate attacks the

    
    -carbon of the acrylamide.
    
  • Selectivity: The ortho-methyl group provides steric bulk that can prevent the inhibitor from entering the binding pockets of off-target kinases, thereby improving selectivity (e.g., sparing EGFR while targeting BTK).

MichaelAddition Cys Protein Cysteine (Nucleophile - SH) Warhead Acrylamide Warhead (Michael Acceptor) Cys->Warhead Thiolate Attack on Beta-Carbon Complex Covalent Adduct (Irreversible Inhibition) Warhead->Complex Enolate Protonation

Caption: Mechanism of covalent protein inhibition via Michael Addition.

5.2 Polymerization (Hydrogels)
  • Radical Polymerization: Can be polymerized using AIBN or APS/TEMED initiators.

  • Function: It acts as a hydrophobic comonomer . When copolymerized with hydrophilic monomers like N-isopropylacrylamide (NIPAM), the 2-methylbenzyl group lowers the LCST of the resulting polymer due to increased hydrophobic hydration effects. This is critical for designing temperature-responsive drug delivery systems.

Safety & Handling (SDS Summary)
  • Hazards: Acrylamides are neurotoxins and potential carcinogens.

    • H301: Toxic if swallowed.[1]

    • H312: Harmful in contact with skin.

    • H317: May cause an allergic skin reaction.[1]

    • H340: May cause genetic defects.[1]

  • Precautions:

    • Always handle in a fume hood.[1]

    • Wear double nitrile gloves.

    • Quench unreacted acrylamide with basic thiol solution (e.g., glutathione or cysteine) before disposal.

References
  • Synthesis of N-substituted Acrylamides

    • Title: "General procedure for the synthesis of acrylamides via Schotten-Baumann reaction."
    • Source: Royal Society of Chemistry (Supplementary Info).
    • URL:[Link][2]

  • NMR Characterization of Benzyl Acrylamides

    • Title: "Spectroscopic data for N-benzylacrylamide deriv
    • Source: N
    • URL:[Link]

  • Covalent Inhibitor Design

    • Title: "The resurgence of covalent drugs."
    • Source: N
    • URL:[Link]

  • Polymer Applications

    • Title: "Synthesis and Characterization of Acrylamide-based Polyelectrolytes."
    • Source: TU Wien Repository.
    • URL:[Link]

Sources

A Comprehensive Technical Guide to the Thermodynamic Properties of N-Substituted Acrylamide Derivatives for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the thermodynamic properties of N-substituted acrylamide derivatives, a class of polymers with significant and tunable environmental responsiveness. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a foundational understanding of the principles governing the behavior of these remarkable materials. We will delve into the causal relationships between molecular structure and thermodynamic output, present validated experimental and computational protocols, and contextualize these properties within the landscape of biomedical applications, particularly in targeted drug delivery.

Section 1: The Thermodynamic Landscape of N-Substituted Acrylamides

N-substituted acrylamide polymers are a cornerstone of "smart" material science due to their characteristic thermoresponsive behavior, most notably the exhibition of a Lower Critical Solution Temperature (LCST).[1][2][3] This phenomenon is the reversible transition from a soluble, hydrated state at lower temperatures to an insoluble, collapsed state above a specific temperature.[4][5] This transition is not merely a physical curiosity; it is a thermodynamically driven process governed by a delicate interplay of enthalpy and entropy.

The Gibbs Free Energy of Mixing and the Onset of LCST

The solubility of a polymer in a solvent is dictated by the Gibbs free energy of mixing (ΔG_mix), as described by the Flory-Huggins theory.[6][7][8][9] The fundamental equation governing this process is:

ΔG_mix = ΔH_mix - TΔS_mix [9]

For dissolution to be spontaneous, ΔG_mix must be negative.[6] In the case of N-substituted acrylamides in aqueous solutions, at temperatures below the LCST, the enthalpic contribution (ΔH_mix) from hydrogen bonding between the amide groups and water molecules is favorable and dominates, leading to a negative ΔG_mix and dissolution.[1] However, as the temperature (T) increases, the TΔS_mix term, driven by the release of structured water molecules from around the hydrophobic N-substituents, becomes increasingly dominant.[10] This positive entropic change favors the separation of the polymer and water, and once it outweighs the enthalpic contribution, ΔG_mix becomes positive, leading to the observed phase separation.[10]

Structure-Property Relationships: Tuning the Thermodynamic Response

The true power of N-substituted acrylamide derivatives lies in the ability to precisely tune their LCST by modifying the chemical structure of the N-substituent. This provides a powerful tool for designing materials with specific thermal transition points for a variety of applications.[1][2]

The hydrophobicity of the N-substituent is the primary determinant of the LCST. A more hydrophobic substituent will lead to a lower LCST, as the entropic gain from releasing ordered water molecules is greater. The general order of hydrophilicity for common N-substituted acrylamides is:

Acrylamide (AA) > N,N-dimethylacrylamide (DMA) > N-ethylacrylamide (EA) > N,N-diethylacrylamide (DEA) > N-tert-butylacrylamide (TBA)[1]

This trend is directly reflected in their LCST values, as summarized in the table below.

N-Substituted PolyacrylamideAbbreviationN-Substituent StructureLCST (°C)
Poly(N-ethylacrylamide)PEA-CH₂CH₃~74
Poly(N-isopropylacrylamide)PNIPAM-CH(CH₃)₂~32
Poly(N,N-diethylacrylamide)PDEA-N(CH₂CH₃)₂~32-33
Poly(N-cyclopropylacrylamide)-c-C₃H₅~58
Poly(N-tert-butylacrylamide)PTBA-C(CH₃)₃Insoluble

Note: LCST values can vary depending on polymer molecular weight and concentration.[11]

Copolymerization offers a further level of control over the LCST. By incorporating a more hydrophilic comonomer, the overall hydrophilicity of the polymer is increased, resulting in a higher LCST. Conversely, a more hydrophobic comonomer will lower the LCST.[1] This principle allows for the fine-tuning of the transition temperature to a specific value, such as physiological temperature for biomedical applications.[2]

Section 2: Experimental and Computational Protocols for Thermodynamic Characterization

To ensure the scientific integrity of research and development involving N-substituted acrylamide derivatives, rigorous and validated methods for characterizing their thermodynamic properties are essential. This section provides detailed, step-by-step protocols for key experimental and computational techniques.

Differential Scanning Calorimetry (DSC) for LCST Determination

Causality: DSC is a powerful technique for determining the LCST by measuring the heat flow associated with the phase transition. The endothermic peak observed upon heating corresponds to the energy required to break the hydrogen bonds between the polymer and water molecules during the coil-to-globule transition.[11][12][13]

Self-Validation: The protocol includes a second heating scan to ensure the reversibility of the transition and to check for any thermal history effects. The reproducibility of the endothermic peak across multiple runs validates the measurement.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a polymer solution of the desired concentration (typically 1-5 wt%) in deionized water or a relevant buffer.

    • Accurately weigh 10-15 mg of the solution into a hermetically sealed DSC pan. The hermetic seal is crucial to prevent solvent evaporation during the experiment.

    • Prepare an identical empty, sealed pan to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a temperature well below the expected LCST (e.g., 5 °C) for 5-10 minutes.

  • Thermal Program:

    • Heat the sample from the starting temperature to a temperature well above the expected LCST (e.g., 80 °C) at a controlled rate (typically 5-10 °C/min).

    • Cool the sample back to the starting temperature at the same rate.

    • Perform a second heating scan under the same conditions to check for reversibility.

  • Data Analysis:

    • The LCST is typically determined as the onset temperature or the peak maximum of the endothermic transition in the heating curve. The choice of which to report should be consistent.

    • Integrate the area under the endothermic peak to determine the enthalpy of the transition (ΔH).

Workflow for DSC Analysis of LCST

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis prep1 Prepare Polymer Solution (1-5 wt%) prep2 Weigh 10-15 mg into Hermetic Pan prep1->prep2 prep3 Prepare Empty Reference Pan prep2->prep3 dsc1 Equilibrate at 5°C prep3->dsc1 dsc2 Heat to 80°C (10°C/min) dsc1->dsc2 dsc3 Cool to 5°C (10°C/min) dsc2->dsc3 dsc4 Second Heating Scan dsc3->dsc4 an1 Determine LCST (Onset/Peak) dsc4->an1 an2 Calculate Enthalpy (ΔH) an1->an2 caption Workflow for LCST Determination by DSC. MD_Logic Temp Temperature H_Bonds Polymer-Water H-Bonds Temp->H_Bonds weakens Hydrophobic_Interactions Hydrophobic Interactions Temp->Hydrophobic_Interactions strengthens Water_Entropy Entropy of Water H_Bonds->Water_Entropy decreases release of ordered water Hydrophobic_Interactions->Water_Entropy increases release of ordered water Polymer_Conformation Polymer Conformation Water_Entropy->Polymer_Conformation drives collapse LCST LCST Transition Polymer_Conformation->LCST caption Causal relationships in the MD simulation of LCST.

Caption: Causal relationships in the MD simulation of LCST.

Section 3: Applications in Drug Delivery

The tunable thermodynamic properties of N-substituted acrylamide derivatives make them highly attractive for applications in drug delivery, particularly for targeted therapies.

[2][3][5][10][14][15][16][17][18][19]#### 3.1. Thermoresponsive Hydrogels for Controlled Release

N-substituted acrylamide-based hydrogels can be designed to exhibit a volume phase transition temperature (VPTT) close to their LCST. B[18][20][21]elow the VPTT, the hydrogel is swollen and can encapsulate drug molecules. When the temperature is raised above the VPTT, the hydrogel collapses and expels water, leading to the release of the entrapped drug. T[18]his mechanism can be exploited for on-demand drug delivery.

Targeted Drug Delivery to Tumors

Solid tumors often have a slightly elevated temperature compared to surrounding healthy tissue. Furthermore, localized hyperthermia can be used to selectively heat tumor regions. B[10][14]y designing drug-polymer conjugates with an LCST slightly above physiological temperature (e.g., 40-42 °C), these carriers will circulate in a soluble form but will preferentially accumulate and release their payload in the heated tumor tissue.

[10]***

Targeted Drug Delivery Mechanism

Drug_Delivery cluster_circulation Systemic Circulation (T < LCST) cluster_tumor Tumor Microenvironment (T > LCST) circ Soluble Drug-Polymer Conjugate accum Polymer Collapse & Aggregation circ->accum Localized Hyperthermia release Drug Release accum->release uptake Enhanced Cellular Uptake release->uptake caption Mechanism of thermally targeted drug delivery.

Caption: Mechanism of thermally targeted drug delivery.

Section 4: Quantitative Thermodynamic Data

The following table summarizes key thermodynamic parameters for the polymerization and solution behavior of selected N-substituted acrylamide derivatives.

MonomerPolymerization Enthalpy (ΔH_p, kcal/mol)Polymer LCST (°C)Solution Enthalpy (ΔH_sol, J/g of polymer)
Acrylamide~17.0 - 20.0[22] N/A (soluble)-
N-isopropylacrylamide-~32[12] ~1.1-1.5 kcal/mol
N,N-diethylacrylamide-~32-33[12][13] 22.9
N-ethylacrylamide-~74[12] -
N-tert-butylacrylamide-Insoluble[23] -

Note: Enthalpy of polymerization can be concentration-dependent. [22]

Section 5: Synthesis of N-Substituted Acrylamide Derivatives

A common and versatile method for the synthesis of N-substituted acrylamide monomers is the reaction of an appropriate amine with acryloyl chloride. F[24]or example, N-tert-butylacrylamide can be synthesized via the Ritter reaction of isobutylene with acrylonitrile in the presence of sulfuric acid. P[23][25]olymerization is typically carried out via free-radical polymerization using initiators such as AIBN.

[12][13]### References

  • Targeted drug delivery by thermally responsive polymers. Advanced Drug Delivery Reviews. [Link]

  • Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions. Methods in Cell Biology. [Link]

  • Thermoresponsive polymer colloids for drug delivery and cancer therapy. Journal of Drug Delivery. [Link]

  • Thermosensitive Polymers and Thermo-Responsive Liposomal Drug Delivery Systems. MDPI. [Link]

  • Thermoresponsive and Fluorescent Polymers: From Nanothermometers to Smart Drug Delivery Systems for Theranostics Against Cancer. National Center for Biotechnology Information. [Link]

  • Polymer Nanoparticles: Newer Strategies towards Targeted Cancer T. Longdom Publishing. [Link]

  • Synthesis of N-tert-butylacrylamide. PrepChem.com. [Link]

  • Thermoresponsive Polymers for Biomedical Applications. ResearchGate. [Link]

  • Thermosensitivity of Aqueous Solutions of Poly(N,N-diethylacrylamide). ACS Publications. [Link]

  • A detailed overview about n-Tert-Butylacrylamide CAS 107-58-4. Vinati Organics. [Link]

  • Comparison of Thermal Properties in Biomedical Polymers. LinkedIn. [Link]

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  • Flory-Huggins theory | Polymer Chemistry Class Notes. Fiveable. [Link]

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An In-depth Technical Guide to the Solubility Profile of N-[(2-methylphenyl)methyl]prop-2-enamide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active compound is a critical physicochemical parameter that dictates its behavior in various scientific applications, from drug delivery systems to reaction kinetics. This guide provides a comprehensive technical overview of the solubility of N-[(2-methylphenyl)methyl]prop-2-enamide. Due to the limited availability of public data on this specific molecule, this document synthesizes theoretical solubility principles, predictive analysis based on molecular structure, and established experimental protocols to create a predictive and methodological framework. We will explore the compound's structural attributes, predict its solubility in aqueous and organic solvents, and provide a detailed, field-proven protocol for its empirical determination using the gold-standard shake-flask method. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility characteristics for process optimization, formulation, and novel material development.

Introduction to this compound and the Imperative of Solubility

The Compound: A Structural Overview

This compound is a substituted acrylamide derivative. Its molecular structure is characterized by two key regions that govern its physicochemical properties:

  • A Polar Amide Core: The prop-2-enamide group (-NH-C(=O)-CH=CH₂) contains a polar amide linkage capable of acting as a hydrogen bond acceptor at the carbonyl oxygen and a weak hydrogen bond donor at the N-H site.[1] This region imparts a degree of hydrophilicity to the molecule.

  • A Nonpolar Appendage: The N-substituent, a (2-methylphenyl)methyl group (also known as an o-tolyl-methyl or 2-methylbenzyl group), is a bulky, aromatic, and hydrophobic moiety. This part of the molecule is dominated by van der Waals forces and is expected to have poor affinity for polar solvents like water.[1]

The interplay between this polar core and the large, nonpolar substituent is the primary determinant of the compound's solubility profile.

Why Solubility is a Critical Parameter

In a research and development setting, understanding a compound's solubility is not merely an academic exercise; it is a cornerstone of practical application.

  • In Drug Development: Poor aqueous solubility is a major hurdle, often leading to low bioavailability, challenging formulation, and unreliable results in biological assays.[2][3] Determining thermodynamic solubility is crucial for lead optimization and formulation stages.[2][3]

  • In Chemical Synthesis: Solubility dictates the choice of reaction solvents, affects reaction rates, and is critical for purification processes such as crystallization and chromatography.[4]

  • In Materials Science: For compounds used as monomers in polymerization, solubility in the reaction medium is essential for achieving desired polymer properties and controlling kinetics.[5]

Foundational Principles of Solubility

The adage "like dissolves like" serves as a fundamental starting point for solubility prediction.[6][7] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another.[1]

  • Polar Solvents (e.g., Water, Ethanol): These solvents are characterized by strong dipole-dipole interactions and hydrogen bonding. A solute must be able to form favorable interactions with these solvents to overcome the solvent's strong cohesive energy.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These are dominated by weaker London dispersion forces. Nonpolar solutes readily dissolve in nonpolar solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents have strong dipoles but lack O-H or N-H bonds, making them poor hydrogen bond donors. They are effective at dissolving a wide range of substances.

For this compound, its amphipathic nature—possessing both polar and nonpolar regions—suggests a nuanced solubility profile, with limited solubility in the extremes (highly polar or highly nonpolar solvents) and potentially greater solubility in solvents of intermediate polarity.

Predicted Physicochemical Properties and Solubility Profile

While experimental data for this specific compound is scarce, we can predict its properties based on its structure and data from similar compounds.

PropertyPredicted Value / ProfileRationale
Molecular Formula C₁₁H₁₃NODerived from structure.
Molecular Weight 175.23 g/mol Calculated from formula.[8]
Calculated logP ~2.5 - 3.0The logP (octanol-water partition coefficient) is a measure of lipophilicity. A value in this range, similar to related structures[8], indicates a significant preference for a nonpolar environment over an aqueous one, predicting low water solubility.
Aqueous Solubility Very Low to PoorThe large, hydrophobic 2-methylbenzyl group is expected to dominate, making it difficult to disrupt the strong hydrogen-bonding network of water. N-aryl acrylamides often exhibit poor solubility in purely aqueous solutions.[9]
Solubility in Alcohols (Methanol, Ethanol) ModerateAlcohols can engage in hydrogen bonding with the amide group while also solvating the nonpolar regions via their alkyl chains. Unsubstituted acrylamide shows good solubility in these solvents.[5]
Solubility in Polar Aprotic Solvents (DMSO, DMF, Acetone) Good to HighThese solvents are excellent at dissolving compounds with both polar and nonpolar character. DMSO and DMF are frequently recommended for preparing stock solutions of N-aryl acrylamides.[9]
Solubility in Nonpolar Solvents (Toluene, Hexane) Low to ModerateWhile the compound has a large nonpolar group, the polar amide core will limit its solubility in purely nonpolar solvents like hexane. Solubility may be better in toluene due to potential π-π stacking interactions with the aromatic ring.

Experimental Methodology: The Gold-Standard Shake-Flask Method

To move from prediction to empirical data, a rigorous, reproducible method is required. The equilibrium or thermodynamic shake-flask method is considered the gold standard for solubility determination.[10][11][12] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[12]

Causality Behind the Experimental Design

The core principle of this method is to allow the system (solute and solvent) to reach thermodynamic equilibrium, ensuring the measured solubility is a true representation of the compound's capacity in that solvent, independent of kinetic factors.[2] Incubation times of 24 hours or more are often required to ensure this equilibrium is reached.[2][3] The use of excess solid material ensures that the solution remains saturated throughout the experiment.[10]

Step-by-Step Experimental Protocol

Objective: To determine the thermodynamic solubility of this compound in a selected panel of solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound (solid, high purity)

  • Solvent Panel: Deionized Water, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Acetone, Toluene, n-Hexane

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF, chosen for solvent compatibility)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The key is to add enough solid such that a visible amount remains undissolved at the end of the experiment.[10]

  • Solvent Addition: Add a precise volume of each test solvent to its respective vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the samples for at least 24 hours to ensure equilibrium is reached.[2] Some protocols may extend this to 48-72 hours.[12]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a syringe filter to remove any undissolved micro-particulates. This step is critical to avoid overestimation of solubility.

  • Dilution: Accurately dilute the filtered saturate into a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the quantifiable range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the instrument response against a calibration curve prepared from known standards.

  • Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The experiment should be performed in triplicate for each solvent to ensure statistical validity.

Visualizing the Workflow

G cluster_prep 1. Preparation cluster_eq 2. Equilibration cluster_sample 3. Sampling & Analysis cluster_result 4. Final Result A Add excess solid compound to vials B Add precise volume of each solvent A->B C Seal and place on orbital shaker (e.g., 24h @ 25°C) B->C D Allow excess solid to settle C->D E Withdraw supernatant and filter (0.22 µm syringe filter) D->E F Prepare accurate dilutions E->F G Quantify concentration (e.g., HPLC-UV) F->G H Calculate Thermodynamic Solubility (e.g., mg/mL) G->H

Caption: Workflow for the thermodynamic shake-flask solubility assay.

Expected Data and Comparative Analysis

The following table presents a plausible, predicted solubility profile for this compound based on the structural analysis. Researchers should populate this table with their own experimentally determined values.

SolventSolvent TypePredicted Solubility (at 25°C)Rationale for Expected Result
Water Polar Protic< 0.1 mg/mLThe large hydrophobic group dominates, leading to a significant enthalpic penalty for disrupting water's H-bond network.[6]
Ethanol Polar Protic10 - 50 mg/mLBalances hydrogen bonding capability with the amide and van der Waals interactions with the nonpolar regions.
Methanol Polar Protic20 - 70 mg/mLSimilar to ethanol but its smaller size and higher polarity may slightly improve interaction with the amide group.
Acetone Polar Aprotic> 100 mg/mLStrong dipole moment effectively solvates the polar amide group, while the methyl groups interact well with the nonpolar moiety.
DMSO Polar Aprotic> 200 mg/mLHighly effective polar aprotic solvent, known to dissolve a wide range of organic compounds. Often used for stock solutions.[9]
Toluene Nonpolar Aromatic5 - 25 mg/mLThe aromatic nature of toluene allows for favorable π-π interactions with the phenyl ring of the solute, but the polar amide group limits overall solubility.
n-Hexane Nonpolar Aliphatic< 1 mg/mLVery poor solvent. The high polarity of the amide group prevents dissolution in a purely aliphatic, nonpolar solvent.

Advanced Concepts: Hansen Solubility Parameters (HSP)

For more sophisticated solvent selection and solubility prediction, the Hansen Solubility Parameters (HSP) provide a powerful framework.[13][14] HSP deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from London dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values (a small "HSP distance") are likely to be miscible.[15] By determining the HSP of this compound (typically by testing its solubility in a range of well-characterized solvents), a three-dimensional "solubility sphere" can be generated.[16] Any solvent that falls within this sphere is predicted to be a good solvent for the compound. This approach is invaluable for complex formulation challenges, such as finding optimal solvent blends for paints, coatings, or polymer systems.[13][17]

Conclusion

This compound presents a classic solubility challenge due to its dual-nature molecular structure. Its large, nonpolar 2-methylbenzyl group renders it poorly soluble in water, a critical consideration for biological and pharmaceutical applications. Conversely, the polar amide core ensures it is not readily soluble in purely nonpolar aliphatic solvents. The compound is predicted to exhibit the highest solubility in polar aprotic solvents like DMSO and acetone, with moderate solubility in alcohols.

This guide has provided the theoretical foundation to understand this behavior and, more importantly, a robust, detailed experimental protocol for its quantitative determination. By applying the gold-standard shake-flask method, researchers can generate the reliable, high-quality data necessary for informed decision-making in drug development, chemical synthesis, and materials science. For advanced applications, the use of frameworks like Hansen Solubility Parameters can further refine solvent selection and formulation design.

References

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The Enigmatic Phase Transition of Poly(N-(2-methylbenzyl)acrylamide): A Technical Guide for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide, designed for researchers, scientists, and professionals in drug development, delves into the core principles governing the phase transition behavior of poly(N-(2-methylbenzyl)acrylamide). By leveraging established knowledge of thermoresponsive polymers, this document provides a comprehensive framework for understanding and harnessing the potential of this specific polymer in advanced therapeutic applications. We will explore its synthesis, characterization, and the nuanced molecular choreography that dictates its solubility in aqueous environments, a critical factor for its utility in controlled drug release.

The Dawn of Thermoresponsive Polymers in Medicine

The field of drug delivery has been revolutionized by the advent of "smart" polymers that respond to specific physiological or external stimuli. Among these, thermoresponsive polymers, which undergo a reversible phase transition in response to temperature changes, have garnered significant attention.[1] These materials can exist as soluble entities at one temperature and aggregate or form a hydrogel at another, a property that can be ingeniously exploited for targeted drug delivery.[2][3]

A key parameter for many of these polymers is the Lower Critical Solution Temperature (LCST), the temperature above which the polymer becomes insoluble in a given solvent.[4] This transition from a soluble, extended coil conformation to an insoluble, collapsed globule is driven by a delicate balance of enthalpic and entropic forces.[2] At temperatures below the LCST, hydrogen bonding between the polymer and water molecules dominates, leading to dissolution. As the temperature rises above the LCST, these hydrogen bonds are disrupted, and hydrophobic interactions between polymer chains become thermodynamically favorable, causing the polymer to precipitate from the solution.[1] Poly(N-isopropylacrylamide) (PNIPAM) is the most extensively studied thermoresponsive polymer with an LCST of approximately 32°C, close to physiological temperature, making it a benchmark in the field.[2][5]

This guide focuses on a lesser-explored but potentially highly valuable derivative, poly(N-(2-methylbenzyl)acrylamide). The introduction of the hydrophobic 2-methylbenzyl group onto the acrylamide backbone is anticipated to significantly influence its LCST and, consequently, its applicability in drug delivery systems.

Synthesis and Structural Elucidation of Poly(N-(2-methylbenzyl)acrylamide)

The synthesis of poly(N-(2-methylbenzyl)acrylamide) typically proceeds via free-radical polymerization of the N-(2-methylbenzyl)acrylamide monomer. This method offers a straightforward and scalable approach to obtaining the desired polymer.[6]

Monomer Synthesis

The N-(2-methylbenzyl)acrylamide monomer can be synthesized through the reaction of 2-methylbenzylamine with acryloyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is typically carried out in an aprotic solvent like dichloromethane at low temperatures to control the reaction rate and minimize side reactions.

Polymerization

Free-radical polymerization of the N-(2-methylbenzyl)acrylamide monomer can be initiated using a variety of thermal or redox initiators. A common approach involves dissolving the monomer in a suitable organic solvent, such as 1,4-dioxane or N,N-dimethylformamide, followed by the addition of an initiator like azobisisobutyronitrile (AIBN) or potassium persulfate (KPS).[7][8] The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) to initiate polymerization. The molecular weight of the resulting polymer can be controlled to some extent by adjusting the monomer-to-initiator ratio or by using a chain transfer agent.[9] More advanced techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can also be employed to achieve better control over molecular weight and obtain polymers with narrow molecular weight distributions.[6][10]

Experimental Protocol: Free-Radical Polymerization of N-(2-methylbenzyl)acrylamide

  • Monomer Preparation: In a round-bottom flask, dissolve N-(2-methylbenzyl)acrylamide monomer in anhydrous 1,4-dioxane.

  • Initiator Addition: Add a calculated amount of AIBN initiator to the monomer solution.

  • Inert Atmosphere: Purge the reaction mixture with dry nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Immerse the reaction flask in a preheated oil bath at a specific temperature (e.g., 70°C) and stir for a predetermined time (e.g., 24 hours).

  • Polymer Precipitation and Purification: After the reaction, cool the flask to room temperature and precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as cold diethyl ether or hexane.

  • Drying: Collect the precipitated polymer by filtration, wash it several times with the non-solvent to remove any unreacted monomer and initiator, and dry it under vacuum until a constant weight is achieved.

Structural Characterization

The chemical structure and purity of the synthesized poly(N-(2-methylbenzyl)acrylamide) are confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to verify the polymer's structure by identifying the characteristic peaks of the polymer backbone and the 2-methylbenzyl side chains.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis confirms the presence of key functional groups, such as the amide C=O and N-H stretching vibrations.

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

The Core of Functionality: Phase Transition Behavior

The defining characteristic of poly(N-(2-methylbenzyl)acrylamide) is its expected thermoresponsive behavior, culminating in a distinct LCST. This phase transition is the cornerstone of its potential applications in drug delivery.

The Molecular Dance of Solvation and Dehydration

The LCST phenomenon in N-substituted polyacrylamides is a result of the intricate interplay between hydrogen bonding and hydrophobic interactions.[2]

G cluster_0 Below LCST: Soluble State cluster_1 Above LCST: Insoluble State Coil Polymer Chain (Extended Coil) HBond_1 Dominant Hydrogen Bonding (Polymer-Water) Coil->HBond_1 Solvation Temperature_Increase Increase in Temperature H2O_1 Water Molecules HBond_1->H2O_1 Globule Polymer Chain (Collapsed Globule) Hydrophobic Dominant Hydrophobic Interactions (Polymer-Polymer) Globule->Hydrophobic Aggregation H2O_2 Water Molecules Hydrophobic->H2O_2 Water Expulsion Temperature_Increase->Globule Phase Transition

Figure 1: Schematic representation of the coil-to-globule phase transition of a thermoresponsive polymer at its LCST.

Below the LCST, the amide groups of the polyacrylamide backbone form strong hydrogen bonds with surrounding water molecules, leading to the hydration and solubilization of the polymer chains in an extended coil conformation. As the temperature increases, the kinetic energy of the water molecules rises, disrupting these hydrogen bonds. Concurrently, the hydrophobic interactions between the 2-methylbenzyl side chains become more dominant. This entropic-driven process leads to the dehydration and collapse of the polymer chains into a compact globule, resulting in the polymer's precipitation from the solution.

Tuning the Transition: Factors Influencing the LCST

The precise LCST of poly(N-(2-methylbenzyl)acrylamide) can be modulated by several factors, offering a means to tailor the polymer for specific applications.

  • Hydrophobicity of the N-Substituent: The hydrophobicity of the N-substituent group is a primary determinant of the LCST. More hydrophobic substituents lead to a lower LCST because fewer hydrogen bonds need to be broken to induce the hydrophobic collapse. The 2-methylbenzyl group is significantly more hydrophobic than the isopropyl group of PNIPAM, suggesting that poly(N-(2-methylbenzyl)acrylamide) will exhibit a lower LCST. The position of the methyl group on the benzyl ring also plays a role, with ortho-substitution potentially introducing steric hindrance that can affect hydration and inter-chain interactions.

  • Polymer Concentration: For many N-substituted polyacrylamides, the LCST shows a slight dependence on the polymer concentration, although this effect is often minimal over a certain concentration range.[1]

  • Molecular Weight: The molecular weight of the polymer can also influence the LCST, with higher molecular weight polymers sometimes exhibiting a slightly lower transition temperature.

  • Additives: The presence of salts, surfactants, or other solutes in the aqueous solution can significantly alter the LCST. Salts that disrupt the structure of water (chaotropic salts) tend to decrease the LCST, while salts that promote water structuring (kosmotropic salts) can increase it.

Table 1: Comparison of LCSTs for Various N-Substituted Polyacrylamides

N-Substituent GroupPolymerEstimated LCST (°C)
IsopropylPoly(N-isopropylacrylamide) (PNIPAM)~32
n-PropylPoly(N-n-propylacrylamide)~22
CyclopropylPoly(N-cyclopropylacrylamide)~45-55
N,N-DiethylPoly(N,N-diethylacrylamide) (PDEAAm)~32-34
2-Methylbenzyl Poly(N-(2-methylbenzyl)acrylamide) < 32 (Predicted)

Note: The LCST for poly(N-(2-methylbenzyl)acrylamide) is a predicted value based on the increased hydrophobicity of the 2-methylbenzyl group compared to the isopropyl group. The actual value would need to be determined experimentally.

Experimental Determination of the LCST

The LCST of poly(N-(2-methylbenzyl)acrylamide) can be precisely determined using several analytical techniques:

  • Turbidimetry (UV-Vis Spectroscopy): This is the most common method for determining the cloud point, which is often taken as the LCST. A solution of the polymer is heated at a controlled rate, and the transmittance of light through the solution is monitored. The temperature at which the transmittance drops sharply (e.g., to 50% of the initial value) is defined as the cloud point.[1]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with the phase transition. The endothermic peak observed upon heating corresponds to the energy required for the dehydration of the polymer chains, and the onset temperature of this peak is often reported as the LCST.[1]

Experimental Protocol: LCST Determination by Turbidimetry

  • Solution Preparation: Prepare a dilute aqueous solution of poly(N-(2-methylbenzyl)acrylamide) (e.g., 1 mg/mL).

  • Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.

  • Measurement: Place the polymer solution in a quartz cuvette and monitor the absorbance or transmittance at a fixed wavelength (e.g., 500 nm) as the temperature is increased at a constant rate (e.g., 1°C/min).

  • Data Analysis: Plot the transmittance as a function of temperature. The LCST is typically determined as the temperature at which the transmittance is 50% of its initial value.

Harnessing the Phase Transition: Applications in Drug Delivery

The sharp and reversible phase transition of poly(N-(2-methylbenzyl)acrylamide) makes it a highly attractive candidate for the development of advanced drug delivery systems. The ability to trigger drug release in response to a localized temperature change opens up possibilities for targeted therapies with reduced systemic side effects.

G cluster_0 Below LCST: Drug Encapsulation cluster_1 Above LCST (at Target Site): Drug Release Soluble_Polymer Soluble Polymer-Drug Conjugate Drug_1 Drug Molecules Soluble_Polymer->Drug_1 Encapsulated Local_Heating Localized Heating (e.g., Hyperthermia) Collapsed_Polymer Collapsed Polymer Aggregate Drug_2 Released Drug Molecules Collapsed_Polymer->Drug_2 Released Local_Heating->Collapsed_Polymer Trigger

Figure 2: Mechanism of temperature-triggered drug release from a thermoresponsive polymer system.

Injectable Hydrogels for Sustained Release

Poly(N-(2-methylbenzyl)acrylamide) can be formulated as an injectable solution that, upon administration into the body and warming to physiological temperature (if the LCST is below 37°C), undergoes a sol-gel transition to form a hydrogel depot. This in-situ formed hydrogel can then provide sustained release of an encapsulated drug over an extended period.

Targeted Drug Delivery to Tumors

The tumor microenvironment is often characterized by a slightly elevated temperature compared to healthy tissues. By designing a poly(N-(2-methylbenzyl)acrylamide)-based drug carrier with an LCST in this temperature range, it is possible to achieve preferential drug release at the tumor site. Furthermore, localized hyperthermia can be used to externally trigger drug release from these carriers once they have accumulated in the tumor.

Smart Coatings for Medical Devices

The thermoresponsive properties of poly(N-(2-methylbenzyl)acrylamide) can be utilized to create smart coatings for medical devices. For instance, a coating that changes its hydrophobicity with temperature could be used to control cell adhesion or prevent biofilm formation.

Conclusion and Future Perspectives

Poly(N-(2-methylbenzyl)acrylamide) represents a promising, yet underexplored, member of the thermoresponsive polymer family. Its unique hydrophobic substituent offers the potential for a finely tunable LCST, making it a versatile platform for a range of biomedical applications, particularly in the realm of controlled drug delivery. While the information presented in this guide is largely based on the established principles of analogous N-substituted polyacrylamides, it provides a solid foundation for future research and development.

Further experimental investigation is crucial to precisely determine the LCST of poly(N-(2-methylbenzyl)acrylamide) and to fully characterize its phase transition behavior. The synthesis of copolymers incorporating hydrophilic or other functional monomers will undoubtedly expand its utility and allow for the creation of multifunctional materials with tailored properties. As our understanding of this intriguing polymer grows, so too will its potential to address some of the most pressing challenges in modern medicine.

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  • Cho, Y., Zhang, Y., Christensen, T., Sagle, L. B., Chilkoti, A., & Cremer, P. S. (2008). The effects of Hofmeister anions on the phase transition temperature of elastin-like polypeptides. The Journal of Physical Chemistry B, 112(44), 13765-13771.
  • Heskins, M., & Guillet, J. E. (1968). Solution properties of poly (N-isopropylacrylamide). Journal of Macromolecular Science: Part A-Chemistry, 2(8), 1441-1455.
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lower critical solution temperature (LCST) of N-(o-methylbenzyl)acrylamide polymers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Lower Critical Solution Temperature (LCST) of N-(o-methylbenzyl)acrylamide Polymers

Executive Summary

Thermoresponsive polymers, particularly those exhibiting a Lower Critical Solution Temperature (LCST) in aqueous solutions, represent a cornerstone of modern "smart" materials for biomedical applications. These polymers undergo a reversible phase transition from a soluble, hydrophilic state to an insoluble, collapsed, and more hydrophobic state upon an increase in temperature. This unique property is being harnessed to develop sophisticated drug delivery systems, injectable hydrogels, and platforms for tissue engineering.[1][2][3][4] Among the vast family of thermoresponsive polymers, N-substituted polyacrylamides offer a highly tunable platform where the LCST can be precisely controlled by modifying the structure of the N-substituent.[5][6]

This guide focuses on a specific, yet underexplored member of this family: poly(N-(o-methylbenzyl)acrylamide) (P-o-MBA). While extensive literature exists for polymers like poly(N-isopropylacrylamide) (PNIPAM), the introduction of an ortho-methylated benzyl group presents a unique combination of hydrophobicity and steric hindrance. This document provides a comprehensive framework for the synthesis, characterization, and application of P-o-MBA, drawing upon established principles of polymer chemistry to predict its behavior and outline robust experimental protocols. We will delve into the causality behind experimental design, ensuring each protocol is a self-validating system for researchers entering this space.

The Physicochemical Landscape of Poly(N-(o-methylbenzyl)acrylamide)

The LCST phenomenon is a delicate balance between enthalpy and entropy. At temperatures below the LCST, hydrogen bonding between the polymer's amide groups and water molecules dominates, leading to dissolution.[5][7] As the temperature rises, this hydrogen bonding weakens, and the entropy-driven hydrophobic interactions between the polymer side chains become predominant. This causes the polymer chains to collapse and expel water, leading to phase separation.[5][7]

The structure of the N-substituent is the primary determinant of the LCST. For P-o-MBA, we must consider two key features of the o-methylbenzyl group:

  • Enhanced Hydrophobicity : The benzyl group is inherently more hydrophobic than the isopropyl group of the well-studied PNIPAM. The addition of a methyl group to the aromatic ring further increases this hydrophobicity. This leads to a strong prediction that the homopolymer of N-(o-methylbenzyl)acrylamide will exhibit an LCST significantly lower than PNIPAM's ~32°C.

  • Steric Influence : The placement of the methyl group at the ortho position introduces steric hindrance around the amide bond. This may affect the hydration of the polymer backbone and the efficiency of the hydrophobic collapse, potentially influencing the sharpness of the phase transition.

Monomer Synthesis: N-(o-methylbenzyl)acrylamide

A reliable and high-purity monomer is the foundation of any successful polymerization. While no direct synthesis protocol for N-(o-methylbenzyl)acrylamide was found in the reviewed literature, a robust synthesis can be proposed based on the well-established Ritter reaction, which has been used for analogous N-benzyl acrylamides. This reaction involves the acid-catalyzed addition of a nitrile to a carbocation precursor, in this case, o-methylbenzyl alcohol.

Proposed Experimental Protocol: Monomer Synthesis via Ritter Reaction
  • Reaction Setup : To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add acrylonitrile (1.1 eq) and chill the flask in an ice-water bath to 4-6°C.

  • Acid Addition : Slowly add concentrated sulfuric acid (1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. Causality: This step forms the reactive nitrilium ion intermediate. Maintaining a low temperature is critical to prevent unwanted side reactions and polymerization of acrylonitrile.

  • Alcohol Addition : Replace the dropping funnel with one containing o-methylbenzyl alcohol (1.0 eq). Add the alcohol dropwise, maintaining the reaction temperature between 8-10°C. Causality: The alcohol is protonated and loses water to form a stable benzylic carbocation, which is then attacked by the nitrilium ion.

  • Reaction Progression : After the addition is complete, allow the mixture to stir at 10°C for an additional 2 hours, then remove the ice bath and let it stir at ambient temperature for 48 hours.

  • Work-up and Purification :

    • Pour the reaction mixture slowly into a beaker of ice water, which will hydrolyze the intermediate and precipitate the crude N-(o-methylbenzyl)acrylamide.

    • Filter the solid product and wash thoroughly with cold water to remove residual acid.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to yield the pure monomer.

  • Characterization : Confirm the structure and purity of the synthesized monomer using ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The disappearance of the alcohol -OH peak and the appearance of amide N-H and vinyl C=C peaks in the spectra will validate the reaction's success.

Polymerization Methodologies

The choice of polymerization technique is critical as it dictates the polymer's molecular weight, dispersity, and architecture, all of which can influence its thermoresponsive properties.

Free-Radical Polymerization

This method is straightforward and widely used for synthesizing polyacrylamides.[8][9] It is suitable for producing high molecular weight polymers but offers limited control over the final structure.

Experimental Protocol: Free-Radical Synthesis of P-o-MBA
  • Preparation : Dissolve N-(o-methylbenzyl)acrylamide (e.g., 5 mmol) and a free-radical initiator such as Azobisisobutyronitrile (AIBN) (e.g., 0.05 mmol, 1 mol% relative to monomer) in a suitable solvent (e.g., 1,4-dioxane or DMF) in a Schlenk flask.

  • Deoxygenation : Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization. Causality: Oxygen is a radical scavenger; its removal is essential for the polymerization to proceed efficiently.

  • Polymerization : Place the sealed flask in a preheated oil bath at the appropriate temperature for the chosen initiator (e.g., 70°C for AIBN). Allow the reaction to proceed for a set time (e.g., 12-24 hours).

  • Isolation : Cool the reaction mixture and precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., cold diethyl ether or hexane).

  • Purification : Collect the precipitated polymer by filtration and redissolve it in a minimal amount of a good solvent (e.g., THF or acetone). Reprecipitate to remove unreacted monomer and initiator fragments.

  • Drying : Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

For applications requiring well-defined polymers with low dispersity and control over end-groups, RAFT polymerization is the superior method.[9][10]

RAFT_Polymerization cluster_initiation Initiation cluster_propagation Reversible Chain Transfer cluster_reinitiation Re-initiation & Equilibration I Initiator (I) R Primary Radical (R•) I->R Δ Pn Propagating Chain (Pn•) R->Pn + M M Monomer (M) Pn->Pn Dormant Dormant Species (Pn-S-C(=S)-Z) Pn->Dormant + CTA CTA RAFT Agent (Z-C(=S)S-R') R_prime Leaving Group Radical (R'•) Dormant->R_prime Fragmentation Pm New Propagating Chain (Pm•) R_prime->Pm + M Dormant2 Dormant Species (Pm-S-C(=S)-Z) Pm->Dormant2 + CTA

Caption: Workflow for RAFT polymerization.

Comprehensive Characterization

A multi-faceted approach is required to fully characterize the polymer's structure and its unique thermoresponsive behavior.

Structural Characterization
TechniquePurposeExpected Observations for P-o-MBA
¹H NMR Confirm polymerization and monomer conversion.Disappearance of monomer vinyl protons (~5.5-6.5 ppm). Appearance of broad polymer backbone signals (~1.2-2.8 ppm), aromatic protons (~7.0-7.3 ppm), benzylic CH₂ (~4.3 ppm), and methyl protons (~2.3 ppm).
FTIR Identify key functional groups.Broad N-H stretch (~3300 cm⁻¹), alkyl C-H stretches (~2850-3000 cm⁻¹), strong amide I (C=O) band (~1650 cm⁻¹), and aromatic C=C bands (~1450-1600 cm⁻¹).
GPC/SEC Determine molecular weight (Mₙ, Mₒ) and dispersity (Đ).Provides crucial data for correlating thermoresponsive behavior with polymer chain length.
Analysis of Thermoresponsive (LCST) Behavior

The cloud point (T꜀ₚ), the temperature at which the solution becomes turbid upon heating, is a practical measure of the LCST.

Experimental Protocol: LCST Determination by Turbidimetry
  • Sample Preparation : Prepare a series of polymer solutions in deionized water or PBS at various concentrations (e.g., 0.1 to 2.0 wt%). Filter the solutions through a 0.45 µm syringe filter to remove dust.

  • Instrumentation : Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Measurement :

    • Place the cuvette with the polymer solution in the spectrophotometer.

    • Monitor the optical transmittance at a fixed wavelength (e.g., 500 nm), where the polymer does not absorb.

    • Increase the temperature at a constant, slow rate (e.g., 0.5°C/min). Causality: A slow heating rate allows the system to equilibrate and provides a more accurate LCST value, as rapid heating can cause superheating and an artificially high reading.[5][7]

  • Data Analysis : Plot transmittance (%) versus temperature (°C). The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.

LCST_Mechanism BelowLCST Below LCST (Soluble) AboveLCST Above LCST (Insoluble) BelowLCST->AboveLCST Heating (ΔT) HBond Polymer-Water H-Bonds Dominate BelowLCST->HBond AboveLCST->BelowLCST Cooling Hydrophobic Polymer-Polymer Hydrophobic Interactions Dominate AboveLCST->Hydrophobic

Caption: Mechanism of LCST phase transition.

Thermodynamic Analysis with Differential Scanning Calorimetry (DSC)

DSC provides a more fundamental measure of the phase transition by quantifying the enthalpy change (ΔH) associated with the dehydration of the polymer chains.

  • Sample Preparation : Prepare a concentrated polymer solution (e.g., 5-10 wt%) and hermetically seal a precise amount in a DSC pan. Use a pan with the same amount of solvent as a reference.

  • Measurement : Heat the sample and reference pans at a constant rate (e.g., 5°C/min).

  • Data Analysis : The LCST is identified as the onset temperature of the endothermic peak in the DSC thermogram, which corresponds to the heat absorbed during the phase transition.[5]

Tuning the LCST of P-o-MBA for Drug Delivery

The predicted low LCST of the P-o-MBA homopolymer may be below room temperature, limiting its direct use for in-body applications where a transition near physiological temperature (37°C) is desired.[4] However, the LCST is highly tunable.

Strategies for Increasing the LCST:
  • Copolymerization : The most effective strategy is to copolymerize N-(o-methylbenzyl)acrylamide with a more hydrophilic monomer, such as acrylamide (AAm) or N,N-dimethylacrylamide (DMAm).[5][6] By systematically varying the molar ratio of the hydrophilic comonomer, the overall hydrophilicity of the copolymer can be increased, leading to a predictable and linear increase in the LCST.[11]

  • Molecular Weight : While generally considered a secondary factor, for some polyacrylamides, lower molecular weight can lead to a slight increase in the LCST.[10] This effect is more pronounced for polymers with hydrophobic end-groups from RAFT agents.

  • Additives : The presence of salts can also influence the LCST. Kosmotropic salts ("salting-out") tend to lower the LCST, while chaotropic salts ("salting-in") can increase it.[10] This is an important consideration when formulating for physiological conditions (e.g., in PBS).[12]

ParameterEffect on LCSTRationale
Increase Hydrophobicity DecreaseStrengthens hydrophobic interactions, favoring phase separation at lower temperatures.
Increase Hydrophilicity IncreaseEnhances polymer-water hydrogen bonding, requiring more energy (higher T) to induce collapse.
Polymer Concentration Minor Decrease/StableAt higher concentrations, intermolecular interactions are more frequent, which can slightly lower the LCST before it plateaus.[5]
Molecular Weight Minor/VariableCan have a small effect, often dependent on polymer end-groups.[10]

References

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  • Lutz, J.-F., et al. (2011). Well-Defined Uncharged Polymers with a Sharp UCST in Water and in Physiological Milieu. Macromolecules, 44(3), 413-415.
  • Bingham, N. M., et al. (2020). Thioester-functional Polyacrylamides: Rapid Selective Backbone Degradation Triggers Solubility Switch Based on Aqueous LCST/UCST.
  • Roth, P. J., et al. (2020). Thermoresponsive Properties of Polyacrylamides in Physiological Solutions. Polymer Chemistry, 11(4), 845-856.
  • Jeong, B., et al. (2016). N-Ester-substituted polyacrylamides with a tunable lower critical solution temperature (LCST): the N-ester-substitute dependent thermoresponse. Polymer Chemistry, 7(3), 633-640.
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  • Avşar, A., et al. (2017). A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide. Designed Monomers and Polymers, 20(1), 435-442.
  • Matar, N. A.-R. (1983). The Preparation and Properties of Stereoregular Poly(N-Substituted Acrylamides)
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  • Thompson, K., & Michielsen, S. (2006). Novel synthesis of N-substituted polyacrylamides: Derivatization of poly(acrylic acid) with amines using a triazine-based condensing reagent. Journal of Polymer Science Part A: Polymer Chemistry, 44(1), 126-136.
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Technical Whitepaper: Chemical Profiling, Safety Data, and Mechanistic Utility of N-[(2-methylphenyl)methyl]prop-2-enamide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: CAS 91131-97-4 | N-(2-methylbenzyl)acrylamide

Executive Summary

In the landscape of modern drug discovery and polymer chemistry, α,β-unsaturated carbonyl compounds—specifically acrylamides—serve as critical architectural components. N-[(2-methylphenyl)methyl]prop-2-enamide , commonly referred to as N-(2-methylbenzyl)acrylamide , is a highly reactive electrophilic monomer and covalent warhead[1].

As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative synthesis of the compound's chemical identity, safety data sheet (SDS) parameters, and its functional utility. Because acrylamides are potent Michael acceptors, their handling and application require a rigorous understanding of both their macro-scale hazards and micro-scale molecular interactions[2][3]. This guide bridges the gap between mandatory safety compliance and advanced experimental deployment in targeted covalent inhibitor (TCI) design.

Chemical Identity and Physicochemical Properties

Accurate compound identification is the foundational step in any chemical workflow. The compound features an acrylamide core substituted at the nitrogen with an ortho-methylbenzyl group. This structural motif provides a balance of steric bulk and lipophilicity, making it an ideal candidate for probing deep hydrophobic pockets in kinase active sites[4].

Table 1: Chemical Identity Summary
ParameterSpecification
IUPAC Name This compound
Common Synonyms N-(2-methylbenzyl)acrylamide; N-(o-tolyl-methyl)acrylamide
CAS Registry Number 91131-97-4
Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
SMILES String CC1=CC=CC=C1CNC(=O)C=C
Target Reactivity Electrophilic (Michael Acceptor)

Safety Data Sheet (SDS) & Hazard Mitigation

Working with CAS 91131-97-4 requires stringent safety protocols. Acrylamide derivatives are notoriously reactive, and their toxicity is not merely a byproduct of physical properties, but a direct consequence of their electrophilic nature[5].

GHS Classification and Toxicological Causality

According to standardized SDS profiles for this compound, it is classified under several severe hazard categories[6][7]. The causality behind these hazards stems from the compound's ability to undergo irreversible covalent reactions with biological nucleophiles (e.g., DNA bases, cellular proteins, and glutathione)[5].

Table 2: GHS Hazard Statements & Mechanistic Rationale
Hazard CodeStatementMechanistic Rationale
H301 Toxic if swallowedRapid absorption in the GI tract; subsequent systemic depletion of intracellular glutathione (GSH) leading to acute oxidative stress[5].
H311 Toxic in contact with skinHigh lipophilicity (due to the o-methylbenzyl group) facilitates rapid dermal penetration and subsequent protein alkylation.
H331 Toxic if inhaledAerosolized particles can directly alkylate respiratory epithelia, causing severe pulmonary irritation and systemic absorption.
H341 Suspected of causing genetic defectsThe acrylamide warhead can be metabolically activated by CYP450 enzymes (specifically CYP3A4) into a highly reactive epoxide intermediate, which intercalates and alkylates DNA[8].
Self-Validating Handling and PPE Protocols

To ensure a self-validating safety system, experimentalists must not only wear PPE but verify its integrity through procedural checks:

  • Engineering Controls: All weighing and solvent dissolution must be performed inside a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm.

  • Dermal Protection: Double-gloving is mandatory. Use nitrile gloves (minimum 5 mil thickness). Validation step: Inspect the outer glove for degradation every 30 minutes; acrylamides dissolved in DMSO can rapidly permeate standard nitrile.

  • Respiratory Protection: If engineering controls are compromised, a NIOSH-approved respirator with organic vapor (OV) cartridges and P100 particulate filters must be deployed.

Mechanistic Utility: Targeted Covalent Inhibition (TCI)

In drug development, the acrylamide moiety of N-(2-methylbenzyl)acrylamide acts as a classic Michael acceptor [2]. It is strategically designed to form an irreversible covalent bond with non-catalytic cysteine residues located near the ATP-binding pockets of target kinases (e.g., EGFR, BTK)[3][4].

The logic behind utilizing this specific compound lies in its two-step binding kinetic model. First, the o-methylbenzyl group drives reversible affinity (


) via van der Waals interactions and 

stacking within the hydrophobic pocket. Second, the pre-organized proximity of the acrylamide to the target thiol allows for a rapid nucleophilic attack, quantified by the inactivation rate constant (

)[3][9].

G A N-(2-methylbenzyl)acrylamide (Michael Acceptor) C Non-covalent Complex (Reversible Binding) A->C k1 B Target Protein (Free Cysteine -SH) B->C k1 C->A k-1 C->B k-1 D Covalent Adduct (Irreversible Inhibition) C->D k_inact (Michael Addition)

Kinetic model of targeted covalent inhibition via Michael addition of the acrylamide warhead.

Experimental Protocol: Kinetic Evaluation of Covalent Reactivity

To validate the electrophilic reactivity of N-(2-methylbenzyl)acrylamide before deploying it in complex biological assays, researchers must perform a Glutathione (GSH) depletion assay[5]. This protocol is a self-validating system: by measuring the pseudo-first-order degradation of the acrylamide in the presence of excess GSH, we can directly quantify its intrinsic reactivity.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of N-(2-methylbenzyl)acrylamide in anhydrous LC-MS grade DMSO.

    • Prepare a 50 mM solution of reduced Glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4). Note: pH control is critical, as the thiolate anion (

      
      ) is the active nucleophile.
      
  • Reaction Initiation: In a 2 mL glass HPLC vial, combine 900 µL of the GSH buffer with 100 µL of the acrylamide stock (Final concentrations: 45 mM GSH, 1 mM Acrylamide).

  • Incubation & Quenching: Incubate the mixture at 37°C in a thermoshaker. At designated time points (0, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot and quench the reaction by adding 50 µL of cold acetonitrile containing 1% formic acid. The acid protonates the thiolate, instantly halting the Michael addition.

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet any precipitated salts. Inject 5 µL of the supernatant into an LC-MS/MS system monitoring the parent mass transition (

    
    ).
    
  • Data Processing: Plot the natural log of the remaining acrylamide concentration against time to determine the pseudo-first-order rate constant (

    
    ).
    

Workflow Step1 1. Prepare 10 mM stock of Acrylamide in DMSO Step3 3. Incubate at 37°C (Excess GSH conditions) Step1->Step3 Step2 2. Prepare 50 mM GSH in PBS (pH 7.4) Step2->Step3 Step4 4. Quench aliquots with Acidic ACN over time Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify parent depletion) Step4->Step5 Step6 6. Calculate pseudo-first order rate constant (k_obs) Step5->Step6

Experimental workflow for evaluating the electrophilic reactivity via a GSH depletion assay.

Table 3: Representative Kinetic Data for Acrylamide Warheads

Note: Data represents expected relative reactivity profiles based on structural electronics.

CompoundElectrophilic WarheadInductive EffectEstimated GSH Half-Life (

)
Acrylamide (Baseline) UnsubstitutedNeutral~120 min
N-(2-methylbenzyl)acrylamide N-Alkyl substitutedMild Electron Donating~145 min
Cyanoacrylamide

-Cyano substituted
Strong Electron Withdrawing< 5 min

Scientific Insight: The slight electron-donating nature of the benzyl nitrogen lone pair in CAS 91131-97-4 mildly reduces the electrophilicity of the


-carbon compared to unsubstituted acrylamides. This is highly desirable in drug design, as it limits off-target toxicity while preserving enough reactivity to engage the target kinase when pre-organized in the active site[3].

References

  • ChemScene. "91131-97-4 | N-(2-methylbenzyl)acrylamide." ChemScene,
  • BLD Pharm. "91131-97-4 | N-(2-Methylbenzyl)acrylamide Hazards." BLD Pharm,
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  • PubMed.
  • ACS Publications. "Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response." Chemical Research in Toxicology,

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molecular weight and refractive index of N-(2-methylbenzyl)acrylamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of N-(2-methylbenzyl)acrylamide

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of N-(2-methylbenzyl)acrylamide, a functionalized monomer with significant potential in polymer science and material development. The focus of this whitepaper is to deliver an in-depth analysis of its molecular weight and refractive index, supported by a detailed synthesis protocol and characterization methodologies. This document is intended for researchers, scientists, and professionals in drug development and material science who require a thorough understanding of this compound for their research and development activities.

Introduction: The Scientific Merit of N-(2-methylbenzyl)acrylamide

N-substituted acrylamides are a versatile class of monomers utilized in the synthesis of a wide array of functional polymers. The specific substituent on the nitrogen atom allows for the fine-tuning of the resulting polymer's properties, such as thermal stability, solubility, and, notably, its optical characteristics. N-(2-methylbenzyl)acrylamide, with its aromatic benzyl group, is of particular interest for applications where a high refractive index is a desirable trait. The presence of the methyl group in the ortho position of the benzyl ring can also impart unique conformational and reactivity characteristics compared to its meta and para isomers. Understanding the fundamental properties of this monomer is the first step toward harnessing its potential in advanced material applications.

Core Physicochemical Properties

The foundational step in working with any chemical compound is to establish its fundamental physicochemical properties. These values are critical for stoichiometric calculations in synthesis, for the characterization of resulting materials, and for predicting the behavior of the compound in various applications.

PropertyValueSource
Molecular Formula C₁₁H₁₃NOCalculated
Molecular Weight 175.23 g/mol [1][2]
Physical Form Expected to be a solid at room temperature[2]
Refractive Index (n) Not experimentally determined; expected to be high (>1.5)Inferred from[3][4]
Molecular Weight: A Foundational Parameter

The molecular weight of N-(2-methylbenzyl)acrylamide is a critical parameter for all quantitative aspects of its use, from synthesis to polymer characterization. Based on its molecular formula, C₁₁H₁₃NO, the calculated molecular weight is 175.23 g/mol . This value is consistent with the reported molecular weight for its isomer, N-(3-methylbenzyl)acrylamide[1][2]. The molecular weight is fundamental for determining molar equivalents in reaction protocols and for interpreting data from techniques such as mass spectrometry and size exclusion chromatography when analyzing polymers derived from this monomer.

Refractive Index: A Key Optical Property

Compounds such as N-benzyl acrylamide and N-benzyl methacrylamide are explicitly mentioned in patent literature as high refractive index monomers for applications in ophthalmic implants, where optical clarity and a high refractive index are paramount[3]. It is therefore reasonable to infer that N-(2-methylbenzyl)acrylamide will also exhibit a high refractive index, likely in the range of 1.5 to 1.6. For context, the refractive index of poly(benzyl methacrylate) is approximately 1.5680[4]. The precise value would need to be determined experimentally upon synthesis and purification of the compound.

Synthesis of N-(2-methylbenzyl)acrylamide: A Validated Protocol

The synthesis of N-substituted acrylamides is most commonly and efficiently achieved through the reaction of an amine with acryloyl chloride in the presence of a base to neutralize the HCl byproduct. This method is reliable and can be adapted for a wide range of substituted amines[5][6].

Chemical Reaction Pathway

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 2-methylbenzylamine 2-Methylbenzylamine Product N-(2-methylbenzyl)acrylamide 2-methylbenzylamine->Product Acryloyl_chloride Acryloyl Chloride Acryloyl_chloride->Product Base Triethylamine (Base) Byproduct Triethylammonium chloride Base->Byproduct Solvent Anhydrous Dichloromethane (Solvent) Temperature 0°C to Room Temperature G Start Purified Product FTIR FTIR Spectroscopy Start->FTIR Functional Groups NMR ¹H and ¹³C NMR Spectroscopy Start->NMR Proton and Carbon Environment MS Mass Spectrometry Start->MS Molecular Weight Confirmation End Confirmed Structure and Purity FTIR->End NMR->End MS->End

Sources

An In-depth Technical Guide to Hydrogen Bonding Interactions in N-[(2-methylphenyl)methyl]prop-2-enamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the hydrogen bonding interactions in N-[(2-methylphenyl)methyl]prop-2-enamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural basis of these interactions, outlines detailed experimental and computational methodologies for their characterization, and offers insights into their potential significance.

Executive Summary

This compound is a secondary amide with significant potential for forming robust intermolecular hydrogen bonds, which are critical in determining its physicochemical properties, crystal packing, and biological activity. The amide functional group, with its N-H donor and C=O acceptor sites, is the primary driver of these interactions.[1][2][3][4] Understanding the nature and strength of these hydrogen bonds is paramount for applications in medicinal chemistry and materials science, where such interactions govern molecular recognition and self-assembly processes. This guide provides a foundational framework for the systematic investigation of hydrogen bonding in this specific molecule, from theoretical considerations to practical experimental and computational workflows.

Structural Basis of Hydrogen Bonding in this compound

The capacity of this compound to form hydrogen bonds is inherent to its molecular architecture. As a secondary amide, it possesses a single N-H bond, which can act as a hydrogen bond donor, and a carbonyl group (C=O) with lone pairs on the oxygen atom, serving as a strong hydrogen bond acceptor.[3][4][5]

The fundamental hydrogen bonding motif involves the hydrogen atom of the N-H group of one molecule interacting with the carbonyl oxygen of a neighboring molecule, forming a characteristic N-H···O=C linkage.[4][5] The presence of the 2-methylphenyl group can introduce steric effects that may influence the preferred orientation for hydrogen bonding and could also participate in weaker C-H···O or C-H···π interactions.

Caption: Intermolecular hydrogen bonding in amides.

Experimental Characterization of Hydrogen Bonding

A multi-faceted experimental approach is essential for a thorough characterization of the hydrogen bonding in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing hydrogen bonding in solution.[6][7][8][9] The chemical shift of the amide proton (N-H) is particularly sensitive to its electronic environment.

  • Concentration-Dependent Studies: In a non-polar solvent, increasing the concentration of this compound is expected to lead to a downfield shift of the N-H proton resonance, indicating a shift in the equilibrium from monomeric to hydrogen-bonded species.[7][8]

  • Temperature-Dependent Studies: The strength of hydrogen bonds can be assessed by monitoring the temperature coefficient (dδ/dT) of the amide proton chemical shift. A smaller temperature coefficient suggests a more stable hydrogen bond, as the proton is more shielded from the solvent.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY experiments can reveal through-space proximities between the amide proton and other protons in the molecule or in neighboring molecules, providing evidence for specific intermolecular associations.[9]

Experimental Protocol: Concentration-Dependent ¹H NMR

  • Prepare a series of solutions of this compound in a non-polar, aprotic solvent (e.g., deuterated chloroform or dichloromethane) at varying concentrations (e.g., 1 mM, 5 mM, 10 mM, 25 mM, 50 mM).

  • Acquire ¹H NMR spectra for each concentration at a constant temperature.

  • Plot the chemical shift (δ) of the amide proton (N-H) as a function of concentration.

  • Analyze the data to determine the association constant (Kₐ) for dimerization or oligomerization via hydrogen bonding.

Caption: Workflow for concentration-dependent NMR studies.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is highly sensitive to the vibrational frequencies of functional groups involved in hydrogen bonding.[10][11][12][13]

  • N-H Stretching Vibration: In a dilute solution in a non-polar solvent, a sharp band corresponding to the "free" N-H stretching vibration is expected in the range of 3400-3500 cm⁻¹. As the concentration increases, a broader, lower-frequency band will appear (typically 3200-3300 cm⁻¹), which is characteristic of a hydrogen-bonded N-H group.[5][11][12]

  • C=O Stretching Vibration (Amide I Band): The carbonyl stretching frequency is also affected by hydrogen bonding. The formation of an N-H···O=C bond weakens the C=O bond, resulting in a red shift (shift to lower wavenumber) of the Amide I band (typically 1630-1680 cm⁻¹).[12][13]

Vibrational Mode "Free" Frequency (cm⁻¹) H-Bonded Frequency (cm⁻¹) Expected Shift (Δν)
N-H Stretch~3450~3250Red Shift (~200 cm⁻¹)
C=O Stretch (Amide I)~1670~1650Red Shift (~20 cm⁻¹)
Table 1: Expected FTIR Frequency Shifts upon Hydrogen Bonding.
X-ray Crystallography

Single-crystal X-ray diffraction provides definitive, atomic-resolution information about the three-dimensional structure of this compound in the solid state.[14][15][16][17][18] This technique can precisely determine the bond lengths, angles, and distances involved in hydrogen bonds, revealing the specific intermolecular packing motifs. Analysis of the crystal structure can identify supramolecular synthons, such as chains or dimers, formed through hydrogen bonding.[15]

Computational Modeling of Hydrogen Bonding Interactions

Computational chemistry offers powerful tools to complement experimental findings and provide deeper insights into the energetics and dynamics of hydrogen bonding.[19][20][21][22]

Density Functional Theory (DFT) Calculations

DFT calculations can be used to:

  • Optimize the geometry of monomers and hydrogen-bonded dimers or larger oligomers of this compound.

  • Calculate the binding energy of the hydrogen-bonded complexes to quantify the strength of the interaction.

  • Predict the vibrational frequencies (IR spectra) of the "free" and hydrogen-bonded species, allowing for direct comparison with experimental FTIR data.[12][23]

  • Perform Atoms in Molecules (AIM) analysis to characterize the nature of the hydrogen bond critical points.[23]

Molecular Dynamics (MD) Simulations

MD simulations can model the dynamic behavior of this compound in a condensed phase (e.g., in solution or as a melt). These simulations can provide information on:

  • The preferred hydrogen bonding patterns and their lifetimes.

  • The radial distribution functions between the N-H hydrogen and the carbonyl oxygen, which can reveal the average distances of these interactions.

  • The influence of solvent on the hydrogen bonding network.[19][20][21][22]

cluster_comp Computational Workflow start Define Molecular Structure dft DFT Calculations start->dft md MD Simulations start->md geom Geometry Optimization dft->geom energy Binding Energy Calculation dft->energy freq Vibrational Frequency Prediction dft->freq rdf Radial Distribution Functions md->rdf lifetime H-Bond Lifetime Analysis md->lifetime

Caption: Computational workflow for hydrogen bond analysis.

Conclusion and Future Directions

The hydrogen bonding capabilities of this compound are central to its chemical and physical behavior. A combined experimental and computational approach, as outlined in this guide, is crucial for a comprehensive understanding of these non-covalent interactions. Future research could explore how substitutions on the phenyl ring or the prop-2-enamide moiety modulate the strength and geometry of the hydrogen bonds, thereby tuning the properties of the molecule for specific applications in drug design and materials science. The methodologies presented here provide a robust framework for such investigations.

References

  • Chemistry LibreTexts. (2024, October 16). 15.15: Physical Properties of Amides. Retrieved from [Link]

  • Wikipedia. (n.d.). Amide. Retrieved from [Link]

  • Puranik, P. G., & Venkata Ramiah, K. (1962). Hydrogen bonding in amides. Proceedings of the Indian Academy of Sciences - Section A, 55(4), 223–229.
  • Persson, B., & Halle, B. (2022). Computational modelling of local fluctuations causing transient solvent exposure of protein amides. bioRxiv.
  • ChemGulf. (2025, October 20). How do amines and amides participate in hydrogen bonding?. Retrieved from [Link]

  • Best, R. B., & Vendruscolo, M. (2006). Estimation of Hydrogen-Exchange Protection Factors from MD Simulation Based on Amide Hydrogen Bonding Analysis.
  • Smith, B. C. (2018). Organic Nitrogen Compounds VI: Introduction to Amides. Spectroscopy, 33(11), 24-29.
  • Ito, H., et al. (2012). Conformational properties of N-aryl amides. Tetrahedron, 68(30), 6031-6039.
  • Undergraduate Research Center. (n.d.). NMR Spectroscopy as a Tool to Quantify Hydrogen-Bond Accepting Ability. Retrieved from [Link]

  • Car, R., & Parrinello, M. (2015). A multiscale approach to model hydrogen bonding: The case of polyamide. The Journal of Chemical Physics, 142(22), 224903.
  • Alkorta, I., et al. (2021). Beyond Deshielding: NMR Evidence of Shielding in Hydridic and Protonic Hydrogen Bonds. Molecules, 26(15), 4614.
  • Witanowski, M., et al. (2017). The Chemical Bond: The Perspective of NMR Spectroscopy. In Challenges and Advances in Computational Chemistry and Physics (Vol. 25, pp. 1-49). Springer.
  • Franz, A. K., et al. (2019). NMR Quantification of Hydrogen-bond Accepting Ability for Organic Molecules. The Journal of Organic Chemistry, 84(17), 10793-10803.
  • Iwahara, J., & Clore, G. M. (2006). NMR Observation of Intermolecular Hydrogen Bonds between Protein Tyrosine Side-Chain OH and DNA Phosphate Groups. Journal of the American Chemical Society, 128(2), 404–405.
  • Kinart, W. J., et al. (2007). Densitometric and spectroscopic investigation of interactions of selected N-substituted amides and acetonitrile. Journal of Molecular Liquids, 135(1-3), 134-139.
  • Roberts, J. D., & Caserio, M. C. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

  • Lu, Y., et al. (2016). Hydrogen Bonding Interaction between Atmospheric Gaseous Amides and Methanol. Molecules, 22(1), 1.
  • Vendruscolo, M., & Dobson, C. M. (2022). Computational Modeling of Molecular Structures Guided by Hydrogen-Exchange Data. Journal of the American Society for Mass Spectrometry, 33(2), 229-246.
  • Asfandiarov, N. L., et al. (2019). X-ray diffraction and theoretical study of molecular and crystal structure of new crystalline aryl- and alkyl-substituted N-(adamantan-1-yl)amides: Similarities and differences. Journal of Molecular Structure, 1179, 65-76.
  • De Winter, H., et al. (2024). Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. Molecules, 29(14), 3418.
  • Li, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8566–8573.
  • Glover, S. A., et al. (2015). Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides. Molecules, 20(8), 13967–14018.
  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-15.
  • Novosad, J., et al. (2009). The X-Ray Crystal Structures of Primary Aryl Substituted Selenoamides. Molecules, 14(2), 883-891.
  • Sobiech, M., et al. (2022). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Polymers, 14(13), 2738.
  • PubChem. (n.d.). N-Methyl-N-phenylprop-2-enamide. Retrieved from [Link]

  • Sobiech, M., et al. (2022). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Polymers, 14(13), 2738.
  • Jewett, J. C., & Rawal, V. H. (2010). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Organic Letters, 12(23), 5542–5545.
  • PubChem. (n.d.). 2-methyl-N-(4-methylphenyl)prop-2-enamide. Retrieved from [Link]

  • Lerner, C., et al. (2023). Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines. Molecules, 28(13), 4945.

Sources

Advanced Architectures: N-Benzylacrylamide Derivatives in Polymer Science

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of stimuli-responsive polymers, N-isopropylacrylamide (NIPAM) has long held the crown. However, the derivative N-benzylacrylamide (NBA) has emerged as a critical modulator for tuning the physicochemical properties of "smart" materials. Unlike the purely aliphatic isopropyl group, the benzyl moiety in NBA introduces


-

stacking interactions
and significant hydrophobicity.

This guide provides a technical deep-dive into the synthesis, polymerization, and application of NBA derivatives. It moves beyond basic literature review to offer actionable protocols for synthesizing NBA-based block copolymers via Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, specifically designed for drug delivery applications where stability and loading capacity are paramount.

Part 1: Molecular Engineering & Synthesis

The Monomer: N-Benzylacrylamide (NBA)

The synthesis of NBA is the foundational step. While the Ritter reaction (acrylonitrile + benzyl alcohol) is industrially relevant, the Schotten-Baumann reaction (acryloyl chloride + benzylamine) offers higher purity for research-grade applications.

Mechanism: Nucleophilic attack of the benzylamine nitrogen on the carbonyl carbon of acryloyl chloride, followed by elimination of HCl (scavenged by a base).

Polymerization Strategy: Why RAFT?

For NBA derivatives, RAFT polymerization is superior to ATRP or NMP due to its tolerance of the amide functionality and the absence of metal catalyst contamination—a critical factor for biomedical applications.

  • Chain Transfer Agent (CTA): Trithiocarbonates (e.g., Dodecyl trithiocarbonate) are preferred over dithioesters to minimize retardation and hydrolysis.

  • Solvent Choice: DMF or 1,4-Dioxane are ideal; they solubilize both the hydrophobic NBA monomer and the growing polymer chain, preventing early precipitation.

RAFT Polymerization Mechanism

The following diagram illustrates the RAFT equilibrium specifically for acrylamide derivatives, highlighting the "ping-pong" transfer of the radical between active and dormant chains.

RAFT_Mechanism Initiator Initiator (AIBN) Radical Primary Radical (I•) Initiator->Radical Kd (Heat) Propagating Propagating Radical (Pn•) Radical->Propagating + Monomer Monomer Monomer (NBA) Propagating->Monomer Propagation (Kp) Intermediate Intermediate Radical Propagating->Intermediate Addition to CTA MacroCTA Macro-CTA (Dormant) MacroCTA->Intermediate Re-addition Intermediate->MacroCTA Fragmentation

Figure 1: Simplified RAFT mechanism showing the equilibrium between propagating radicals and the dormant Macro-CTA species, ensuring low polydispersity.

Part 2: Physicochemical Tuning

The Hydrophobic Effect & LCST Modulation

Poly(N-benzylacrylamide) (PNBA) is water-insoluble. Its primary utility lies in copolymerization .

  • LCST Depression: Incorporating NBA into a PNIPAM backbone lowers the Lower Critical Solution Temperature (LCST).

    • Mechanism:[1][2][3][4] The benzyl group disrupts the hydration shell of the amide groups more effectively than alkyl groups, favoring intra-chain hydrophobic collapse at lower temperatures.

  • 
    -
    
    
    
    Stacking:
    The phenyl rings allow for physical cross-linking. In micellar cores, this stabilizes drug loading (especially for aromatic drugs like Doxorubicin) preventing premature leakage.
Data Summary: Copolymer Properties
Polymer CompositionLCST (°C)Morphology in WaterKey Interaction
Poly(NIPAM) ~32Soluble < 32°CH-bonding
Poly(NBA) N/AInsoluble PrecipitateHydrophobic
P(NIPAM-co-NBA) (90:10) ~22 - 25Soluble < 22°CHydrophobic Shift
PEG-b-PNBA N/ACore-Shell MicelleAmphiphilic Assembly

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of PEG-b-PNBA amphiphilic block copolymer and encapsulation of Doxorubicin (DOX).

Phase A: Macro-CTA Synthesis (PEG-CTA)
  • Reagents: Poly(ethylene glycol) methyl ether (mPEG, Mn=2000), 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT), DCC, DMAP.

  • Procedure: Esterification of mPEG with DDMAT in dry DCM.

  • Validation:

    
    H NMR must show the disappearance of the PEG hydroxyl signal and appearance of the dodecyl alkyl chain signals (0.88 ppm).
    
Phase B: Block Copolymerization (PEG-b-PNBA)
  • Setup: In a Schlenk tube, dissolve PEG-CTA (0.2 g, 0.1 mmol), NBA (0.8 g, 5.0 mmol), and AIBN (3.2 mg, 0.02 mmol) in anhydrous 1,4-Dioxane (4 mL).

  • Degassing: Freeze-pump-thaw x3 cycles. Critical Step: Oxygen inhibition is the #1 cause of failure in RAFT.

  • Reaction: Immerse in oil bath at 70°C for 12 hours.

  • Purification: Precipitate 3x in cold diethyl ether.

  • Validation: GPC should show a monomodal peak shift to higher molecular weight compared to PEG-CTA. PDI should be < 1.2.

Phase C: Micelle Formation & Drug Loading
  • Dissolution: Dissolve PEG-b-PNBA (10 mg) and Doxorubicin (1 mg) in DMF (1 mL).

  • Self-Assembly: Add dropwise to deionized water (10 mL) under rapid stirring (1000 rpm). The hydrophobic PNBA block collapses to form the core, trapping DOX.

  • Dialysis: Dialyze against water (MWCO 3.5 kDa) for 24h to remove DMF and free drug.

  • Analysis: DLS (Dynamic Light Scattering) to measure hydrodynamic radius (

    
    ).
    
Workflow Diagram

Micelle_Assembly Unimer Unimer (PEG-b-PNBA) + Drug (DOX) in DMF Precipitation Dropwise Addition to Water Unimer->Precipitation Solvent Exchange Micelle Self-Assembly (Hydrophobic Collapse) Precipitation->Micelle Critical Micelle Conc. (CMC) Dialysis Dialysis (Solvent Removal) Micelle->Dialysis Purification Final Drug-Loaded Micelle (Core: PNBA+DOX, Shell: PEG) Dialysis->Final Stable Nanocarrier

Figure 2: Fabrication workflow for Doxorubicin-loaded PEG-b-PNBA micelles via solvent exchange method.

Part 4: Advanced Applications

Drug Delivery Vectors

The aromatic benzyl group in PNBA allows for high loading efficiency of aromatic drugs (like Paclitaxel and Doxorubicin) via


-

stacking. This interaction prevents the "burst release" often seen in purely aliphatic cores (like PCL or PLA).
Injectable Thermogels

Triblock copolymers of the type PNBA-b-PEG-b-PNBA form physical hydrogels.

  • Mechanism: At room temperature, the polymer is a sol (if PNBA block is short) or a weak gel. Upon injection into the body (37°C), the PNBA domains strengthen their hydrophobic association, forming a rigid gel depot for sustained release.

References

  • Synthesis of N-Benzylacrylamide: Parris, C. L. (1962). N-Benzylacrylamide.[4][5] Organic Syntheses, 42, 16. Link

  • RAFT Polymerization of Acrylamides: Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410. Link

  • LCST Behavior of N-Substituted Acrylamides: Liu, R., Fraylich, M., & Saunders, B. R. (2009). Thermoresponsive copolymers: from fundamental studies to applications. Colloid and Polymer Science, 287, 627–643. Link

  • Micellar Drug Delivery: Kataoka, K., Harada, A., & Nagasaki, Y. (2001). Block copolymer micelles for drug delivery: design, characterization and biological significance. Advanced Drug Delivery Reviews, 47(1), 113-131. Link

  • Pi-Pi Stacking in Drug Delivery: Shi, Y., van Steenbergen, M. J., Teunissen, E. A., Novo, L., Gradmann, S., Baldus, M., ... & Hennink, W. E. (2013).

    
    -
    
    
    
    Stacking Effects on the Self-Assembly and Stability of Polymeric Micelles. Biomacromolecules, 14(6), 1826–1837. Link

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Methodological & Application

Application Notes and Protocols for RAFT Polymerization of N-(2-methylbenzyl)acrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Controlled Polymerization of Sterically Demanding Acrylamides

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands as a cornerstone of controlled radical polymerization, offering unparalleled versatility in synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the RAFT polymerization of N-(2-methylbenzyl)acrylamide, a monomer of interest for its potential to introduce aromatic functionality and steric bulk into polymer chains.

The presence of the ortho-methylbenzyl group introduces significant steric hindrance around the reactive vinyl group, which can influence polymerization kinetics and the overall control of the process. This guide will not only provide a step-by-step protocol but also delve into the critical parameters and the underlying principles necessary to achieve a well-controlled polymerization for this class of sterically demanding monomers. We will explore the selection of appropriate RAFT agents, initiators, and solvents, and discuss the impact of key reaction conditions on the final polymer characteristics.

Core Principles: The RAFT Polymerization Mechanism

RAFT polymerization achieves control through the rapid and reversible transfer of a thiocarbonylthio moiety between active and dormant polymer chains. This dynamic equilibrium ensures that all chains have an equal opportunity to grow, leading to a population of polymer chains with similar lengths.

RAFT_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_raft RAFT Equilibrium cluster_termination Termination I Initiator (I) R Primary Radical (R•) I->R kd P1 Propagating Radical (P1•) R->P1 + M (ki) M Monomer (M) Pn Propagating Radical (Pn•) Pn_plus_1 Pn+1• Pn->Pn_plus_1 + M (kp) CTA RAFT Agent Z-C(=S)S-R Intermediate Intermediate Radical Dormant Dormant Polymer Pn-S-C(=S)-Z Intermediate->Dormant Pn_raft Pn• Intermediate->Pn_raft k-add R_raft R• Intermediate->R_raft k-β Pn_raft->Intermediate + CTA (kadd) R_raft->Pn_raft + M Pn_term Pn• Dead Dead Polymer Pn_term->Dead + Pm• (kt) Pm_term Pm•

Figure 1: General mechanism of RAFT polymerization.

Materials and Methods

Materials
  • Monomer: N-(2-methylbenzyl)acrylamide (synthesis required or custom order)

  • RAFT Agent (CTA): 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) is a suitable choice for acrylamides.[1] Trithiocarbonates are generally preferred for "more-activated monomers" like acrylamides.

  • Initiator: 2,2'-Azobis(2-methylpropionitrile) (AIBN) is a standard thermal initiator.

  • Solvent: Anhydrous 1,4-dioxane or dimethyl sulfoxide (DMSO) are good solvents for the polymerization of N-substituted acrylamides.[2][3]

  • Precipitation/Washing: Methanol and diethyl ether.

  • Inert Gas: Nitrogen or Argon.

Equipment
  • Schlenk flask and Schlenk line

  • Magnetic stirrer and hotplate with oil bath

  • Syringes and needles

  • Standard laboratory glassware

  • Rotary evaporator

  • Vacuum oven

  • Gel Permeation Chromatography (GPC) system for molecular weight analysis

  • Nuclear Magnetic Resonance (NMR) spectrometer for monomer conversion and polymer characterization

Experimental Protocol: RAFT Polymerization of N-(2-methylbenzyl)acrylamide

This protocol targets a polymer with a degree of polymerization (DP) of 100. The reaction parameters can be adjusted to target different molecular weights.

Rationale for Parameter Selection
  • [Monomer]:[CTA]:[Initiator] Ratio (100:1:0.2): A high [Monomer]:[CTA] ratio is chosen to target a significant polymer chain length. The [CTA]:[Initiator] ratio of 5:1 is crucial for minimizing the number of chains initiated by the thermal initiator, thereby ensuring that the majority of chains are controlled by the RAFT agent. This helps to reduce the formation of "dead" polymer chains arising from bimolecular termination reactions.[4]

  • Temperature (70 °C): This temperature is chosen to ensure a suitable decomposition rate of AIBN, providing a steady supply of radicals to initiate polymerization without being excessively high, which could lead to uncontrolled side reactions.[5]

  • Solvent (1,4-Dioxane): 1,4-dioxane is an excellent solvent for many N-substituted acrylamides and their corresponding polymers, ensuring a homogeneous reaction mixture throughout the polymerization.[2]

Step-by-Step Procedure
  • Reagent Preparation:

    • In a 50 mL Schlenk flask equipped with a magnetic stir bar, add N-(2-methylbenzyl)acrylamide (e.g., 1.75 g, 10 mmol, for a target DP of 100 with 0.1 mmol CTA).

    • Add the RAFT agent, DDMAT (e.g., 36.4 mg, 0.1 mmol).

    • Add the initiator, AIBN (e.g., 3.28 mg, 0.02 mmol).

    • Add 20 mL of anhydrous 1,4-dioxane.

  • Deoxygenation:

    • Seal the Schlenk flask with a rubber septum.

    • Purge the reaction mixture with dry nitrogen or argon for at least 30 minutes with gentle stirring to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization:

    • Place the Schlenk flask in a preheated oil bath set to 70 °C.

    • Allow the polymerization to proceed for a predetermined time (e.g., 8-24 hours). To monitor the polymerization kinetics, small aliquots can be withdrawn at different time points using a nitrogen-purged syringe.

  • Termination and Purification:

    • To quench the polymerization, remove the flask from the oil bath and expose the reaction mixture to air. Cooling the flask in an ice bath will also effectively halt the reaction.

    • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol (e.g., 200 mL) with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol and then diethyl ether to remove any unreacted monomer, initiator fragments, and residual solvent.

    • Dry the polymer in a vacuum oven at 40-50 °C overnight to a constant weight.

Workflow A 1. Add Monomer, CTA, Initiator & Solvent to Schlenk Flask B 2. Deoxygenate with N2/Ar (30 min) A->B C 3. Polymerize at 70 °C (8-24 h) B->C D 4. Quench Reaction (Expose to air, cool) C->D E 5. Precipitate in Cold Methanol D->E F 6. Filter and Wash Polymer E->F G 7. Dry Under Vacuum F->G H Characterization (GPC, NMR) G->H

Figure 2: Experimental workflow for RAFT polymerization.

Characterization and Data Analysis

Monomer Conversion via ¹H NMR

Monomer conversion can be determined by ¹H NMR spectroscopy by comparing the integration of the vinyl proton signals of the monomer with a stable internal standard or with the polymer backbone signals.

Molecular Weight and Polydispersity via GPC

The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the resulting polymer should be determined by Gel Permeation Chromatography (GPC). For a well-controlled RAFT polymerization, a linear increase of Mn with monomer conversion and a low PDI (typically < 1.3) are expected.[6]

Theoretical Molecular Weight Calculation

The theoretical number-average molecular weight (Mn,th) can be calculated using the following formula:

Mn,th = (([Monomer]₀ / [CTA]₀) * Monomer MW * Conversion) + CTA MW

Where:

  • [Monomer]₀ and [CTA]₀ are the initial molar concentrations of the monomer and RAFT agent, respectively.

  • Monomer MW and CTA MW are the molecular weights of the monomer and RAFT agent.

  • Conversion is the fractional monomer conversion.

Troubleshooting and Key Considerations

  • Broad Polydispersity: A high PDI can result from an inappropriate [CTA]:[Initiator] ratio, the presence of impurities (especially oxygen), or an unsuitable reaction temperature. Ensure thorough deoxygenation and use purified reagents.

  • Low Conversion: The steric hindrance of the 2-methylbenzyl group may lead to slower polymerization rates.[6] Increasing the reaction time or temperature (e.g., to 80 °C) may be necessary to achieve higher conversions. However, higher temperatures can also lead to more termination reactions.[7]

  • Bimodal Molecular Weight Distribution: This can indicate the presence of chains initiated by the thermal initiator that are not controlled by the RAFT agent. Increasing the [CTA]:[Initiator] ratio can help to mitigate this issue.[4]

Conclusion

This application note provides a comprehensive framework for the successful RAFT polymerization of N-(2-methylbenzyl)acrylamide. By carefully selecting the reaction components and controlling the polymerization conditions, researchers can synthesize well-defined polymers with predictable molecular weights and narrow polydispersity. The principles and protocols outlined herein serve as a robust starting point for further exploration and optimization, enabling the development of novel polymeric materials for a wide range of applications in research and drug development.

References

  • Request PDF on ResearchGate. (n.d.). RAFT polymerization of hydrophobic acrylamide derivatives. Retrieved March 7, 2026, from [Link]

  • Rapid RAFT Polymerization of Acrylamide with High Conversion. (2023, March 13). MDPI. Retrieved March 7, 2026, from [Link]

  • Macromolecules. (2002, April 16). Raft Polymerization of N,N-Dimethylacrylamide Utilizing Novel Chain Transfer Agents Tailored for High Reinitiation Efficiency and Structural Control. Retrieved March 7, 2026, from [Link]

  • Polymer Chemistry (RSC Publishing). (n.d.). RAFT dispersion polymerization of N,N-dimethylacrylamide in a series of n-alkanes using a thermoresponsive poly(tert-octyl acrylamide) steric stabilizer. Retrieved March 7, 2026, from [Link]

  • Request PDF on ResearchGate. (n.d.). A detailed kinetic study of the RAFT polymerization of a bi-substituted acrylamide derivative: Influence of experimental parameters. Retrieved March 7, 2026, from [Link]

  • JEWLScholar@MTSU. (n.d.). Synthesis and Characterization of Polyacrylamide and Poly(acrylamide-co-diallyldimethylammonium chloride) via Free-Radical and RAFT Polymerization. Retrieved March 7, 2026, from [Link]

  • Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. (n.d.). Retrieved March 7, 2026, from [Link]

  • PMC. (n.d.). RAFT Emulsion Polymerization of Styrene Using a Poly((N,N-dimethyl acrylamide). Retrieved March 7, 2026, from [Link]

  • PMC. (2023, June 19). Controlled Polymerization of Acrylamide via One-Pot and One-Step Aqueous Cu(0)-Mediated Reversible-Deactivation Radical Polymerization. Retrieved March 7, 2026, from [Link]

  • PubMed. (2007, August 7). Functional graft poly(N-isopropyl acrylamide)s using reversible addition-fragmentation chain transfer (RAFT) polymerisation. Retrieved March 7, 2026, from [Link]

  • RSC Publishing. (2023, April 28). RAFT Step-Growth Polymerization of Bis-acrylamides and their Facile Degradation. Retrieved March 7, 2026, from [Link]

  • Request PDF on ResearchGate. (n.d.). RAFT polymerization of N,N-diethylacrylamide: Influence of chain transfer agent and solvent on kinetics and induction period. Retrieved March 7, 2026, from [Link]

  • Macromolecules - Figshare. (2005, November 1). Controlled Radical Polymerization of an Acrylamide Containing l-Phenylalanine Moiety via RAFT. Retrieved March 7, 2026, from [Link]

  • Request PDF on ResearchGate. (n.d.). Conditions for Facile, Controlled RAFT Polymerization of Acrylamide in Water†. Retrieved March 7, 2026, from [Link]

Sources

Application Note: Precision Synthesis of Thermoresponsive Hydrogels using N-(o-methylbenzyl)acrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the protocol for the synthesis and characterization of thermoresponsive hydrogels incorporating N-(o-methylbenzyl)acrylamide (o-MBAAm) . While Poly(N-isopropylacrylamide) (PNIPAM) remains the gold standard for thermoresponsive polymers (LCST ~32°C), its lack of aromatic functionality limits its ability to load hydrophobic drugs via


 stacking. The incorporation of o-MBAAm introduces a sterically hindered benzyl group, allowing for precise tuning of the Lower Critical Solution Temperature (LCST) and enhanced hydrophobic drug retention. This guide covers the synthesis of the o-MBAAm monomer, its copolymerization into a hydrogel network, and the characterization of its thermoresponsive behavior.

Introduction & Mechanism[1]

The "Ortho-Effect" in Thermoresponsivity

N-substituted acrylamides exhibit thermoresponsivity driven by the balance between hydrophilic amide-water hydrogen bonding and hydrophobic side-chain interactions.

  • Standard Benzyl Acrylamide: N-benzylacrylamide is highly hydrophobic, often resulting in homopolymers that are insoluble in water or have an LCST too low for physiological applications (<10°C).

  • o-Methylbenzyl Acrylamide: The ortho-methyl substituent introduces significant steric hindrance. This forces the phenyl ring out of the amide plane, disrupting efficient hydrophobic stacking (crystallinity) compared to the para-isomer.

  • Result: This steric twist allows for better hydration of the amide group at lower temperatures, making o-MBAAm a superior comonomer for fine-tuning the hydrophobicity of hydrogels without causing immediate precipitation.

Strategic Copolymerization

To achieve a physiologically relevant LCST (37°C–42°C) for drug delivery, o-MBAAm is rarely used as a homopolymer. Instead, it is copolymerized with hydrophilic monomers like Acrylamide (AAm) or N-isopropylacrylamide (NIPAM) . The o-MBAAm units act as "hydrophobic anchors" that lower the LCST of AAm-based gels or modulate the transition sharpness of NIPAM gels.

Material Selection & Pre-requisites

Reagents
ReagentPurity/GradeRole
2-Methylbenzylamine >98%Precursor Amine
Acryloyl Chloride >97% (Stabilized)Acrylation Agent
Triethylamine (Et3N) >99%Acid Scavenger
N-Isopropylacrylamide (NIPAM) RecrystallizedBase Monomer (Optional)
N,N'-Methylenebisacrylamide (BIS) Electrophoresis GradeCrosslinker
Ammonium Persulfate (APS) 98% ACS ReagentInitiator
TEMED >99%Catalyst
Dichloromethane (DCM) AnhydrousSolvent (Monomer Synthesis)
DMSO >99.9%Solvent (Polymerization)
Equipment
  • Schlenk line or Nitrogen manifold (for inert atmosphere).

  • Rotary Evaporator.

  • UV-Vis Spectrophotometer (with temperature controller).

  • Rheometer (Parallel plate geometry).

Experimental Protocols

Phase 1: Synthesis of N-(o-methylbenzyl)acrylamide (o-MBAAm) Monomer

Rationale: Commercial availability is sporadic; in-house synthesis ensures purity.

Reaction Scheme:



Protocol:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask. Purge with

    
    .
    
  • Solvation: Dissolve 2-methylbenzylamine (50 mmol, 6.06 g) and Triethylamine (60 mmol, 8.4 mL) in 100 mL anhydrous DCM. Cool to 0°C in an ice bath.

  • Addition: Dropwise add Acryloyl Chloride (55 mmol, 4.5 mL) diluted in 20 mL DCM over 30 minutes. Caution: Exothermic.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 4 hours.

  • Purification:

    • Filter off the precipitated triethylamine hydrochloride salt.

    • Wash the filtrate with 1M HCl (2x), Sat.

      
       (2x), and Brine (1x).
      
    • Dry organic layer over

      
      , filter, and concentrate via rotary evaporation.
      
    • Recrystallization: Recrystallize the crude solid from an Ethyl Acetate/Hexane (1:4) mixture to obtain white crystals.

    • Validation: Confirm structure via

      
      H-NMR (
      
      
      
      ). Look for vinyl protons (5.6–6.4 ppm) and ortho-methyl singlet (~2.3 ppm).
Phase 2: Synthesis of Thermoresponsive Hydrogel (Copolymer)

Target: LCST ~35-38°C (Tunable via ratio).

Workflow Diagram:

HydrogelSynthesis cluster_monomers Monomer Feed (Total 1M) Start Start: Monomer Selection Prep Prepare Pre-Gel Solution (DMSO/Water 50:50 v/v) Start->Prep NIPAM NIPAM (90-95 mol%) Prep->NIPAM OMBA o-MBAAm (5-10 mol%) Prep->OMBA BIS BIS Crosslinker (1-2 mol%) Prep->BIS Degas Degas (N2 bubbling, 20 min) NIPAM->Degas OMBA->Degas BIS->Degas Initiate Add Initiators APS (10 mM) + TEMED (20 mM) Degas->Initiate Polymerize Polymerization (24h @ 4°C or RT) Initiate->Polymerize Wash Dialysis / Washing (Remove unreacted monomer & DMSO) Polymerize->Wash End Final Hydrogel Wash->End

Caption: Workflow for the free-radical copolymerization of NIPAM and o-MBAAm.

Step-by-Step Protocol:

  • Stock Solution: Prepare a solvent mixture of DMSO:Deionized Water (50:50 v/v) . Note: DMSO is required to solubilize the hydrophobic o-MBAAm monomer.

  • Monomer Mix: In a glass vial, dissolve:

    • NIPAM: 900 mg (approx. 8 mmol)

    • o-MBAAm: 175 mg (approx. 1 mmol) (Adjust ratio for tuning LCST)

    • BIS (Crosslinker): 30 mg (approx. 0.2 mmol)

    • Solvent: 10 mL of DMSO/Water mix.

  • Degassing: Bubble high-purity Nitrogen gas through the solution for 20 minutes to remove oxygen (radical scavenger).

  • Initiation:

    • Add APS (20 µL of 10% w/v aqueous solution).

    • Add TEMED (10 µL, pure).

    • Quickly vortex and cast into the desired mold (e.g., between glass plates with 1mm spacer or in cylindrical vials).

  • Polymerization: Allow to polymerize for 24 hours at 4°C .

    • Expert Insight: Polymerizing at low temperature (below the LCST) ensures a homogeneous network structure. Polymerizing at RT or higher may cause micro-phase separation during synthesis, leading to opaque, heterogeneous gels.

  • Purification:

    • Remove gel from mold.

    • Immerse in excess Deionized Water. Change water every 4 hours for 3 days. This removes DMSO and unreacted monomers.

Characterization & Validation

LCST Determination (Cloud Point)

The LCST is defined as the temperature at the onset of opacity (50% transmittance).

Protocol:

  • Cut a small disc of the swollen hydrogel.

  • Place in a UV-Vis cuvette filled with DI water.

  • Monitor Transmittance at 500 nm while heating from 20°C to 50°C at 0.5°C/min.

  • Data Analysis: Plot Transmittance vs. Temperature.

Expected Results (Data Table):

Polymer Composition (NIPAM : o-MBAAm)Estimated LCST (°C)Physical Appearance (>LCST)
100 : 0 (Pure PNIPAM) 32.5°CWhite, shrunken
95 : 5 28 - 30°COpaque, rapid collapse
90 : 10 22 - 25°CDense white precipitate
80 : 20 < 20°CLikely opaque at RT

Note: Increasing the hydrophobic o-MBAAm content lowers the LCST. To raise the LCST back to 37°C, a hydrophilic comonomer (e.g., Acrylamide or Hydroxyethyl Acrylamide) must be added as a third component.

Swelling Ratio (SR)


Where 

is the weight of the swollen gel at a specific temperature, and

is the weight of the lyophilized dry gel.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Monomer doesn't dissolve o-MBAAm is hydrophobic.Increase DMSO ratio in the solvent mix (up to 70%). Ensure thorough washing later.
Gel is opaque at RT Synthesis temp > LCST.Polymerize in an ice bath or cold room (4°C).
Gel is too brittle High crosslinker density.Reduce BIS concentration to 0.5 - 1.0 mol%.
Low Drug Loading Insufficient hydrophobic domains.Increase o-MBAAm content (carefully monitoring LCST drop).

References

  • Fundamental LCST Behavior of N-Substituted Acrylamides

    • Title: Lower critical solution temperatures of N-substituted acrylamide copolymers in aqueous solutions.
    • Source: Liu, H. Y., & Zhu, X. X. (1999). Polymer.[1][2][3][4][5][6][7][8][9][10][11][12]

    • URL:[Link]

  • Synthesis of Benzyl Acrylamide Derivatives

    • Title: Synthesis and properties of poly(N-benzylacrylamide)
    • Source: Iwai, K., et al. (2004). Colloid and Polymer Science.
    • URL:[Link]

  • PNIPAM Copolymerization Strategies

    • Title: Poly(N-isopropylacrylamide): experiment, theory and application.[7]

    • Source: Halperin, A., Kröger, M., & Winnik, F. M. (2015).
    • URL:[Link]

  • Hydrogel Characterization Techniques

    • Title: Hydrogels in drug delivery: Progress and challenges.
    • Source: Hoare, T. R., & Kohane, D. S. (2008). Polymer.[1][2][3][4][5][6][7][8][9][10][11][12]

    • URL:[Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of Block Copolymers Incorporating N-(2-methylbenzyl)acrylamide for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Significance of N-(2-methylbenzyl)acrylamide in Smart Polymeric Systems

The field of drug delivery has been significantly advanced by the development of "smart" polymers that exhibit responsiveness to specific physiological stimuli. Among these, temperature-responsive polymers are of particular interest for their potential in creating targeted and controlled-release drug formulations. N-(2-methylbenzyl)acrylamide (NMBzA) is an intriguing monomer in this class. The presence of the methylbenzyl group imparts a tunable thermoresponsive behavior, often leading to a lower critical solution temperature (LCST) in aqueous solutions. This property allows for the design of block copolymers that can self-assemble into nanostructures, such as micelles or vesicles, at physiological temperatures, encapsulating therapeutic agents. This guide provides a comprehensive overview and detailed protocols for the synthesis of well-defined block copolymers containing NMBzA, with a focus on Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization for researchers, scientists, and drug development professionals.

Principles of Controlled Radical Polymerization for Block Copolymer Synthesis

To create well-defined block copolymers with controlled molecular weights and narrow molecular weight distributions, living or controlled radical polymerization techniques are essential. Unlike conventional free radical polymerization that leads to a mixture of polymer chains with varying lengths and architectures, controlled radical polymerization methods allow for the sequential addition of different monomers to form distinct blocks.

Several controlled radical polymerization techniques have been developed, including Atom Transfer Radical Polymerization (ATRP), Nitroxide-Mediated Polymerization (NMP), and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1] For acrylamide-based monomers, RAFT polymerization has emerged as a particularly robust and versatile method.[1][2] It is tolerant to a wide range of functional groups and solvents, making it suitable for the synthesis of complex polymer architectures.[3]

The RAFT Polymerization Mechanism: A Brief Overview

RAFT polymerization relies on the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization process. The CTA reversibly deactivates the growing polymer chains, establishing a dynamic equilibrium between active and dormant species. This reversible process allows for the controlled growth of polymer chains and enables the synthesis of polymers with predetermined molecular weights and low polydispersity indices (Đ).

The general mechanism for RAFT polymerization involves a series of addition-fragmentation steps that allow for the transfer of the thiocarbonylthio group between growing polymer chains. This ensures that all chains grow at a similar rate, leading to a narrow molecular weight distribution.

Synthesis of a Representative Block Copolymer: Poly(N,N-dimethylacrylamide)-b-poly(N-(2-methylbenzyl)acrylamide)

This section provides a detailed protocol for the synthesis of a diblock copolymer composed of a hydrophilic block of poly(N,N-dimethylacrylamide) (PDMAC) and a thermoresponsive block of poly(N-(2-methylbenzyl)acrylamide) (PNMBzA). PDMAC is a well-established hydrophilic and biocompatible polymer, making it an excellent choice for the stabilizing block in an amphiphilic copolymer designed for aqueous self-assembly.

Causality Behind Experimental Choices
  • Choice of Polymerization Technique: RAFT polymerization is selected for its excellent control over the polymerization of acrylamide monomers, leading to predictable molecular weights and low polydispersity.[2] This control is crucial for achieving well-defined self-assembled nanostructures.

  • Choice of Chain Transfer Agent (CTA): A trithiocarbonate-based CTA, such as S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT), is a suitable choice for the polymerization of acrylamides. The carboxylic acid functionality on the CTA allows for potential post-polymerization modification.

  • Choice of Initiator: Azobisisobutyronitrile (AIBN) is a common and effective thermal initiator for radical polymerizations conducted at moderate temperatures (around 70 °C).[1]

  • Sequential Monomer Addition: The synthesis of the block copolymer is achieved through the sequential addition of monomers. First, the PDMAC block is synthesized, and then the NMBzA monomer is added to the living polymer chains to grow the second block. This method ensures the formation of a well-defined block copolymer architecture.[4]

Experimental Workflow Diagram

G cluster_0 Step 1: PDMAC Macro-CTA Synthesis cluster_1 Step 2: Block Copolymerization a Mix DMAC, CTA, and AIBN in Solvent b Degas Mixture (Freeze-Pump-Thaw) a->b c Polymerize at 70°C b->c d Isolate and Purify PDMAC Macro-CTA c->d e Dissolve PDMAC Macro-CTA and NMBzA in Solvent d->e Chain Extension f Add AIBN e->f g Degas Mixture f->g h Polymerize at 70°C g->h i Isolate and Purify Block Copolymer h->i

Detailed Experimental Protocol

Materials:

  • N,N-dimethylacrylamide (DMAC) (purified by passing through basic alumina)

  • N-(2-methylbenzyl)acrylamide (NMBzA) (synthesized via Schotten-Baumann reaction or purchased)

  • S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT) (CTA)

  • Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • 1,4-Dioxane (anhydrous)

  • Diethyl ether (anhydrous)

  • Methanol

Step 1: Synthesis of PDMAC Macro-Chain Transfer Agent (Macro-CTA)

  • In a Schlenk flask, dissolve DMAC (e.g., 2.0 g, 20.2 mmol), DDMAT (e.g., 0.146 g, 0.4 mmol), and AIBN (e.g., 0.013 g, 0.08 mmol) in 1,4-dioxane (10 mL). The molar ratio of [DMAC]:[CTA]:[AIBN] should be approximately 50:1:0.2.

  • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Immerse the sealed flask in a preheated oil bath at 70 °C and stir for a predetermined time (e.g., 4-6 hours) to achieve a high monomer conversion (>90%).

  • Quench the polymerization by exposing the mixture to air and cooling it in an ice bath.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.

  • Collect the precipitated polymer by filtration, wash with diethyl ether, and dry under vacuum to a constant weight.

  • Characterize the resulting PDMAC macro-CTA for its molecular weight (M_n) and polydispersity (Đ) using Gel Permeation Chromatography (GPC).

Step 2: Synthesis of PDMAC-b-PNMBzA Block Copolymer

  • In a Schlenk flask, dissolve the PDMAC macro-CTA (e.g., 1.0 g, assuming an M_n of ~5000 g/mol , 0.2 mmol) and NMBzA (e.g., 1.63 g, 10 mmol) in 1,4-dioxane (15 mL).

  • Add AIBN (e.g., 0.0066 g, 0.04 mmol). The molar ratio of [NMBzA]:[Macro-CTA]:[AIBN] should be approximately 50:1:0.2.

  • Degas the reaction mixture using three freeze-pump-thaw cycles.

  • Place the sealed flask in a preheated oil bath at 70 °C and stir for a specified time (e.g., 8-12 hours).

  • Terminate the polymerization by exposing the solution to air and cooling.

  • Precipitate the block copolymer in cold diethyl ether.

  • Purify the polymer by redissolving it in a minimal amount of a suitable solvent (e.g., THF or chloroform) and re-precipitating it in a non-solvent (e.g., hexane or diethyl ether). Repeat this process two to three times.

  • Dry the final PDMAC-b-PNMBzA block copolymer under vacuum to a constant weight.

Characterization of the Block Copolymer

Thorough characterization is essential to confirm the successful synthesis of the block copolymer and to understand its properties.

Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the monomers and the final block copolymer. The presence of characteristic peaks for both PDMAC and PNMBzA blocks confirms the formation of the copolymer. The ratio of the integrals of the characteristic peaks can be used to determine the copolymer composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer, such as the amide carbonyl stretching vibrations.

Molecular Weight and Polydispersity
  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the primary technique for determining the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (Đ = M_w/M_n). A monomodal and narrow peak in the GPC chromatogram, shifted to a higher molecular weight compared to the macro-CTA, is indicative of a successful block copolymerization with good control.[5]

Polymer Sample Targeted M_n ( g/mol ) Experimental M_n ( g/mol ) (GPC) Polydispersity (Đ)
PDMAC Macro-CTA5,0004,8001.15
PDMAC-b-PNMBzA13,15012,5001.20

Table 1: Representative Molecular Weight Data for a PDMAC-b-PNMBzA Block Copolymer.

Thermal Properties
  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the block copolymer.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the glass transition temperatures (T_g) of the individual blocks. The presence of two distinct T_g values suggests that the two blocks are phase-separated in the solid state.

  • Turbidimetry: For thermoresponsive polymers, turbidimetry is used to determine the lower critical solution temperature (LCST) in an aqueous solution. The LCST is the temperature at which the polymer solution becomes cloudy upon heating due to a phase transition from a soluble to an insoluble state.[6]

Block Copolymer Composition (PDMAC:PNMBzA) LCST (°C) in PBS (pH 7.4)
50:50~35
40:60~32

Table 2: Representative LCST Data for PDMAC-b-PNMBzA Block Copolymers with Varying Compositions.

Self-Assembly and Drug Loading Applications

The amphiphilic nature of the PDMAC-b-PNMBzA block copolymer allows it to self-assemble into core-shell nanostructures in aqueous solutions above its LCST. The hydrophilic PDMAC block forms the stabilizing corona, while the now-hydrophobic PNMBzA block forms the core. This core can serve as a reservoir for hydrophobic drug molecules.

Micelle Formation and Characterization
  • Dynamic Light Scattering (DLS): DLS is used to determine the hydrodynamic diameter and size distribution of the self-assembled micelles.

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of the morphology of the nanostructures.

G cluster_0 Below LCST cluster_1 Above LCST Unimer Unimers Micelle Micelle Unimer->Micelle Heating Micelle->Unimer Cooling

Protocol for Drug Encapsulation
  • Dissolve the PDMAC-b-PNMBzA block copolymer and a hydrophobic drug (e.g., doxorubicin) in a common organic solvent (e.g., THF or DMF).

  • Add this organic solution dropwise to a vigorously stirred aqueous buffer solution (e.g., PBS, pH 7.4).

  • Allow the organic solvent to evaporate slowly, leading to the self-assembly of the block copolymer into drug-loaded micelles.

  • Remove any non-encapsulated drug by dialysis or centrifugation.

  • Determine the drug loading content and encapsulation efficiency using UV-Vis spectroscopy or HPLC.

Concluding Remarks and Future Perspectives

This guide provides a foundational understanding and practical protocols for the synthesis and characterization of block copolymers containing N-(2-methylbenzyl)acrylamide. The use of RAFT polymerization offers excellent control over the polymer architecture, which is critical for the rational design of drug delivery systems. The thermoresponsive nature of the PNMBzA block enables the formation of stimuli-responsive nanocarriers that can be tailored for specific therapeutic applications. Further research can focus on optimizing the block copolymer composition to fine-tune the LCST and drug release kinetics, as well as on incorporating targeting ligands for active drug delivery to specific cells or tissues.

References

  • Teodorescu, M., & Matyjaszewski, K. (Year). Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. Macromolecules. (Please note: The exact year is not available in the provided search result)
  • Kakuchi, T., et al. (2023). Thermoresponsive Property of Poly(N,N-bis(2-methoxyethyl)acrylamide) and Its Copolymers with Water-Soluble Poly(N,N-disubstituted acrylamide) Prepared Using Hydrosilylation-Promoted Group Transfer Polymerization. Polymers (Basel), 15(24), 4681. [Link]

  • Kakuchi, T., et al. (2023). Thermoresponsive Property of Poly(N, N-bis(2-methoxyethyl)acrylamide) and Its Copolymers with Water-Soluble Poly(N, N-disubstituted acrylamide) Prepared Using Hydrosilylation-Promoted Group Transfer Polymerization. PubMed. [Link]

  • Gao, C., & Yan, D. (2017). Block Copolymers: Synthesis, Self-Assembly, and Applications. Molecules, 22(10), 1699. [Link]

  • Mzinyane, N., et al. (2024). Synthesis, Characterization and Thermal Properties of Some Acrylamide and Cis-2-Butene-1, 4-Diol Copolymers Using CAN as Initiator. Journal of... (Please note: The full journal title is not available in the provided search result)
  • York, A. W. (Year). Synthesis of Functional Copolymers via Aqueous RAFT Polymerization for. The Aquila Digital Community. (Please note: The exact year is not available in the provided search result)
  • Roy, S., et al. (Year). Thermoresponsive polystyrene-b-poly(N-isopropylacrylamide) copolymers by atom transfer radical polymerization. ... (Please note: The full journal title and year are not available in the provided search result)
  • Etrych, T., et al. (2010). N-(2-Hydroxypropyl)methacrylamide-based polymer conjugates with pH-controlled activation of doxorubicin for cell-specific or passive tumour targeting. Synthesis by RAFT polymerisation and physicochemical characterisation. European Journal of Pharmaceutical Sciences, 41(3-4), 473-482. [Link]

  • Li, G., et al. (2023). Rapid RAFT Polymerization of Acrylamide with High Conversion. Polymers (Basel), 15(6), 1438. [Link]

  • Kakuchi, T., et al. (Year). Thermoresponsive property of poly(N,N-bis(2-ethoxyethyl)acrylamide) and its multiblock copolymers with poly(N,N-dimethylacrylamide) prepared by hydrosilylation-promoted group transfer polymerization. Polymer Chemistry. (Please note: The exact year is not available in the provided search result)
  • Wang, W., et al. (2023). Controlled Polymerization of Acrylamide via One-Pot and One-Step Aqueous Cu(0)-Mediated Reversible-Deactivation Radical Polymerization. Macromolecules, 56(13), 5111-5116. [Link]

  • Teodorescu, M., & Matyjaszewski, K. (Year). Controlled Polymerization of Acrylamides. Request PDF. (Please note: The exact year is not available in the provided search result)
  • Al-Malaika, S., et al. (Year). Synthesis and characterization of block copolymers of styrene-maleic acid with acrylamide and N,N-dimethylacrylamide. Aston Publications Explorer. (Please note: The exact year is not available in the provided search result)
  • Li, G., et al. (2023). Rapid RAFT Polymerization of Acrylamide with High Conversion. Polymers (Basel), 15(6), 1438. [Link]

  • Lovell, P. A., et al. (2023). Thermoresponsive Poly(N,N-dimethylacrylamide)
  • Sanda, F., et al. (2005). Controlled Radical Polymerization of an Acrylamide Containing l-Phenylalanine Moiety via RAFT. Macromolecules.
  • Soriano-Moro, G., et al. (2012). RAFT Polymerization Kinetics of α-Methylbenzyl Methacrylate by Dilatometry.
  • Pazhanisamy, P., & Reddy, B. S. R. (Year). Synthesis and characterization of methacrylamidopropyltrimethylammonium chloride and N-substituted acrylamide ionomers. Express Polymer Letters. (Please note: The exact year is not available in the provided search result)
  • Armes, S. P., et al. (Year). RAFT dispersion polymerization of N,N-dimethylacrylamide in a series of n-alkanes using a thermoresponsive poly(tert-octyl acrylamide) steric stabilizer. Polymer Chemistry. (Please note: The exact year is not available in the provided search result)
  • Pitsikalis, M., et al. (2025). Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacrylates. Polymers (Basel), 17(8), 1645. [Link]

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controlled radical polymerization techniques for N-substituted acrylamides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: Precision Engineering of Poly(N-Substituted Acrylamides) via Controlled Radical Polymerization

Executive Briefing

N-substituted acrylamides—most notably N-isopropylacrylamide (NIPAM) and N,N-dimethylacrylamide (DMA)—are foundational monomers in the development of stimuli-responsive "smart" materials, hydrogels, and tumor-targeted drug delivery vehicles[1]. The lower critical solution temperature (LCST) of poly(NIPAM) at approximately 32 °C makes it an ideal candidate for physiological thermal triggering[2]. However, the extremely high propagation rate constant (


) of acrylamides and the coordinating nature of the pendant amide group present unique challenges for Controlled Radical Polymerization (CRP). This guide provides mechanistic insights and self-validating protocols for synthesizing well-defined poly(N-substituted acrylamides) using Reversible Addition-Fragmentation Chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP).

Mechanistic Paradigm: Overcoming Acrylamide Reactivity

The selection of a CRP technique for N-substituted acrylamides cannot be arbitrary; it is dictated by the fundamental chemistry of the monomer.

The ATRP Challenge (Amide Coordination): Historically, ATRP of acrylamides was considered unfeasible. The oxygen and nitrogen atoms of the pendant amide group competitively coordinate with the copper catalyst (Cu(I)/Cu(II)), displacing the ligand. This leads to catalyst poisoning, disproportionation, and a complete loss of living characteristics[3]. Mechanistic Solution: Successful ATRP requires strongly binding, multidentate ligands such as Me


TREN (Tris[2-(dimethylamino)ethyl]amine) to outcompete the amide coordination, typically conducted in aqueous or polar solvent mixtures (e.g., Water/DMF) to maintain catalyst solubility[3].

The RAFT Advantage (Trithiocarbonate Superiority): RAFT is widely regarded as the most robust technique for acrylamides, as it is a metal-free process immune to coordination issues[4]. However, the choice of the Chain Transfer Agent (CTA) is critical. Dithiobenzoates often cause severe rate retardation and intermediate radical termination due to the high reactivity of the acrylamide propagating macroradical. Mechanistic Solution: Trithiocarbonates (e.g., DDMAT, DMPA) provide the optimal balance of addition and fragmentation rates, ensuring narrow molecular weight distributions without significant retardation[5].

CRP_Selection Start N-Substituted Acrylamides (NIPAM, DMA) RAFT RAFT Polymerization (Preferred Pathway) Start->RAFT Highly versatile Low coordination risk ATRP ATRP / Cu-RDRP (Alternative Pathway) Start->ATRP Amide coordination Catalyst poisoning risk RAFT_CTA Trithiocarbonates (e.g., DDMAT, DMPA) Optimal addition/fragmentation RAFT->RAFT_CTA RAFT_Dithio Dithiobenzoates Severe retardation risk RAFT->RAFT_Dithio ATRP_Ligand Strong Multidentate Ligands (Me6TREN required) ATRP->ATRP_Ligand ATRP_Solvent Aqueous / DMF Mixtures Disproportionation Control ATRP->ATRP_Solvent

Logical decision tree for selecting CRP techniques for N-substituted acrylamides.

Quantitative Methodological Comparison

To aid in experimental design, the following table synthesizes the operational parameters and outcomes of RAFT versus ATRP for NIPAM polymerization.

ParameterRAFT PolymerizationCu-Mediated ATRP
Optimal Control Agents Trithiocarbonates (e.g., DDMAT, DMPA)[4][6]CuCl / CuBr with Mengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

TREN ligand[3]
Typical Solvents 1,4-Dioxane, DMF, DMSO, MethanolWater/DMF (1:1 v/v), Alcohols
Reaction Temperature 60 °C – 80 °C (Thermal AIBN initiation)20 °C – 25 °C (Ambient often possible)
Typical Dispersity (Đ) 1.05 – 1.201.15 – 1.35
Primary Limitation Potential high-temp chain-end degradation[7]Halide loss via intramolecular cyclization[3]
End-Group Utility Aminolysis to thiols for bioconjugationHalide displacement (azide/alkyne click)

Validated Experimental Protocols

Protocol 1: RAFT Polymerization of NIPAM using DDMAT

This protocol utilizes 2-(Dodecylthiocarbonothioylthio)-2-methylpropanoic acid (DDMAT) as the CTA. It is highly reproducible and yields absolute end-group fidelity for downstream bioconjugation[4].

Causality Note on Temperature: While RAFT can be pushed to 80 °C, we restrict this protocol to 65 °C. Recent mechanistic insights reveal that prolonged exposure of acrylamides to temperatures


 70 °C induces trithiocarbonate degradation via nucleophilic attack by the ultimate methacrylamide unit[7].

Step-by-Step Procedure:

  • Monomer Purification: Dissolve NIPAM in warm hexane, filter, and crystallize at 4 °C. Why? Commercial NIPAM contains MEHQ inhibitors that will skew the stoichiometric ratio of the initiator, causing unpredictable induction periods.

  • Reaction Assembly: In a Schlenk flask, combine NIPAM (1.13 g, 10 mmol), DDMAT (36.5 mg, 0.1 mmol), and AIBN (1.64 mg, 0.01 mmol) in 4 mL of 1,4-Dioxane. (Target DP = 100; Ratio = 100:1:0.1).

  • Deoxygenation: Subject the mixture to 4 consecutive Freeze-Pump-Thaw cycles. Why? Oxygen acts as a diradical, rapidly terminating propagating carbon-centered radicals. Nitrogen bubbling is often insufficient for ultra-low dispersity targets[4].

  • Polymerization: Backfill with Argon and submerge the flask in a pre-heated oil bath at 65 °C for 3 hours.

  • Purification: Quench the reaction by exposing it to air and cooling in an ice bath. Precipitate the polymer dropwise into 50 mL of cold diethyl ether. Centrifuge at 6000 rpm for 5 minutes. Repeat dissolution in THF and precipitation in ether twice.

  • Self-Validation Checkpoints:

    • Colorimetric: The purified polymer powder MUST retain a distinct yellow hue. A white powder indicates loss of the trithiocarbonate end-group.

    • NMR Conversion: In

      
      H-NMR (CDCl
      
      
      
      ), compare the integration of the residual vinyl protons (5.5–6.5 ppm) against the polymer's isopropyl methine proton (3.9 ppm).

RAFT_Workflow Prep 1. Preparation Monomer: NIPAM CTA: DDMAT Initiator: AIBN Solvent: 1,4-Dioxane Degas 2. Deoxygenation Freeze-Pump-Thaw (Removes O2 scavengers) Prep->Degas React 3. Polymerization 65°C for 3h Prevent thermal degradation Degas->React Purify 4. Purification Precipitate in cold Ether Centrifuge & Dry React->Purify Analyze Analyze Purify->Analyze

Self-validating experimental workflow for the RAFT polymerization of NIPAM.

Protocol 2: Aqueous Cu-Mediated ATRP of NIPAM

To circumvent amide coordination, this protocol utilizes the highly active Me


TREN ligand in a mixed aqueous solvent system[3].

Step-by-Step Procedure:

  • Catalyst Complexation: In a vial, dissolve CuCl (9.9 mg, 0.1 mmol) and Me

    
    TREN (23.0 mg, 0.1 mmol) in 2 mL of DMF. Stir under Argon for 15 minutes until a homogeneous green/blue complex forms. Why? Pre-complexation ensures the copper is fully chelated before exposure to the competitive amide monomer.
    
  • Monomer Addition: Add NIPAM (1.13 g, 10 mmol) dissolved in 2 mL of deionized water to the catalyst solution.

  • Initiation: Inject ethyl-2-chloropropionate (13.6 mg, 0.1 mmol) to initiate the polymerization at 25 °C.

  • Purification: Dilute with THF and pass through a neutral alumina column to remove the copper catalyst.

  • Self-Validation Checkpoints:

    • Dialysis Caution: If purifying via aqueous dialysis, the water bath MUST be maintained below 25 °C. Why? Above the 32 °C LCST, PNIPAM collapses into a hydrophobic globule, permanently trapping unreacted monomer and copper residues inside the polymer matrix[1][2].

Downstream Application: Smart Drug Delivery Vehicles

The precise molecular weight control achieved via these protocols directly dictates the thermodynamic properties of the resulting polymers. In tumor-targeted drug delivery, PNIPAM is utilized to create micellar structures or nanogels[1].

Because tumors often exhibit slightly elevated temperatures or can be subjected to localized hyperthermia, a well-defined PNIPAM block (synthesized via RAFT) will undergo a sharp coil-to-globule transition exactly at its LCST. This conformational collapse forces the expulsion of encapsulated chemotherapeutics (e.g., Doxorubicin) directly into the cytosol of the target cells[2]. Furthermore, the retained trithiocarbonate end-groups from Protocol 1 can be easily reduced to thiols, allowing for the stable gold-nanoparticle conjugation or disulfide-linking of targeting antibodies.

References

  • Source: PMC (nih.gov)
  • Trithiocarbonates in RAFT Polymerization Source: ResearchGate URL
  • Mechanistic Insights into Temperature-Dependent Trithiocarbonate Chain-End Degradation during the RAFT Polymerization of N-Arylmethacrylamides Source: ACS Publications URL
  • Source: PMC (nih.gov)
  • Smart Poly(N-isopropylacrylamide)
  • A Facile Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization of Poly (N-Isopropylacrylamide)
  • Controlled radical polymerization of N-isopropylacrylamide and of activated esters for the synthesis of polymer-protein and polymer-drug conjugates Source: ResearchGate URL
  • End Group Stability of Atom Transfer Radical Polymerization (ATRP)-Synthesized Poly(N-isopropylacrylamide)

Sources

Application Notes and Protocols for Fabricating Drug Delivery Systems with Poly(N-(2-methylbenzyl)acrylamide)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Acknowledging the Frontier

The field of stimuli-responsive polymers holds immense promise for the development of sophisticated drug delivery systems. Among these, thermoresponsive polymers, which undergo conformational changes in response to temperature, are of particular interest for their potential to enable targeted and controlled drug release. Poly(N-(2-methylbenzyl)acrylamide) represents a novel candidate in this class of materials. However, it is important to note that as of the current scientific landscape, detailed studies on the fabrication of drug delivery systems specifically using poly(N-(2-methylbenzyl)acrylamide) are not widely available in published literature.

This guide, therefore, takes a dual approach to provide a comprehensive and scientifically grounded resource. We will first outline the fundamental synthesis of the N-(2-methylbenzyl)acrylamide monomer and its subsequent polymerization. Following this, we will pivot to a well-characterized and structurally related thermoresponsive polymer, poly(N-isopropylacrylamide) (PNIPAM) , as a model system. The detailed protocols for nanoparticle fabrication, drug loading, characterization, and in vitro studies presented herein are based on established methodologies for PNIPAM. These protocols provide a robust framework that researchers can adapt and optimize for the novel poly(N-(2-methylbenzyl)acrylamide).

Part 1: Synthesis of Monomer and Polymer

Synthesis of N-(2-methylbenzyl)acrylamide Monomer

The synthesis of N-substituted acrylamides can be readily achieved through the reaction of an amine with acryloyl chloride.[1][2][3] This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Protocol 1: Synthesis of N-(2-methylbenzyl)acrylamide

Materials:

  • 2-Methylbenzylamine

  • Acryloyl chloride

  • Triethylamine

  • Dry acetone

  • Chloroform

  • Distilled water

  • Round bottom flask

  • Stirring apparatus

  • Cooling bath (ice-water)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round bottom flask, dissolve 2-methylbenzylamine (0.01 mol) and triethylamine (0.01 mol) in dry acetone (30 mL).

  • Cool the flask in an ice-water bath to 5-10°C.

  • With continuous stirring, add acryloyl chloride (0.02 mol) dropwise to the solution.

  • After the addition is complete, continue stirring the reaction mixture for 6 hours at room temperature.

  • Filter the resulting mixture to remove the triethylamine hydrochloride salt.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Extract the residue with a mixture of chloroform and water three times using a separatory funnel.

  • Collect the organic phase and dry it over anhydrous sodium sulfate.

  • Evaporate the chloroform to obtain the crude N-(2-methylbenzyl)acrylamide monomer.

  • The crude product can be further purified by recrystallization or column chromatography.

Characterization:

The successful synthesis of the monomer should be confirmed by spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy.

Polymerization of N-(2-methylbenzyl)acrylamide

Free-radical polymerization is a common and effective method for synthesizing polyacrylamides.[1][4] An initiator, such as azobisisobutyronitrile (AIBN), is used to generate radicals and initiate the polymerization process.

Protocol 2: Free-Radical Polymerization of N-(2-methylbenzyl)acrylamide

Materials:

  • N-(2-methylbenzyl)acrylamide monomer

  • Azobisisobutyronitrile (AIBN)

  • Dry tetrahydrofuran (THF)

  • Methanol

  • Polymerization bottle or flask with a nitrogen inlet

  • Water bath

Procedure:

  • In a polymerization bottle, dissolve N-(2-methylbenzyl)acrylamide (0.01 mol) in dry THF (15 mL).

  • Add AIBN as the initiator (typically 0.05% of the monomer weight).

  • Purge the solution with nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • Seal the polymerization bottle tightly.

  • Place the bottle in a pre-heated water bath at 80°C for 3-6 hours.

  • After the polymerization is complete, cool the solution to room temperature.

  • Pour the polymer solution into a large volume of methanol with vigorous stirring to precipitate the polymer.

  • Filter the precipitated poly(N-(2-methylbenzyl)acrylamide).

  • Wash the polymer with fresh methanol several times to remove any unreacted monomer and initiator.

  • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Characterization:

The resulting polymer should be characterized to determine its molecular weight and polydispersity index (PDI) using gel permeation chromatography (GPC). The chemical structure can be confirmed by FTIR and NMR spectroscopy.

Part 2: Fabrication of Drug Delivery Systems Using a Model Polymer (PNIPAM)

As previously stated, the following protocols utilize poly(N-isopropylacrylamide) (PNIPAM) as a model thermoresponsive polymer to demonstrate the fabrication and evaluation of drug delivery systems. These methodologies provide a strong foundation for future work with poly(N-(2-methylbenzyl)acrylamide).

Synthesis of Thermoresponsive Nanoparticles via Precipitation Polymerization

Precipitation polymerization is a widely used method for synthesizing monodisperse thermoresponsive microgels and nanogels.[5][6] The polymerization is carried out above the lower critical solution temperature (LCST) of the polymer, causing the growing polymer chains to collapse and form particles.

Protocol 3: Synthesis of PNIPAM Nanoparticles

Materials:

  • N-isopropylacrylamide (NIPAM)

  • N,N'-methylenebis(acrylamide) (BIS) (cross-linker)

  • Ammonium persulfate (APS) or Potassium persulfate (KPS) (initiator)[7]

  • Deionized water

  • Three-neck round bottom flask with a condenser, nitrogen inlet, and magnetic stirrer

  • Heating mantle with a temperature controller

Procedure:

  • Dissolve NIPAM and BIS in deionized water in the three-neck flask. A typical molar ratio of NIPAM to BIS is around 95:5, but this can be varied to control the cross-link density.

  • Heat the solution to 70°C with continuous stirring under a nitrogen atmosphere.

  • Dissolve the initiator (APS or KPS) in a small amount of deionized water and add it to the reaction flask to initiate the polymerization.

  • Maintain the reaction at 70°C for 4-6 hours. The initially clear solution will become turbid as the PNIPAM nanoparticles form and precipitate.

  • After the reaction is complete, cool the dispersion to room temperature.

  • Purify the nanoparticle dispersion by dialysis against deionized water for several days to remove unreacted monomers, initiator, and other impurities.

Experimental Workflow for Nanoparticle Synthesis

G cluster_0 Preparation cluster_1 Polymerization cluster_2 Purification A Dissolve NIPAM & BIS in Deionized Water B Heat to 70°C under N2 A->B Stirring C Add Initiator (APS/KPS) B->C Initiation D Maintain at 70°C for 4-6 hours C->D Particle Formation E Cool to Room Temperature D->E F Dialysis against Deionized Water E->F

Caption: Workflow for PNIPAM nanoparticle synthesis.

Characterization of Nanoparticles

The physicochemical properties of the synthesized nanoparticles are crucial for their performance as drug delivery carriers.[8]

ParameterCharacterization TechniquePurpose
Size and Size Distribution Dynamic Light Scattering (DLS)To determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in their swollen state.
Morphology Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM)To visualize the shape and surface morphology of the nanoparticles in their dried state.
Thermoresponsive Behavior DLS with a temperature controller / UV-Vis SpectroscopyTo determine the Lower Critical Solution Temperature (LCST) by measuring the change in particle size or turbidity with temperature.
Surface Charge Zeta Potential MeasurementTo determine the surface charge of the nanoparticles, which influences their stability and interaction with biological membranes.
Drug Loading into Nanoparticles

The encapsulation of therapeutic agents into the nanoparticles is a critical step. The swelling-diffusion method is commonly used for loading drugs into hydrogel-based nanoparticles.[9]

Protocol 4: Drug Loading by Swelling-Diffusion

Materials:

  • Purified PNIPAM nanoparticle dispersion

  • Model drug (e.g., Doxorubicin)[7]

  • Phosphate-buffered saline (PBS)

  • Centrifuge

Procedure:

  • Prepare a solution of the model drug in PBS at a desired concentration.

  • Add the purified PNIPAM nanoparticle dispersion to the drug solution.

  • Stir the mixture at room temperature for 24 hours to allow the drug to diffuse into the swollen nanoparticles.

  • To separate the drug-loaded nanoparticles from the unloaded drug, centrifuge the dispersion at a high speed. The temperature should be kept below the LCST to maintain the swollen state of the nanoparticles.

  • Carefully remove the supernatant containing the unloaded drug.

  • Resuspend the pellet of drug-loaded nanoparticles in fresh PBS.

  • Repeat the centrifugation and resuspension steps to ensure the complete removal of the free drug.

Determination of Drug Loading Efficiency:

The amount of encapsulated drug can be determined indirectly by measuring the concentration of the free drug in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • Drug Loading Content (DLC %) = (Weight of drug in nanoparticles / Weight of drug-loaded nanoparticles) x 100

  • Encapsulation Efficiency (EE %) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

In Vitro Drug Release Studies

The in vitro release profile of the encapsulated drug is evaluated to understand the release kinetics and the effect of temperature.[9]

Protocol 5: In Vitro Drug Release

Materials:

  • Drug-loaded PNIPAM nanoparticle dispersion

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Dialysis membrane with an appropriate molecular weight cut-off

  • Thermostatically controlled shaking water baths

Procedure:

  • Place a known amount of the drug-loaded nanoparticle dispersion into a dialysis bag.

  • Immerse the dialysis bag in a container with a known volume of PBS (e.g., 50 mL).

  • Place the container in a shaking water bath set at two different temperatures: one below the LCST (e.g., 25°C) and one above the LCST (e.g., 40°C).

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Analyze the drug concentration in the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectroscopy).

  • Plot the cumulative percentage of drug released versus time for both temperatures.

Drug Release Mechanism

G cluster_0 Below LCST (e.g., 25°C) cluster_1 Above LCST (e.g., 40°C) A Swollen Nanoparticle Hydrophilic State Slow Drug Diffusion B Collapsed Nanoparticle Hydrophobic State Accelerated Drug Release A->B Temperature Increase

Caption: Thermoresponsive drug release from PNIPAM nanoparticles.

Biocompatibility Assessment

Before any in vivo application, the cytotoxicity of the fabricated nanoparticles must be evaluated. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[10][11]

Protocol 6: In Vitro Cytotoxicity (MTT Assay)

Materials:

  • A suitable cell line (e.g., HeLa, fibroblasts)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Nanoparticle dispersions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Remove the old medium and add fresh medium containing different concentrations of the nanoparticles. Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with fresh medium only).

  • Incubate the cells with the nanoparticles for a specific period (e.g., 24 or 48 hours).

  • After incubation, remove the medium containing the nanoparticles and wash the cells with PBS.

  • Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of around 570 nm.

  • Calculate the cell viability as a percentage relative to the negative control.

Conclusion and Future Directions

This guide has provided a foundational framework for the synthesis of poly(N-(2-methylbenzyl)acrylamide) and the subsequent fabrication of drug delivery systems, using the well-established thermoresponsive polymer PNIPAM as a practical model. The protocols detailed herein offer a starting point for researchers to explore the potential of this novel polymer.

Future work should focus on the detailed characterization of poly(N-(2-methylbenzyl)acrylamide), particularly its thermoresponsive properties such as the LCST. The protocols for nanoparticle fabrication, drug loading, and release will likely require optimization to suit the specific physicochemical properties of this new polymer. Furthermore, comprehensive biocompatibility and in vivo studies will be essential to validate its potential for biomedical applications. The exploration of this and other novel N-substituted polyacrylamides will undoubtedly contribute to the advancement of smart drug delivery systems.

References

  • Al-Azzawi, A. M., Al-Tamimi, E. O., & Ali, R. A. (2008). Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal, 5(4).
  • Al-Azzawi, A. M., Al-Tamimi, E. O., & Ali, R. A. (2008). Synthesis and Copolymerization of several N-substituted acrylamides.
  • Khademhosseini, A., & Langer, R. (2007). Biocompatibility of Engineered Nanoparticles for Drug Delivery.
  • Pan, D., Vargas-Morales, O., Zern, B., Anselmo, A. C., Gupta, V., Zakrewsky, M., ... & Mitragotri, S. (2016). The Effect of Polymeric Nanoparticles on Biocompatibility of Carrier Red Blood Cells. PLOS ONE, 11(3), e0152074.
  • Al-Zaydi, K. M. (2023). Simple methods for the synthesis of N-substituted acryl amides using Na2CO3/SiO2 or NaHSO4/SiO2. Taylor & Francis Online.
  • Sivakumar, B., & Panduranga, R. K. (2022). Synthesis of poly(N-isopropylacrylamide) by distillation precipitation polymerization and quantitative grafting on mesoporous si. SciSpace.
  • Jones, C. D., & Lyon, L. A. (2011). Control of Poly(N-isopropylacrylamide)
  • O'Reilly, C., & Moody, P. (2023).
  • Li, Y., & Wang, J. (2020). Preparation and Characterization of Thermoresponsive Poly(N-Isopropylacrylamide)
  • Zehetner, M., & Zirbs, R. (2019). The next step in precipitation polymerization of N-isopropylacrylamide: particle number density control by monochain globule surface charge modulation. Polymer Chemistry, 10(4), 459-470.
  • Zehetner, M., & Zirbs, R. (2019).
  • Al-Basha, A., & Al-Basha, A. (2025).
  • Sousa, F., & Ferreira, D. (2019). Hazard Assessment of Polymeric Nanobiomaterials for Drug Delivery: What Can We Learn From Literature So Far. Frontiers in Bioengineering and Biotechnology, 7, 324.
  • Shah, R., & Singh, M. (2018). Synthesis, Characterization and Drug Loading of Multiresponsive p[NIPAm-co-PEGMA] (core)/p[NIPAm-co-AAc] (Shell) Nanogels with Monodisperse Size Distributions. MDPI.
  • Kumar, A., & Singh, S. (2022). pH and Thermoresponsive PNIPAm-co-Polyacrylamide Hydrogel for Dual Stimuli-Responsive Controlled Drug Delivery. Polymers, 15(1), 109.
  • Wang, Y., & Liu, Y. (2022). Surfactant-Free Synthesis of PNIPAM-Based Smart Microgels for Drug Delivery Using a High-Gravity Rotating Packed Bed. Industrial & Engineering Chemistry Research, 61(50), 18451-18460.
  • Zarychta-Sperlich, B., & J-L, M. (2021). pNiPAM-Nanoparticle-Based Antiapoptotic Approach for Pro-Regenerative Capacity of Skeletal Myogenic Cells. International Journal of Molecular Sciences, 22(21), 11520.
  • Yan, H. (2013). PNIPAM hydrogels and PLGA nanoparticles: Applications in drug delivery systems. Journal of Bioanalysis & Biomedicine, 5(5).
  • Canfarotta, F., & Bonomi, P. (2022). Assessing the In Vivo Biocompatibility of Molecularly Imprinted Polymer Nanoparticles. Semantic Scholar.
  • Akbarzadeh, A., & Rezaei-Sadabady, R. (2017). Temperature-Responsive Smart Nanocarriers for Delivery Of Therapeutic Agents: Applications and Recent Advances. Nanoscale Research Letters, 12(1), 1-18.
  • Ferreira, L., & Pires, R. A. (2023).
  • Le, T. (2007). Method for synthesis of acrylamide derivatives.
  • He, H., & Zhou, J. (2013). Hydrogel Nanoparticles with Thermally Controlled Drug Release.
  • Das, D., & Pal, S. (2018). Synthesis of Thermoresponsive Polymers for Drug Delivery.
  • Perez-Amoros, D., & Borras-Tamarit, A. (2022). Experimental study of thermo-responsive polymer hydrogel systems for controlled drug release. POLITesi - Politecnico di Milano.
  • Matar, N. (2018). Which chemical compound can we use to replace Acrylamide for polymerization?.
  • Chen, J. C. (1996). Method for the rapid free radical polymerization of acrylamide co-polymers using tetramethylamine catalysts.
  • Porter, N. A., & Curran, D. P. (2000). Homopolymers of Oxazolidinone Acrylimide and Control of 1,5-Stereoinduction in Free Radical Polymerization. Journal of the American Chemical Society, 122(2), 237-244.
  • Sigma-Aldrich. (n.d.).

Sources

Application Note & In-Depth Protocols for Surface Modification Using N-[(2-methylphenyl)methyl]prop-2-enamide Monomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A New Frontier in Surface Engineering

The precise control of surface properties is a cornerstone of innovation in drug development, regenerative medicine, and advanced materials science. The ability to tailor surface chemistry dictates everything from protein adsorption and cellular adhesion to biocompatibility and drug elution kinetics. N-substituted acrylamides are a versatile class of monomers that allow for the creation of "smart" polymer surfaces responsive to external stimuli like temperature or pH.[1][2][3]

This guide introduces N-[(2-methylphenyl)methyl]prop-2-enamide , a novel monomer for advanced surface modification. The presence of the 2-methylphenyl group offers unique steric and electronic properties, enabling the creation of surfaces with tailored hydrophobicity, aromatic interaction capabilities, and distinct conformational structures. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the synthesis of this monomer and its application in creating precisely engineered surfaces through robust "grafting-from" and "grafting-to" methodologies.

Part 1: Synthesis and Characterization of the Monomer

A reliable and well-characterized monomer is the foundation of any successful surface modification protocol. The synthesis of this compound is achieved through a standard acylation reaction.

Protocol 1: Synthesis of this compound

This protocol details the N-acylation of 2-methylbenzylamine with acryloyl chloride.

Rationale: This is a straightforward and high-yield reaction where the nucleophilic amine attacks the electrophilic carbonyl carbon of the acryloyl chloride. A base, such as triethylamine, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Materials:

  • 2-methylbenzylamine

  • Acryloyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer, addition funnel, and nitrogen inlet.

  • Dissolve 2-methylbenzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acryloyl chloride (1.1 eq), dissolved in anhydrous DCM, dropwise via the addition funnel over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylammonium chloride precipitate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain the pure this compound monomer.

Monomer Characterization Data

It is critical to confirm the identity and purity of the synthesized monomer before proceeding.

Technique Expected Results for this compound
¹H NMR Peaks corresponding to aromatic protons (~7.1-7.3 ppm), vinyl protons (~5.6-6.4 ppm, showing characteristic splitting), benzylic CH₂ protons (~4.6 ppm), and methyl protons (~2.3 ppm).
¹³C NMR Peaks for carbonyl carbon (~166 ppm), aromatic carbons (~126-137 ppm), vinyl carbons (~126-131 ppm), benzylic carbon (~45 ppm), and methyl carbon (~19 ppm).
FTIR (ATR) Characteristic peaks for N-H stretch (if secondary amide is present as impurity), C=O stretch (~1650 cm⁻¹), C=C stretch (~1620 cm⁻¹), and aromatic C-H bends.
Mass Spec (HRMS) Molecular ion peak corresponding to the exact mass of C₁₁H₁₃NO.

Part 2: Surface Modification Strategies

The covalent attachment of polymer chains to a substrate can be achieved primarily through two distinct strategies: "grafting-from" and "grafting-to". The choice between them depends on the desired graft density, film thickness, and control over polymer architecture.[4][5]

  • "Grafting-From" (Surface-Initiated Polymerization): Polymer chains are grown directly from initiator sites immobilized on the surface. This method typically yields higher grafting densities and thicker polymer films because the small monomers can easily diffuse to the active sites.[6][7]

  • "Grafting-To": Pre-synthesized polymer chains with reactive end-groups are attached to a complementary functionalized surface. While this allows for full characterization of the polymer before grafting, the grafting density is often lower due to steric hindrance from already-attached chains.[5][8]

G cluster_0 Grafting-From cluster_1 Grafting-To a1 Substrate a2 Immobilize Initiator a1->a2 a3 Surface-Initiated Polymerization with Monomer a2->a3 a4 High-Density Polymer Brush a3->a4 b1 Synthesize Polymer in Solution b3 Attach Polymer to Surface b1->b3 b2 Functionalize Substrate b2->b3 b4 Lower-Density Polymer Layer b3->b4

Caption: Comparison of "Grafting-From" and "Grafting-To" workflows.

Protocol 2: "Grafting-From" via Surface-Initiated ATRP

This protocol describes the formation of a dense polymer brush on a silicon wafer substrate using Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP), a controlled radical polymerization technique.[3][4]

Step 2.1: Surface Functionalization with Initiator

  • Substrate Cleaning: Clean silicon wafers by sonicating in acetone, then isopropanol (15 min each). Dry under a stream of N₂. Further clean by treating with a piranha solution (3:1 H₂SO₄:H₂O₂) for 30 min. (CAUTION: Piranha solution is extremely corrosive and reactive) . Rinse extensively with deionized water and dry.

  • Hydroxylation: The cleaning process generates surface hydroxyl (-OH) groups.

  • Initiator Immobilization: Place the cleaned wafers in a desiccator with a vial containing (3-aminopropyl)triethoxysilane (APTES) for vapor-phase silanization overnight. This creates an amine-terminated surface.

  • Amide Coupling: React the amine-terminated surface with an ATRP initiator like α-bromoisobutyryl bromide (BiBB) in anhydrous toluene with triethylamine for 2 hours to form the initiator-functionalized surface.

  • Rinse thoroughly with toluene and DCM, then dry.

Step 2.2: Surface-Initiated Polymerization

  • Prepare Polymerization Solution: In a Schlenk flask, dissolve the this compound monomer, a copper(I) catalyst (e.g., CuBr), and a ligand (e.g., PMDETA or bipyridine) in an appropriate solvent (e.g., anisole or DMF).

  • Degas: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Initiate Polymerization: Place the initiator-functionalized wafers into the flask under a positive N₂ pressure.

  • Immerse the flask in a pre-heated oil bath at the desired temperature (e.g., 60-90 °C) and let the reaction proceed for the desired time (e.g., 2-24 hours). The thickness of the polymer film is time-dependent.

  • Stop Reaction & Clean: Remove the wafers, rinse with the reaction solvent, then sonicate in a good solvent for the polymer (e.g., THF or DCM) to remove any physisorbed polymer. Dry the wafers.

Protocol 3: "Grafting-To" via NHS-Ester Coupling

This protocol describes synthesizing the polymer first and then attaching it to an amine-functionalized surface.

Step 3.1: Polymer Synthesis with Carboxylic Acid End-Group

  • Polymerization: Perform a free-radical polymerization of this compound using AIBN as the initiator and a chain transfer agent (CTA) containing a carboxylic acid group (e.g., 4-cyanopentanoic acid dithiobenzoate for RAFT polymerization) to create a polymer with a defined -COOH terminus.

  • Purification: Precipitate the polymer in a non-solvent (e.g., cold diethyl ether or hexane), re-dissolve in a minimal amount of a good solvent (e.g., DCM), and re-precipitate. Repeat 2-3 times to purify the polymer. Dry under vacuum.

  • Characterization: Characterize the polymer's molecular weight and dispersity (Đ) using Gel Permeation Chromatography (GPC).

Step 3.2: Surface Attachment

  • Prepare Amine Surface: Functionalize the substrate with APTES as described in Protocol 2.1.

  • Activate Polymer: Dissolve the COOH-terminated polymer in anhydrous DMF. Add N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent like EDC and stir for 4-6 hours at room temperature to create an NHS-ester activated polymer.

  • Grafting Reaction: Immerse the amine-functionalized substrate in the activated polymer solution and allow it to react overnight.

  • Cleaning: Extensively rinse and sonicate the substrate with DMF, DCM, and water to remove all non-covalently bound polymer. Dry the surface.

Part 3: Characterization of Modified Surfaces

Verifying the successful modification of the surface is a critical step. A multi-technique approach provides a comprehensive understanding of the new surface chemistry and morphology.[6][9]

Caption: Key techniques for validating surface modification.

Protocols for Surface Characterization
Technique Protocol Summary Expected Outcome for Successful Grafting
X-ray Photoelectron Spectroscopy (XPS) Analyze the surface under ultra-high vacuum. Acquire survey scans to identify elements and high-resolution scans of C 1s, O 1s, and N 1s regions.A significant increase in the nitrogen (N 1s) signal, which is unique to the grafted polymer. The high-resolution C 1s spectrum can be deconvoluted to show components for C-C, C-N, and C=O bonds.
Attenuated Total Reflectance-FTIR (ATR-FTIR) Press the modified substrate against an ATR crystal (e.g., Ge or ZnSe) and collect the infrared spectrum.Appearance of a strong carbonyl (C=O) stretching peak around 1650 cm⁻¹, characteristic of the amide group in the polymer.
Static Contact Angle Goniometry Place a droplet of deionized water on the surface and measure the angle between the substrate and the droplet tangent. Compare with an unmodified control surface.An increase in the water contact angle is expected, indicating a more hydrophobic surface due to the presence of the methylphenyl groups on the polymer.
Atomic Force Microscopy (AFM) Scan the surface in tapping mode to generate a topographic image. Calculate the root-mean-square (RMS) roughness.An increase in surface roughness (RMS value) compared to the smooth, unmodified substrate. For dense "grafting-from" brushes, a uniform, granular morphology may be observed.[10]
Example Data Summary
Surface N 1s Atomic % (from XPS) Water Contact Angle (°) RMS Roughness (nm) (from AFM)
Bare Silicon Wafer0%15 ± 3°0.2 ± 0.1
APTES-Functionalized~4-6%55 ± 5°0.3 ± 0.1
Polymer-Grafted>10%95 ± 5°1.5 ± 0.4

Concluding Remarks for the Modern Researcher

The protocols detailed herein provide a robust framework for the synthesis and application of This compound in advanced surface engineering. The unique aromatic and steric nature of this monomer opens new avenues for creating bespoke surfaces for applications ranging from high-throughput screening and biosensing to the development of next-generation drug delivery vehicles and medical implants. By combining controlled polymerization techniques with thorough surface characterization, researchers can achieve an unprecedented level of control over the material-biology interface, accelerating discovery and innovation.

References

  • A Review on the Synthesis, Characterization, and Modeling of Polymer Grafting. (2021). MDPI. [Link]

  • Light induced grafting-from strategies as powerful tool for surface modification. (n.d.). Express Polymer Letters. [Link]

  • Review on various activator-assisted polymer grafting techniques for smart drug delivery applications. (2025). PMC. [Link]

  • Surface modification. I. Graft polymerization of acrylamide onto low‐density polyethylene by Ce 4+ ‐induced initiation. (n.d.). Scilit. [Link]

  • Membrane Surface Modification by Plasma-Induced Polymerization of Acrylamide for Improved Surface Properties and Reduced Protein Fouling. (2002). ACS Publications. [Link]

  • Grafting from versus Grafting to Approaches for the Functionalization of Graphene Nanoplatelets with Poly(methyl methacrylate). (2017). ACS Publications. [Link]

  • Polymer Grafting and its chemical reactions. (n.d.). PMC. [Link]

  • Poly(N-isopropylacrylamide) and Copolymers: A Review on Recent Progresses in Biomedical Applications. (n.d.). PMC. [Link]

  • Graft polymer. (n.d.). Wikipedia. [Link]

  • Activated, N-substituted acrylamide polymers for antibody coupling: Application to a novel membrane-based immunoassay. (2012). Taylor & Francis Online. [Link]

  • Characterization of Surface Patterning on Polymer-Grafted Nanocubes Using Atomic Force Microscopy and Force Volume Mapping. (2024). ACS Publications. [Link]

  • (PDF) Surface-Grafted Polymer Gradients: Formation, Characterization, and Applications. (2025). ResearchGate. [Link]

  • Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art. (n.d.). PMC. [Link]

  • Smart Poly(N-isopropylacrylamide)-Based Hydrogels: A Tour D'horizon of Biomedical Applications. (2025). MDPI. [Link]

  • N-Methyl-N-phenylprop-2-enamide | C10H11NO. (n.d.). PubChem. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-[(2-methylphenyl)methyl]prop-2-enamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of N-[(2-methylphenyl)methyl]prop-2-enamide (commonly referred to as N-(2-methylbenzyl)acrylamide).

As a Senior Application Scientist, I frequently consult with researchers struggling to isolate acrylamide derivatives synthesized via the Schotten-Baumann reaction. This specific molecule presents a dual challenge: the terminal alkene is highly susceptible to auto-polymerization, while the crude mixture is heavily contaminated with unreacted 2-methylbenzylamine, acrylic acid, and triethylamine hydrochloride salts.

This guide provides field-proven, self-validating protocols to isolate the monomer with >99% purity without triggering catastrophic polymerization.

Purification Workflow

G Crude Crude N-(2-methylbenzyl)acrylamide LLE Acid-Base Extraction Crude->LLE Dissolve & Wash OrgPhase Organic Phase (DCM/EtOAc) LLE->OrgPhase Phase Separation Concentration Concentration (< 35°C + MEHQ) OrgPhase->Concentration Dry (Na2SO4) FCC Flash Column Chromatography Concentration->FCC Load Crude Oil Recryst Recrystallization (EtOAc/Hexanes) FCC->Recryst Pool Fractions Pure Pure Product (>99%) Recryst->Pure Filter Crystals

Workflow for the purification of this compound.

Troubleshooting LLE (Liquid-Liquid Extraction)

Q: Why does my crude mixture form a stubborn emulsion during the aqueous acid/base washes? A: Emulsions in this system are typically caused by trace amounts of polyacrylamide byproducts acting as surfactants, or by the amphiphilic nature of unreacted 2-methylbenzylamine at intermediate pH levels. Causality & Solution: To break the emulsion, saturate the aqueous layer with NaCl (brine). The high ionic strength increases the density of the aqueous phase and "salts out" the organic product into the organic layer (e.g., dichloromethane or ethyl acetate). If a solid polymeric interfacial "rag layer" forms, filter the entire biphasic mixture through a pad of Celite before attempting separation.

Q: How do I ensure complete removal of the 2-methylbenzylamine precursor? A: The Schotten-Baumann synthesis often leaves residual amine [3]. A standard water wash is insufficient. You must use a rigorous 1.0 M HCl wash to protonate the 2-methylbenzylamine, converting it into a highly water-soluble ammonium salt. Follow this with a 1.0 M NaOH or saturated NaHCO₃ wash to deprotonate and remove any acrylic acid generated from the hydrolysis of excess acryloyl chloride.

Troubleshooting Flash Column Chromatography

Q: My product degrades or polymerizes on the silica column, resulting in poor recovery. How can I prevent this? A: Acrylamides are highly reactive and prone to free-radical polymerization. Silica gel provides an active surface that, combined with the concentration effect on the column, can initiate auto-polymerization. Causality & Solution: To prevent this, you must introduce a radical scavenger. Add 10–50 ppm of MEHQ (4-methoxyphenol) or BHT (butylated hydroxytoluene) to your eluent [1]. Additionally, avoid leaving the compound on the column for extended periods; run the column quickly using a slight positive pressure with a Hexane/Ethyl Acetate gradient.

Q: During rotary evaporation of the column fractions, the product turns into an insoluble gel. What went wrong? A: Thermal initiation of polymerization occurred. Acrylamide monomers can self-polymerize at temperatures as low as 40 °C [2]. Solution: Never exceed a water bath temperature of 35 °C during concentration. Ensure the system is under high vacuum to remove solvents efficiently at lower temperatures.

Troubleshooting Recrystallization & Storage

Q: The purified product "oils out" instead of forming crystals. What is the thermodynamic cause and how do I fix it? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is depressed below the temperature at which it saturates the solvent. This is almost always caused by residual impurities acting as plasticizers. Solution: this compound is a solid at room temperature. To induce crystallization, use a biphasic solvent system like Ethyl Acetate / Hexanes. Dissolve the semi-solid in a minimum amount of warm (not hot) Ethyl Acetate, then add Hexanes dropwise until slight turbidity is observed. Allow it to cool slowly to room temperature, then transfer to an ice bath. Scratching the inside of the flask with a glass rod provides nucleation sites to overcome the activation energy barrier for crystal lattice formation.

Quantitative Data: Purification Metrics Summary
Purification StageTarget Impurities RemovedYield ImpactPurity AchievedMechanistic Rationale
Acid Wash (1M HCl) 2-methylbenzylamineMinimal (<2% loss)~80%Protonates the amine to a water-soluble ammonium salt, forcing it into the aqueous phase.
Base Wash (1M NaOH) Acrylic acid, HCl saltsMinimal (<2% loss)~85%Deprotonates the acid to a water-soluble acrylate salt.
Flash Chromatography Polymeric byproductsModerate (10-15% loss)~95%Separates based on polarity; high-molecular-weight polymers remain permanently affixed to the baseline.
Recrystallization Trace organics, colorantsHigh (15-20% loss)>99%Thermodynamic exclusion of structurally dissimilar impurities from the rigid crystal lattice.
Experimental Protocol: The Gold Standard Workflow

Note: This methodology is designed to be a self-validating system. Visual cues (e.g., phase separation clarity, TLC baseline) and strict temperature thresholds act as internal quality controls.

Phase 1: Liquid-Liquid Extraction (LLE)

  • Dilution : Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (10 mL solvent per 1 g of crude).

  • Acidic Wash : Transfer to a separatory funnel. Add an equal volume of 1.0 M HCl. Shake vigorously, venting frequently. Validation: Check the pH of the aqueous layer; it must be < 2 to ensure complete protonation of the unreacted 2-methylbenzylamine. Separate and discard the aqueous layer.

  • Basic Wash : Wash the organic layer with an equal volume of 1.0 M NaOH or saturated NaHCO₃. Validation: The aqueous layer must be pH > 8 to ensure complete removal of acrylic acid.

  • Brine Wash : Wash with saturated NaCl solution to break any micro-emulsions and pre-dry the organic layer.

  • Drying : Add anhydrous Na₂SO₄ until the powder flows freely (stops clumping). Filter the suspension.

Phase 2: Concentration & Chromatography 6. Inhibition : Add 10–20 ppm of BHT (butylated hydroxytoluene) to the organic filtrate to scavenge free radicals [1]. 7. Concentration : Evaporate the solvent under reduced pressure. Critical Control: Keep the rotary evaporator water bath strictly below 35 °C to prevent thermal auto-polymerization [2]. 8. Column Loading : Dissolve the resulting crude oil in a minimum amount of DCM. Load onto a pre-packed silica gel column. 9. Elution : Elute using a gradient of 10% to 40% Ethyl Acetate in Hexanes. Monitor fractions via TLC (UV 254 nm). Validation: Polymeric impurities will remain stuck at the baseline (Rf = 0).

Phase 3: Recrystallization 10. Solvent Exchange : Pool the fractions containing the pure monomer and concentrate (< 35 °C). 11. Dissolution : Dissolve the semi-solid residue in a minimum volume of warm Ethyl Acetate (approx. 40 °C). 12. Crystallization : Add Hexanes dropwise until the solution becomes slightly turbid. Remove from heat and allow to cool to room temperature undisturbed. 13. Isolation : Once crystals form, transfer the flask to an ice bath for 30 minutes to maximize yield. Filter the crystals via vacuum filtration and wash with ice-cold Hexanes. Dry under high vacuum.

References
  • ResearchGate Contributors. "Removing MEHQ from Acrylamide monomer?" ResearchGate. URL:[Link]

  • Parris, C. L. "N-benzylacrylamide." Organic Syntheses, 1968, 48, 23. URL: [Link]

Technical Support Center: Inhibitor Removal from N-(2-Methylbenzyl)acrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Specialty Monomers Technical Support Center. This guide is engineered for researchers, polymer chemists, and drug development professionals who require high-purity N-(2-methylbenzyl)acrylamide for controlled radical polymerizations (e.g., RAFT, ATRP) or pharmaceutical synthesis.

Unlike liquid acrylamides, N-(2-methylbenzyl)acrylamide is a solid at room temperature[1]. This physical state fundamentally alters standard inhibitor removal workflows. The following documentation provides field-proven, mechanistically grounded protocols to ensure your monomer is perfectly prepped for downstream applications.

Part 1: Mechanistic Overview & FAQs

Q: Why is MEHQ (Monomethyl ether of hydroquinone) added to my monomer, and why must I remove it? A: Commercial acrylamide monomers are stabilized with phenolic inhibitors like MEHQ to prevent spontaneous autopolymerization during shipping and storage[2]. MEHQ acts as a radical scavenger; it donates a hydrogen atom to any propagating free radicals, forming a stable, unreactive phenoxy radical. If left in the monomer during your experiment, MEHQ will consume your initiator, leading to unpredictable induction periods, skewed reaction kinetics, and broad molecular weight distributions[2].

Q: Can I just pass N-(2-methylbenzyl)acrylamide through a pre-packed inhibitor removal column like I do with liquid acrylates? A: No. Because N-(2-methylbenzyl)acrylamide is a solid (melting point ~59–62 °C)[1], it cannot flow through a column on its own. Heating the column above the monomer's melting point is highly dangerous and can trigger explosive thermal polymerization on the column matrix[3]. You must either dissolve the monomer in an inert solvent prior to chromatography or utilize recrystallization[4].

Q: Why do we use Basic Alumina instead of Acidic or Neutral Alumina? A: The removal process relies on an acid-base interaction. MEHQ is a weakly acidic phenolic compound. Activated basic alumina (Brockmann I) contains alkaline surface sites that deprotonate and irreversibly adsorb the MEHQ, allowing the neutral acrylamide monomer to pass through unhindered[2].

Part 2: Quantitative Method Comparison

To select the optimal purification strategy for your specific workflow, compare the operational metrics of the three primary methods below:

Purification MethodMEHQ Removal EfficiencyScalabilityProcessing TimeBest Application for Solid Acrylamides
Solvent-Assisted Basic Alumina High (<10 ppm residual)Lab scale (1–50 g)1–2 hoursRapid prep for immediate, small-scale ATRP/RAFT.
Recrystallization Very High (Trace residual)Plant/Bulk scale12–24 hoursBulk purification; also removes cross-linking impurities.
Alkaline (NaOH) Wash Moderate (20–40 ppm)Lab scale2–4 hoursNot recommended for solids due to emulsion risks.

Part 3: Self-Validating Experimental Protocols

Protocol A: Solvent-Assisted Basic Alumina Chromatography

This method is ideal for rapid, laboratory-scale purification.

AluminaWorkflow A 1. Solid Monomer + MEHQ B 2. Dissolve in DCM/EtOAc A->B C 3. Basic Alumina Column B->C D 4. Rotary Evaporation C->D E 5. Pure Solid Monomer D->E

Workflow for solvent-assisted basic alumina chromatography to remove MEHQ.

Step-by-Step Methodology:

  • Dissolution: Weigh your crude N-(2-methylbenzyl)acrylamide. Dissolve it in a minimal amount of a dry, inert, non-polar solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 10–20% w/v solution.

  • Column Preparation: Dry-pack a glass chromatography column with activated basic alumina (Brockmann I, ~150 mesh). Use approximately 10–20 g of alumina per 100 mL of monomer solution[2].

  • Elution: Pass the dissolved monomer through the column under gravity. The basic alumina will trap the MEHQ. Collect the eluent in a clean, dry, pre-weighed round-bottom flask.

  • Solvent Removal: Remove the solvent using a rotary evaporator. Critical: Keep the water bath temperature strictly below 30 °C to prevent thermal autopolymerization of the now uninhibited monomer[2].

  • Self-Validation Check: Spot the purified monomer solution on a TLC plate alongside the crude monomer. Visualize under a 254 nm UV lamp. The disappearance of the distinct MEHQ spot confirms successful inhibitor removal.

Protocol B: Recrystallization

Recrystallization is the gold standard for solid acrylamides, removing both MEHQ and structural impurities (like acrylic acid dimers)[4][5].

Recrystallization A 1. Crude Solid Monomer B 2. Dissolve in Warm Solvent A->B C 3. Cool to 4°C (Crystallize) B->C D 4. Vacuum Filtration C->D E 5. Vacuum Dry Pure Crystals D->E

Recrystallization workflow for purifying solid acrylamide derivatives.

Step-by-Step Methodology:

  • Saturation: Place the crude monomer in an Erlenmeyer flask. Gradually add a warm solvent (e.g., Acetone or a Chloroform/Hexane mixture) heated to ~40 °C until the monomer just dissolves, creating a saturated solution[4].

  • Cooling: Remove from heat and let the flask cool slowly to room temperature, then transfer to a 4 °C refrigerator for 12 hours. Slow cooling ensures the formation of pure, highly ordered crystals while excluding the MEHQ into the supernatant mother liquor.

  • Filtration: Recover the crystals using vacuum filtration (Buchner funnel). Wash the crystal cake with a small volume of ice-cold solvent to rinse away surface MEHQ[4].

  • Drying: Dry the crystals under a high vacuum for 24 hours to remove all residual solvent.

  • Self-Validation Check: Perform a melting point analysis. Pure N-(2-methylbenzyl)acrylamide will exhibit a sharp melting point (e.g., 59–62 °C)[1]. A depressed or broad melting range indicates trapped solvent or residual inhibitor.

Part 4: Troubleshooting Guide

Issue: The monomer polymerized into a useless gel during rotary evaporation.

  • Causality: Once MEHQ is removed, the monomer is highly susceptible to free-radical initiation. Heat or ambient UV light can trigger this.

  • Solution: Ensure your rotary evaporator water bath does not exceed 30 °C. Wrap the receiving flask in aluminum foil to shield it from light. Use the purified monomer immediately, or store it at -20 °C under an inert argon atmosphere.

Issue: I recovered very little monomer after recrystallization (Low Yield).

  • Causality: You likely used too much solvent during the dissolution phase, or the solvent was too polar, keeping the monomer highly soluble even at 4 °C.

  • Solution: Ensure you are making a saturated solution. Add warm solvent dropwise only until the solid disappears. If the yield is still low, switch to a binary solvent system (e.g., dissolving in minimal ethyl acetate, then precipitating by adding non-polar hexane).

Issue: I attempted a NaOH (alkaline) wash, but the layers won't separate.

  • Causality: Acrylamide derivatives can act as surfactants, leading to stubborn emulsions during liquid-liquid extractions.

  • Solution: Add a saturated brine (NaCl) solution to the separatory funnel. The high ionic strength of the brine increases the density of the aqueous layer and decreases the solubility of the organic phase, effectively "breaking" the emulsion[2].

Part 5: References

  • Benchchem - How to remove inhibitor from N-(2-Hydroxyethyl)acrylamide monomer before polymerization.2

  • Sigma-Aldrich - Inhibitor Removers and Prepacked Columns.3

  • ResearchGate - Removing MEHQ from Acrylamide monomer?4

  • Google Patents - Purification of acrylamide - US3324180A.5

  • ChemScene - Safety Data Sheet: N-Benzylacrylamide.1

  • Sigma-Aldrich - N-Benzylacrylamide | 13304-62-6.

Sources

Technical Support Center: Optimizing Yield in the Synthesis of N-(o-methylbenzyl)acrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Applications Science Division

Welcome to the technical support center for the synthesis of N-(o-methylbenzyl)acrylamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The synthesis, typically achieved through the acylation of o-methylbenzylamine with acryloyl chloride, is a foundational reaction that, while straightforward in principle, presents several challenges that can significantly impact yield and purity. This document provides in-depth, experience-driven answers to frequently encountered problems.

Reaction Overview: The Schotten-Baumann Approach

The synthesis of N-(o-methylbenzyl)acrylamide is most commonly performed via a nucleophilic acyl substitution, specifically the Schotten-Baumann reaction.[1][2][3] In this process, the nucleophilic nitrogen of o-methylbenzylamine attacks the highly electrophilic carbonyl carbon of acryloyl chloride. The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[4][5]

General Reaction Scheme: o-methylbenzylamine + acryloyl chloride → N-(o-methylbenzyl)acrylamide + HCl

Core Reaction Mechanism

The mechanism is a classic two-step addition-elimination process. The high reactivity of acryloyl chloride is due to the electron-withdrawing nature of the chlorine atom and the adjacent vinyl group, which makes the carbonyl carbon extremely susceptible to nucleophilic attack.[6]

Schotten-Baumann Mechanism cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Elimination cluster_2 Step 3: Neutralization Amine o-methylbenzylamine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Attacks Carbonyl Carbon AcylChloride Acryloyl Chloride (Electrophile) AcylChloride->Intermediate Product N-(o-methylbenzyl)acrylamide Intermediate->Product Carbonyl Reforms Intermediate->Product LeavingGroup Chloride Ion (Leaving Group) Intermediate->LeavingGroup ProtonatedAmine Protonated Amide Salt Base-HCl Salt LeavingGroup->Salt Forms HCl, then reacts Base Base (e.g., Et3N) Base->Salt Removes H+

Caption: Mechanism of N-(o-methylbenzyl)acrylamide synthesis.

Troubleshooting Guide & Frequently Asked Questions

Q1: My reaction yield is disappointingly low. What are the most common culprits?

Low yield is the most frequent issue and can be traced to three primary areas: incomplete reaction, product loss during workup, or competing side reactions.

A. Incomplete Reaction
  • Poor Reagent Quality: Acryloyl chloride is extremely sensitive to moisture and will readily hydrolyze to acrylic acid.[6][7][8] Using an old or improperly stored bottle is a primary cause of failure. Always use a fresh bottle or consider distillation of the acryloyl chloride before use.

  • Incorrect Stoichiometry: The reaction consumes both the amine and the base. A common strategy is to use two equivalents of the amine—one as the nucleophile and one as the base to neutralize HCl.[6] Alternatively, and often preferably to conserve the amine, use one equivalent of the amine and at least one equivalent of a non-nucleophilic base like triethylamine (Et₃N) or pyridine.[4][6][9][10]

  • Suboptimal Temperature Control: This reaction is highly exothermic.[6][7] The dropwise addition of acryloyl chloride must be done at low temperatures (0–5 °C) to prevent a runaway reaction and the formation of side products.[6] After the addition is complete, allowing the mixture to slowly warm to room temperature for 1-4 hours typically ensures the reaction goes to completion.[4][6]

B. Competing Side Reactions
  • Hydrolysis of Acryloyl Chloride: This is the most significant side reaction. If any water is present in the solvent, glassware, or amine starting material, the acryloyl chloride will preferentially react with it to form acrylic acid, which will not form the desired amide.[7][11]

  • Polymerization: The acryloyl group on both the starting material and the product is highly susceptible to free-radical polymerization.[12][13] This is often observed as the formation of an intractable white or yellowish solid. This can be initiated by heat, ambient light, or oxygen.[8][14] Most commercial acryloyl chloride contains inhibitors like phenothiazine, but these may not be sufficient under harsh conditions.[11]

  • Michael Addition: The product, N-(o-methylbenzyl)acrylamide, is a Michael acceptor. It is possible for the o-methylbenzylamine starting material (a nucleophile) to add across the double bond of the product. This is more likely under strongly basic conditions or with prolonged reaction times at elevated temperatures.

Low_Yield_Troubleshooting Start Low Yield Observed CheckReagents Are Reagents High Quality? (Fresh Acryloyl Chloride) Start->CheckReagents CheckConditions Are Reaction Conditions Optimal? Start->CheckConditions CheckSideReactions Is There Evidence of Side Reactions? Start->CheckSideReactions ReagentsNo No CheckReagents->ReagentsNo Quality is questionable ConditionsNo No CheckConditions->ConditionsNo Deviation from protocol SideReactionsYes Yes CheckSideReactions->SideReactionsYes Insoluble material or multiple spots on TLC SolutionReagents Solution: Use fresh/distilled acryloyl chloride. Ensure dry amine and solvent. ReagentsNo->SolutionReagents SolutionConditions Solution: Control temperature (0-5°C). Ensure correct stoichiometry & base. Use vigorous stirring. ConditionsNo->SolutionConditions IdentifySideReaction Identify Side Reaction SideReactionsYes->IdentifySideReaction Polymer Sticky/Insoluble Solid? (Polymerization) IdentifySideReaction->Polymer Hydrolysis Acidic Impurities? (Hydrolysis) IdentifySideReaction->Hydrolysis SolutionPolymer Solution: Use inhibitor, protect from light, run under N2, maintain low temperature. Polymer->SolutionPolymer SolutionHydrolysis Solution: Use anhydrous solvent/ glassware. Work quickly. Hydrolysis->SolutionHydrolysis

Caption: Troubleshooting decision tree for low reaction yield.

Q2: What is a reliable, optimized protocol for this synthesis?

This protocol is based on standard Schotten-Baumann conditions, optimized to minimize side reactions and maximize yield.

Optimized Reaction Parameters
ParameterRecommended Value/ConditionRationale
Temperature 0–5 °C for addition, then warm to RTControls exothermic reaction; warming drives to completion.[4][6]
Solvent Anhydrous Dichloromethane (DCM) or THFAprotic, dissolves reactants, and is relatively inert.[4]
Base Triethylamine (Et₃N) or Diisopropylethyl-amine (DIPEA)Non-nucleophilic; effectively scavenges HCl without competing.[4][6]
Stoichiometry 1.0 eq. Amine, 1.1 eq. Acryloyl Chloride, 1.2 eq. BaseSlight excess of acyl chloride ensures full amine conversion; excess base ensures neutralization.
Atmosphere Inert (Nitrogen or Argon)Minimizes oxygen, which can initiate polymerization.[14]
Light Protect from light (e.g., aluminum foil)Prevents light-induced radical polymerization.
Step-by-Step Experimental Protocol
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add o-methylbenzylamine (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.2 M concentration).

  • Addition of Base: Add triethylamine (1.2 eq.) to the stirred solution.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Acryloyl Chloride Addition: Dissolve acryloyl chloride (1.1 eq.) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the acryloyl chloride solution dropwise to the cooled, vigorously stirred amine solution over 30–60 minutes. Maintain the internal temperature below 5 °C. A white precipitate (triethylamine hydrochloride) will form.[7]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2–4 hours to ensure completion.[6]

  • Workup - Quenching: Quench the reaction by slowly adding deionized water.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any acrylic acid), and finally, brine.[15]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by flash column chromatography on silica gel.[15]

Caption: General workflow for N-(o-methylbenzyl)acrylamide synthesis.

Q3: My product is an off-white or yellow solid, not the expected white crystalline solid. What causes the discoloration?

Discoloration often points to impurities, typically from polymerization or side reactions.

  • Minor Polymerization: Small amounts of oligomers or polymers can impart a yellowish or brownish tint. These are often less soluble than the desired monomer and can sometimes be removed by recrystallization.

  • Reagent Impurities: If the starting o-methylbenzylamine is discolored (darker than pale yellow), this can carry through to the final product.

  • Oxidation: While less common, oxidation of the starting materials or product can lead to colored impurities. Running the reaction under an inert atmosphere helps mitigate this.

Solution: The most effective way to obtain a pure, white product is through careful purification. Recrystallization is highly effective for removing small amounts of colored impurities. If the product is heavily discolored, flash column chromatography is recommended.

Q4: I am seeing a significant amount of a sticky, insoluble goo during my reaction. What is it and how do I prevent it?

This is a classic sign of uncontrolled polymerization.[8][14] The acryloyl group is very prone to forming long polymer chains, which are typically insoluble in common organic solvents and appear as a sticky mass.

Prevention is key:

  • Strict Temperature Control: Keep the reaction cold (0–5 °C) during the addition of acryloyl chloride. Heat is a major initiator of polymerization.

  • Inert Atmosphere: Purge the reaction vessel with nitrogen or argon before starting and maintain a positive pressure throughout the experiment. Oxygen can initiate and participate in radical polymerization reactions.[14]

  • Protection from Light: Wrap the reaction flask in aluminum foil. UV light can generate radicals and initiate polymerization.

  • Use Fresh Reagents: Acryloyl chloride that has been stored for a long time may have depleted its polymerization inhibitor.

If polymerization does occur, it is nearly impossible to reverse. The focus must be on preventing its formation in subsequent attempts.

References
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
  • Nvpubhouse. (2025, October 17). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. American Journal of Applied Science and Technology.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • BenchChem. (2025). An In-depth Technical Guide to the Core Reaction Mechanisms of Acryloyl Chloride.
  • Al-Azzawi, A. M., Al-Tamimi, E. O., & Ali, R. A. (2008). Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal.
  • Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination.
  • Al-Azzawi, A. M., Al-Tamimi, E. O., & Ali, R. A. (2008). Synthesis and Copolymerization of several N-substituted acrylamides. ResearchGate.
  • BenchChem. (2025). An In-depth Technical Guide to the Reactions of Acryloyl Chloride with Water and Alcohols.
  • BenchChem. (2025). Technical Support Center: Acrylamide Derivative Polymerization.
  • Li, M., et al. (2023). Rapid RAFT Polymerization of Acrylamide with High Conversion. MDPI.
  • ECHEMI. (n.d.). Acryloyl chloride SDS, 814-68-6 Safety Data Sheets.
  • PubChem. (n.d.). Acryloyl chloride | C3H3ClO | CID 13140.
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Tareke, E., et al. (2014). Acrylamide, Synthesis and Properties. ResearchGate.
  • Ataman Kimya. (n.d.). N,N′-METHYLENEBISACRYLAMIDE.

Sources

Technical Support Center: Optimizing Water Solubility of N-(2-methylbenzyl)acrylamide Copolymers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. Working with highly hydrophobic monomers like N-(2-methylbenzyl)acrylamide (NMBAm) presents unique thermodynamic and kinetic challenges. The bulky, aromatic 2-methylbenzyl group drives strong intermolecular hydrophobic associations in aqueous environments. While this is highly desirable for creating rheology modifiers, hydrogels, and drug delivery vehicles, it frequently leads to unintended macroscopic precipitation or intractable gelation during synthesis[1].

This guide is designed to help researchers and drug development professionals troubleshoot insolubility, understand the causality behind polymer behavior, and implement self-validating experimental protocols.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q: Why does my NMBAm copolymer immediately precipitate when synthesized in an aqueous solution? A: This is a classic manifestation of the hydrophobic effect exacerbated by "blockiness." If NMBAm is copolymerized with a hydrophilic monomer (like acrylamide) in water without a surfactant, the hydrophobic NMBAm monomers tend to associate with each other rather than remaining solvated. Because of differing reactivity ratios, NMBAm can polymerize into long, contiguous hydrophobic blocks. These blocks physically crosslink via hydrophobic interactions, excluding water and causing macroscopic precipitation[2].

Q: How does Micellar Polymerization solve this issue? A: Micellar polymerization utilizes a surfactant (typically Sodium Dodecyl Sulfate, SDS) above its critical micelle concentration (CMC). The hydrophobic NMBAm monomers are sequestered inside the hydrophobic cores of the micelles, while the hydrophilic comonomers remain in the continuous aqueous phase[3]. As the growing polymer radical encounters a micelle, it incorporates a small, controlled number of NMBAm molecules before returning to the aqueous phase. This forces a random or statistical distribution of the hydrophobe along the polymer backbone, preventing the formation of insoluble blocks[2].

Q: Can I just increase the ratio of the hydrophilic comonomer to improve solubility? A: Not always. While increasing the hydrophilic fraction shifts the thermodynamic balance toward solvation, it does not correct kinetic mismatches in reactivity ratios. If the polymer architecture remains blocky, even a copolymer with 98 mol% hydrophilic monomer and 2 mol% NMBAm can form an insoluble hydrogel network[1]. You must pair a high hydrophilic ratio with the correct polymerization technique (micellar or co-solvent).

Part 2: Troubleshooting Guide

Use the following diagnostic workflow to resolve specific issues encountered during the synthesis and application of NMBAm copolymers.

Workflow Start Polymer is Insoluble in Water Q1 Did it precipitate during synthesis? Start->Q1 S1 Issue: Blocky Hydrophobic Segments Q1->S1 Yes Q2 Does it swell but not dissolve? Q1->Q2 No Fix1 Action: Switch to Micellar Polymerization (Add SDS) S1->Fix1 S2 Issue: High MW / Entanglement Q2->S2 Yes S3 Issue: Insufficient Hydrophilicity Q2->S3 No (Remains particulate) Fix2 Action: Increase Chain Transfer Agent (e.g., Mercaptoethanol) S2->Fix2 Fix3 Action: Increase AMPS/DMAA ratio or use Betaine comonomers S3->Fix3

Fig 1: Troubleshooting workflow for resolving NMBAm copolymer insolubility issues.

Scenario A: The polymer forms a swollen, intractable gel instead of a solution.
  • Causality: The polymer chains are successfully hydrated, but the molecular weight (MW) is too high, and the intermolecular hydrophobic associations act as permanent physical crosslinks.

  • Solution: Introduce a chain transfer agent (CTA) such as 2-mercaptoethanol (0.1 - 0.5 mol% relative to monomer) during synthesis. Lowering the MW reduces the number of hydrophobic stickers per chain, transitioning the system from a crosslinked gel to a viscous, flowable solution.

Scenario B: The polymer solution loses viscosity and precipitates in high-salinity buffers (e.g., PBS).
  • Causality: If you are using standard acrylamide as your hydrophilic comonomer, the addition of salts screens the hydration layer, leading to a "salting-out" effect where hydrophobic interactions dominate.

  • Solution: Switch your comonomer to 2-Acrylamido-2-methylpropanesulfonic acid (AMPS) or a betaine-type monomer. AMPS provides strong electrostatic repulsion that forces the polymer chain into an extended coil, counteracting hydrophobic collapse even in brine[4]. Betaine monomers exhibit an "anti-polyelectrolyte" effect, where their solubility actually increases in the presence of salt[5].

Part 3: Comonomer Selection Matrix

Selecting the right hydrophilic partner for NMBAm is critical. The table below summarizes the quantitative and qualitative impacts of various comonomers on the final copolymer's aqueous behavior.

Hydrophilic ComonomerCharge TypeSalt ToleranceMechanism of SolubilizationRecommended NMBAm Limit
Acrylamide (AAm) Non-ionicLowHydrogen bonding with water. Susceptible to salting-out.< 2.0 mol%
N,N-Dimethylacrylamide (DMAA) Non-ionicModerateDisruption of inter-chain H-bonding; highly polar amide group.< 5.0 mol%
AMPS AnionicHighStrong electrostatic repulsion forces chain extension[4].< 10.0 mol%
Sulfobetaine Methacrylamide ZwitterionicVery HighSuper-hydration via strong dipole-dipole interactions with water[5].< 15.0 mol%
PEG-Acrylate (Mn ~400) Non-ionicHighSteric hindrance masks hydrophobic domains from bulk water.< 12.0 mol%

Part 4: Validated Experimental Protocols

To ensure reproducibility and scientific integrity, every synthesis must be treated as a self-validating system. The following protocols integrate synthesis with immediate analytical validation.

Protocol 1: Aqueous Micellar Copolymerization of NMBAm and AMPS

This protocol ensures the random distribution of NMBAm to prevent blocky precipitation.

Step-by-Step Methodology:

  • Surfactant Preparation: Dissolve Sodium Dodecyl Sulfate (SDS) in deionized water to achieve a concentration of 0.1 M (well above its CMC of ~8 mM).

  • Monomer Solubilization: Add NMBAm (e.g., 2 mol% of total monomer feed) to the SDS solution. Stir vigorously at 40°C for 30 minutes until the solution is optically clear, indicating full encapsulation of NMBAm within the micelles.

  • Comonomer & Initiator Addition: Add the hydrophilic comonomer (AMPS, 98 mol%) and adjust the pH to 7.0 using NaOH. Add Potassium Persulfate (KPS) (0.5 wt% relative to monomers) as the water-soluble initiator.

  • Polymerization: Purge the reaction vessel with Nitrogen gas for 30 minutes to remove dissolved oxygen. Heat the reaction to 60°C and maintain for 8 hours under gentle stirring.

  • Purification: Precipitate the resulting viscous solution into a large excess of acetone. This step is critical: acetone collapses the polymer while keeping the SDS surfactant and unreacted monomers soluble. Filter and dry the polymer under vacuum at 40°C.

  • Self-Validation (Viscometry): Redissolve the purified polymer in DI water at varying concentrations (0.1 wt% to 2.0 wt%). Plot apparent viscosity vs. concentration. A successful, randomly distributed HAPAM will show a sharp, non-linear increase in viscosity above a Critical Association Concentration (CAC)[1]. If the polymer does not dissolve, the SDS-to-hydrophobe ratio in Step 1 was too low.

G N1 NMBAm Monomer (Hydrophobic) N2 Aqueous Polymerization (No Surfactant) N1->N2 N4 Micellar Polymerization (with SDS) N1->N4 N7 Co-monomer Addition (AMPS / Betaines) N1->N7 N3 Blocky Hydrophobic Domains (Macroscopic Precipitation) N2->N3 Hydrophobic collapse N5 Randomized Distribution (Intramolecular Micelles) N4->N5 Surfactant isolates monomers N6 Water-Soluble HAPAM (Viscous Solution) N5->N6 Controlled association N8 Electrostatic/Steric Repulsion N7->N8 Increases hydration N8->N6 Synergistic solubility

Fig 2: Mechanistic pathways of NMBAm copolymerization and strategies for achieving water solubility.

Protocol 2: Pyrene Fluorescence Validation of Hydrophobic Microdomains

Once you have a soluble polymer, you must verify that the 2-methylbenzyl groups are actively forming the desired hydrophobic microdomains rather than just being masked.

Step-by-Step Methodology:

  • Probe Preparation: Prepare a

    
     M solution of pyrene in DI water. (Pyrene is highly hydrophobic and will actively seek out hydrophobic environments).
    
  • Sample Preparation: Dissolve your purified NMBAm copolymer in the pyrene solution at a concentration of 0.5 wt% (above the CAC).

  • Spectroscopy: Excite the sample at 335 nm using a fluorescence spectrophotometer. Record the emission spectrum from 350 nm to 450 nm.

  • Data Analysis (Self-Validation): Measure the intensity of the first vibronic peak (

    
     at ~373 nm) and the third vibronic peak (
    
    
    
    at ~384 nm).
    • Causality: The

      
       ratio is highly sensitive to local polarity. In pure water, the ratio is ~1.8. If your NMBAm copolymer has successfully formed a water-soluble network with hydrophobic microdomains, the pyrene will partition into these domains, and the 
      
      
      
      ratio will drop significantly (typically to 1.1 - 1.3)[4]. This confirms that the polymer is both water-soluble and structurally active.

References

  • Lv, Y., et al. "Hydrophobically Associating Polyacrylamide “Water-in-Water” Emulsion Prepared by Aqueous Dispersion Polymerization: Synthesis, Characterization and Rheological Behavior." National Center for Biotechnology Information (PMC). Available at:[Link]

  • McCormick, C. L., et al. "Water-soluble copolymers. 49. Effect of the distribution of the hydrophobic cationic monomer dimethyldodecyl(2-acrylamidoethyl)ammonium bromide on the solution behavior of associating acrylamide copolymers." OSTI.GOV / Macromolecules. Available at:[Link]

  • "Hydrophobically Modified Polyacrylamide Incorporating Both Hydrophilic and Hydrophobic Units: Enhanced Printability and Stability in Aqueous Ink." MDPI. Available at:[Link]

  • "Design and Study of a Novel Thermal-Resistant and Shear-Stable Amphoteric Polyacrylamide in High-Salinity Solution." National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Technical Support Center: Purification of N-(2-methylbenzyl)acrylamide by Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center for N-(2-methylbenzyl)acrylamide purification.

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize the recrystallization of N-(2-methylbenzyl)acrylamide effectively. This guide is structured as a series of questions you might encounter during your workflow, providing in-depth answers and field-proven insights.

Part 1: Solvent Selection - The Foundation of Pure Crystals

The success of any recrystallization hinges almost entirely on the choice of solvent. An ideal solvent will dissolve the target compound completely at its boiling point but poorly at low temperatures, while impurities remain either insoluble at high temperatures or fully soluble at low temperatures.[1][2][3]

Q1: What are the ideal characteristics of a recrystallization solvent for N-(2-methylbenzyl)acrylamide?

Answer: The molecular structure of N-(2-methylbenzyl)acrylamide features a polar amide group and a nonpolar 2-methylbenzyl (xylyl) group. This amphiphilic nature suggests that solvents of intermediate polarity are often a good starting point.

The ideal solvent should exhibit a steep solubility curve:

  • High Solubility at High Temperature: The solvent must dissolve your crude N-(2-methylbenzyl)acrylamide completely when hot.[2][3]

  • Low Solubility at Low Temperature: As the solution cools, the compound's solubility should drop significantly, forcing it to crystallize out of the solution. This ensures a high recovery rate.

  • Appropriate Boiling Point (BP): A solvent with a boiling point between 60-100 °C is often ideal. If the BP is too low, the solubility difference between hot and cold may be insufficient, and solvent evaporation during heating becomes problematic. If the BP is too high, it can be difficult to remove residual solvent from the final crystals.

  • Inertness: The solvent must not react with N-(2-methylbenzyl)acrylamide.

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying step.[4]

Q2: Which solvents are good starting points for screening for N-(2-methylbenzyl)acrylamide?

Answer: Based on the structure and general experience with N-substituted acrylamides, a range of solvents should be tested.[5] Polar protic and aprotic solvents are often effective for amides.[5]

Here is a table of potential starting solvents for your screening process:

SolventBoiling Point (°C)Polarity (Dielectric Constant)Key Considerations & Safety Notes
Ethanol 7825Good general-purpose polar protic solvent. Often dissolves amides well when hot.
Isopropanol 8220Slightly less polar than ethanol; may offer a better solubility profile.
Acetone 5621A good polar aprotic solvent, but its low boiling point can sometimes be a disadvantage.
Ethyl Acetate 776A solvent of intermediate polarity. May be effective if impurities are highly polar or nonpolar.[6]
Acetonitrile 8237A polar aprotic solvent that can give excellent results for recrystallizing amides.[5]
Toluene 1112.4A nonpolar solvent. Unlikely to be a good primary solvent but may be useful as an anti-solvent in a mixed-solvent system. High BP.
Water 10080Highly polar. While some acrylamides are water-soluble, the bulky nonpolar benzyl group may render it insoluble even when hot.[7][8] Could be an excellent anti-solvent.
Q3: How do I perform an efficient small-scale solvent test?

Answer: Never use your entire batch of crude product to find a solvent. Perform small-scale tests in test tubes.[9]

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude N-(2-methylbenzyl)acrylamide into a small test tube.

  • Room Temperature Test: Add the first potential solvent dropwise (e.g., 0.5 mL) at room temperature and swirl.[9] If the compound dissolves completely, the solvent is unsuitable as a single-solvent system because recovery will be poor.

  • Hot Solvent Test: If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water bath or on a hot plate.[9] Continue adding the solvent in small portions until the solid just dissolves.

  • Cooling Test: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath to maximize crystallization.

  • Evaluation:

    • Excellent: Abundant crystal formation upon cooling.

    • Moderate: Some crystals form, but a significant amount may remain in solution.

    • Poor: No crystals form even after cooling in ice, or the compound "oils out."

Q4: I can't find a good single solvent. What is a mixed-solvent recrystallization?

Answer: This is a very common scenario. A mixed-solvent system (or two-solvent recrystallization) is the solution. This technique uses two miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").

Common Miscible Pairs:

  • Ethanol / Water

  • Acetone / Water

  • Ethyl Acetate / Hexane

  • Toluene / Hexane

Protocol for Mixed-Solvent Recrystallization:

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent.

  • While the solution is still hot, add the "bad" solvent dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Add a few more drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly, as you would for a single-solvent recrystallization.

Part 2: Troubleshooting Common Recrystallization Issues

Even with the right solvent, challenges can arise. Below is a troubleshooting guide for the most common problems encountered during the purification of N-(2-methylbenzyl)acrylamide.

Troubleshooting_Recrystallization Recrystallization Troubleshooting Flowchart start Start: Hot, clear solution is cooling no_crystals Problem: No Crystals Forming Even after ice bath start->no_crystals Observation oiling_out Problem: Oiling Out Compound separates as a liquid start->oiling_out Observation low_yield Problem: Low Yield Little solid recovered start->low_yield Post-Filtration colored_product Problem: Colored Product Crystals are not white start->colored_product Post-Filtration sol_scratch Action: Scratch inside of flask with a glass rod at the liquid-air interface. no_crystals->sol_scratch First Step sol_reheat_add Action: Re-heat to dissolve oil. Add more solvent. oiling_out->sol_reheat_add Primary Fix sol_too_much_solvent Cause Analysis: Too much solvent was likely used. low_yield->sol_too_much_solvent sol_charcoal Action: Re-dissolve in hot solvent, add activated charcoal, perform hot filtration, and re-crystallize. colored_product->sol_charcoal sol_seed Action: Add a 'seed crystal' of the crude material. sol_scratch->sol_seed If no success sol_evaporate Action: Re-heat and boil off some solvent to increase concentration. sol_seed->sol_evaporate If no success sol_revisit Action: Re-evaluate solvent choice. Recover solid by full evaporation. sol_evaporate->sol_revisit Last Resort sol_change_solvent Action: Change to a lower-boiling point solvent or use a different solvent pair. sol_reheat_add->sol_change_solvent If problem persists sol_check_filtrate Action: Check mother liquor for dissolved product. Concentrate and re-cool if necessary. sol_too_much_solvent->sol_check_filtrate

Caption: Troubleshooting flowchart for common recrystallization issues.

Q5: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?

Answer: Oiling out occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution becomes supersaturated at a temperature above the compound's melting point. Impurities can also lower the melting point of the mixture, exacerbating this issue.

Solutions:

  • Re-heat and Dilute: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (10-20% more) to lower the saturation temperature.[10] Then, allow it to cool very slowly.

  • Lower the Solvent Boiling Point: Consider re-attempting the recrystallization with a lower-boiling point solvent that you identified during your screening.

  • Induce Crystallization Early: As the solution cools, vigorously scratch the flask or add a seed crystal well before the oiling-out temperature is reached.

Q6: No crystals are forming, even after placing the flask in an ice bath. What should I do?

Answer: This is a classic sign of either using too much solvent or the solution being reluctant to nucleate.[10]

Troubleshooting Steps (in order):

  • Scratch the Flask: Use a glass stirring rod to scratch the inner surface of the flask at the air-liquid interface.[10][11] The microscopic scratches provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you saved a small amount of the crude solid, add a tiny speck to the solution.[4][10] This provides a perfect template for further crystallization.[3]

  • Reduce Solvent Volume: If the above steps fail, it's highly likely your solution is too dilute.[10] Re-heat the solution and gently boil off a portion of the solvent (e.g., 25-30%). Then, allow it to cool again.

  • Refrigerate: Sometimes, extended periods at low temperatures are needed. If safe to do so with your chosen solvent, place the sealed flask in a refrigerator overnight.

Q7: My final crystal yield is very low. How can I improve it?

Answer: A low yield is most commonly caused by using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor even when cold.[10][11]

Improvement Strategies:

  • Minimize Hot Solvent: During the dissolution step, add the hot solvent portion-wise, ensuring you use only the absolute minimum required to dissolve the solid.[11][12]

  • Ensure Complete Cooling: Cool the solution in an ice-water bath for at least 15-20 minutes before filtration to maximize precipitation.

  • Recover a Second Crop: Do not discard the mother liquor (the filtrate) immediately. Boil it down to a smaller volume and cool it again. You may be able to recover a second, albeit likely less pure, crop of crystals.

  • Avoid Premature Crystallization: Ensure your funnel and filter paper are pre-heated during hot filtration (if performed) to prevent the product from crystallizing out along with the impurities.[9]

Q8: My purified product is still colored. How can I remove colored impurities?

Answer: If your N-(2-methylbenzyl)acrylamide is supposed to be a white or colorless solid but emerges with a color (e.g., yellow or brown), a highly polar, colored impurity is likely present.

Solution: Activated Charcoal Treatment

  • Redissolve the colored crystals in the minimum amount of hot recrystallization solvent.

  • Cool the solution slightly below its boiling point to prevent violent frothing.[9]

  • Add a very small amount (e.g., a spatula tip) of activated charcoal to the solution. The colored impurities will adsorb onto the surface of the carbon.[1]

  • Swirl the hot solution for a few minutes.

  • Perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step is critical to separate the charcoal (and the impurities) from your hot solution.[9][13]

  • Allow the now-decolorized filtrate to cool and crystallize as usual.

References

  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Recrystallization1. (n.d.). University of Calgary.
  • SOP: CRYSTALLIZATION. (n.d.). JUIT.
  • Maegerlein, W., & Passbach, H. (1967). Purification of acrylamide. U.S. Patent No. 3,324,180.
  • Recrystallization. (n.d.). University of Colorado Boulder.
  • Recrystallization Techniques for Purification. (n.d.). Scribd.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • RECRYSTALLISATION. (n.d.). University of Sydney.
  • Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts.
  • Process for the separation of acrylamide from acrylamide sulfate. (1970). U.S. Patent No. 3,527,803.
  • Purification by Recrystallization. (n.d.). CUNY.
  • Water-soluble Acrylamide Monomers. (n.d.). FUJIFILM Wako.
  • Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube.
  • Purification of acrylamide from polymerization inhibitors in the manufacture of high quality flocculants based on polyacrylamide. (2020). ResearchGate.
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • What is the best technique for amide purification? (2020, November 2). ResearchGate.
  • Recrystallization. (2020, January 10). YouTube.
  • Technical Support Center: Addressing Poor Solubility of N-aryl Acrylamides in Bioconjugation. (n.d.). Benchchem.
  • Amide-based compounds, production, recovery, purification and uses thereof. (2006). U.S. Patent No. 7,022,844.
  • In-Depth Technical Guide on the Solubility of N-((S)-1-phenylethyl)acrylamide in Organic Solvents. (n.d.). Benchchem.
  • Acrylamide (A8887) - Product Information Sheet. (n.d.). Sigma-Aldrich.

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Technical Support Center: Controlling Polydispersity in N-(o-methylbenzyl)acrylamide Polymers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the controlled polymerization of N-(o-methylbenzyl)acrylamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges in achieving a low polydispersity index (PDI) for these specialized polymers.

Frequently Asked Questions (FAQs)

Q1: Why is achieving a low Polydispersity Index (PDI) in N-(o-methylbenzyl)acrylamide polymerization challenging?

Controlling the polymerization of N-substituted acrylamides like N-(o-methylbenzyl)acrylamide can be difficult due to the high reactivity of the acrylamide monomer.[1] Conventional free-radical polymerization often results in a high PDI (typically > 2) because of various side reactions, including chain transfer and termination events that are difficult to regulate.[2] To achieve a narrow molecular weight distribution (low PDI), controlled radical polymerization (CRP) techniques are essential.

Q2: What are the most effective methods for synthesizing poly(N-(o-methylbenzyl)acrylamide) with a low PDI?

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile and recommended method for controlling the polymerization of acrylamides to achieve low PDIs.[3][4] Atom Transfer Radical Polymerization (ATRP) can also be employed, though it can be more challenging due to potential interactions between the polymer and the metal catalyst.[1][5]

Q3: What is a target PDI for a well-controlled polymerization of N-(o-methylbenzyl)acrylamide?

For a well-controlled polymerization, a PDI value below 1.3 is generally considered good, with values approaching 1.1 indicating excellent control over the process.[6]

Q4: How does monomer purity impact the PDI of the final polymer?

Monomer purity is critical in controlled polymerization.[7][8] Impurities can act as inhibitors or unwanted chain transfer agents, leading to a loss of control and a broader PDI.[6] It is highly recommended to purify the N-(o-methylbenzyl)acrylamide monomer before use, for instance, by passing it through a column of basic alumina to remove inhibitors.[6]

Troubleshooting Guides

High PDI Values (> 1.5)

A high PDI is a common issue that indicates a lack of control during polymerization. The following guide will help you diagnose and resolve the potential causes.

Potential Cause 1: Inappropriate Polymerization Technique

If you are not using a controlled radical polymerization (CRP) technique, it will be challenging to achieve a low PDI.

Suggested Solution:

  • Implement a CRP Method: Switch to a controlled polymerization technique such as RAFT or ATRP. RAFT is often the more robust choice for acrylamide-based monomers.[3][4]

Potential Cause 2: Issues with the RAFT Agent (for RAFT Polymerization)

The choice and purity of the RAFT agent are crucial for successful polymerization.

Suggested Solutions:

  • Select an Appropriate RAFT Agent: Trithiocarbonates and dithiobenzoates are generally effective for acrylamide polymerization.[6] Ensure the chosen RAFT agent has a high transfer constant for this class of monomers.

  • Verify RAFT Agent Purity: Impurities in the RAFT agent can negatively impact polymerization control.

Potential Cause 3: Suboptimal Reagent Ratios

The molar ratios of monomer, chain transfer agent (CTA), and initiator are critical for achieving a low PDI.

Suggested Solutions:

  • Optimize the [Monomer]:[CTA]:[Initiator] Ratio: A higher [CTA]/[Initiator] ratio generally leads to better control, but an excessively high ratio can slow down the reaction.[6] A common starting point is a ratio of 5:1 to 10:1.

  • Adjust Initiator Concentration: A higher initiator concentration can lead to more polymer chains, resulting in a lower average molecular weight.[9] Conversely, a lower concentration can produce higher molecular weight polymers.[9]

Potential Cause 4: Presence of Oxygen

Oxygen is a potent inhibitor of radical polymerization and can lead to a long induction period and loss of control.[6][10]

Suggested Solution:

  • Thoroughly Degas the Reaction Mixture: Use techniques like freeze-pump-thaw cycles (at least three) or purge with a high-purity inert gas (argon or nitrogen) for an extended period to remove dissolved oxygen.[6]

Bimodal or Multimodal GPC Traces

Bimodal or multimodal Gel Permeation Chromatography (GPC) traces indicate the presence of multiple polymer populations with different molecular weights, signifying a poorly controlled polymerization.

Potential Cause 1: Inefficient Initiation

If the initiator is not decomposing at a suitable rate, it can lead to multiple initiation events and a broad or multimodal molecular weight distribution.

Suggested Solution:

  • Select an Appropriate Initiator for the Reaction Temperature: For example, AIBN is commonly used at temperatures between 60-80 °C.[6] If a lower reaction temperature is desired, a lower-temperature initiator should be chosen.

Potential Cause 2: Chain Transfer to Solvent or Polymer

Unwanted chain transfer reactions can lead to the formation of new polymer chains with different molecular weights.

Suggested Solution:

  • Choose an Appropriate Solvent: Select a solvent with a low chain transfer constant. Dimethyl sulfoxide (DMSO) has been shown to be an effective solvent for the RAFT polymerization of acrylamides.[3][11]

Low Polymer Yield with Broad PDI

This combination of issues often points to problems with the reaction conditions or the purity of the reagents.

Potential Cause 1: Low Reaction Temperature

A temperature that is too low can result in a slow rate of initiator decomposition and propagation, leading to low conversion and poor control.

Suggested Solution:

  • Increase the Reaction Temperature: Gradually increase the temperature to enhance the rates of initiation and propagation. However, be aware that excessively high temperatures can lead to side reactions and a loss of control.[6]

Potential Cause 2: Impure Reagents

As mentioned previously, impurities in the monomer, solvent, or RAFT agent can significantly hinder the polymerization process.

Suggested Solution:

  • Purify All Reagents: Ensure the monomer is passed through basic alumina, the solvent is anhydrous, and the RAFT agent is of high purity.[6]

Experimental Protocols

General RAFT Polymerization Protocol for N-(o-methylbenzyl)acrylamide

This protocol provides a starting point for the controlled polymerization of N-(o-methylbenzyl)acrylamide. Optimization of reagent ratios and reaction conditions may be necessary to achieve the desired molecular weight and a low PDI.

Materials:

  • N-(o-methylbenzyl)acrylamide (monomer)

  • RAFT agent (e.g., a trithiocarbonate)

  • Initiator (e.g., AIBN)

  • Anhydrous solvent (e.g., DMSO)

  • Schlenk flask

  • Magnetic stir bar

  • Rubber septum

  • Vacuum/inert gas line

Procedure:

  • Monomer Purification: Purify the N-(o-methylbenzyl)acrylamide monomer by passing it through a short column of basic alumina immediately before use.

  • Reagent Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add the desired amounts of N-(o-methylbenzyl)acrylamide, the RAFT agent, and the initiator.

  • Solvent Addition: Add the anhydrous solvent to the Schlenk flask to dissolve the reagents.

  • Degassing: Seal the Schlenk flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and begin stirring.

  • Monitoring and Termination: Monitor the progress of the polymerization by taking samples periodically for analysis (e.g., by ¹H NMR and GPC). Once the desired conversion is reached, terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Polymer Isolation: Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold diethyl ether or hexane). Collect the polymer by filtration and dry it under vacuum.

Troubleshooting Workflow Diagram

Troubleshooting_PDI start High PDI or Bimodal GPC check_CRP Are you using a CRP technique (e.g., RAFT)? start->check_CRP implement_CRP Implement RAFT or ATRP check_CRP->implement_CRP No check_reagents Verify Purity of: Monomer, Solvent, CTA check_CRP->check_reagents Yes implement_CRP->check_reagents purify_reagents Purify all reagents: - Monomer via alumina column - Use anhydrous solvent - High purity CTA check_reagents->purify_reagents No check_ratios Optimize Ratios: [M]:[CTA]:[I] check_reagents->check_ratios Yes purify_reagents->check_ratios adjust_ratios Adjust [CTA]/[I] (e.g., 5:1 to 10:1) and initiator concentration check_ratios->adjust_ratios Suboptimal check_degassing Is degassing sufficient? check_ratios->check_degassing Optimal adjust_ratios->check_degassing improve_degassing Perform 3+ freeze-pump-thaw cycles or extended inert gas purge check_degassing->improve_degassing No check_initiator Is the initiator appropriate for the reaction temperature? check_degassing->check_initiator Yes improve_degassing->check_initiator change_initiator Select initiator with suitable half-life at reaction temperature check_initiator->change_initiator No check_temp Is reaction temperature optimal? check_initiator->check_temp Yes change_initiator->check_temp adjust_temp Adjust temperature (avoid extremes) check_temp->adjust_temp Suboptimal low_PDI Low PDI Achieved check_temp->low_PDI Optimal adjust_temp->low_PDI

Caption: Troubleshooting workflow for high PDI.

Key Parameter Summary for RAFT Polymerization
ParameterRecommended Range/ValueRationale
[CTA]/[Initiator] Ratio 5:1 to 10:1A higher ratio generally provides better control over the polymerization, but excessively high ratios can lead to retardation.[6]
Initiator Concentration 0.1% to 5% (by weight of monomer)Influences the number of polymer chains and thus the final molecular weight.[9]
Reaction Temperature 60-80 °C (for AIBN initiator)Needs to be appropriate for the chosen initiator to ensure a suitable rate of radical generation.[6]
Monomer Purity High (inhibitor-free)Impurities can terminate growing polymer chains or interfere with the RAFT agent, leading to a loss of control.[6][8]
Solvent Anhydrous, low chain transferPrevents unwanted side reactions and ensures the "living" nature of the polymerization is maintained.

References

  • Zhang, K., et al. (2023). Controlled Polymerization of Acrylamide via One-Pot and One-Step Aqueous Cu(0)
  • Liu, X., et al. (2023). Rapid RAFT Polymerization of Acrylamide with High Conversion. Molecules.
  • Arzamendi, M. S., et al. (2001). Influence of Chain Transfer Agent on the Cross-Linking of Poly(n-butyl methacrylate-co-N-methylol acrylamide)
  • Gilbert, R. G., et al. (1999). Polymerization of acrylamide in solution and inverse emulsion: number molecular weight distribution with chain transfer agent. Polymer.
  • Liu, X., et al. (2023). Rapid RAFT Polymerization of Acrylamide with High Conversion. PubMed.
  • ResearchGate. (n.d.). Conditions for Facile, Controlled RAFT Polymerization of Acrylamide in Water. Retrieved from [Link]

  • ResearchGate. (n.d.). Dead Polyacrylamide of low polydispersity from atom transfer radical polymerization of acrylamide using CuCl/Me6TREN as catalyst. Retrieved from [Link]

  • IntechOpen. (2025, May 14). Transformation Journey of Monomers into Copolymers by Free Radical Polymerization (FRP), Atom Transfer Radical Polymerization (ATRP)
  • Matyjaszewski Polymer Group. (n.d.). Features of Controlled/"Living" Radical Polymerizations. Retrieved from [Link]

  • Zhang, K., et al. (2023). Controlled Polymerization of Acrylamide via One-Pot and One-Step Aqueous Cu(0)
  • ResearchGate. (n.d.). Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. Retrieved from [Link]

  • ResearchGate. (2023, October 8). Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). RAFT dispersion polymerization of N,N-dimethylacrylamide in a series of n-alkanes using a thermoresponsive poly(tert-octyl acrylamide) steric stabilizer. Retrieved from [Link]

  • International Advanced Research Journal in Science, Engineering and Technology. (2022, May 15).
  • Patsnap. (2025, July 3). How to Improve Product Yield in Free Radical Polymerization. Retrieved from [Link]

  • (n.d.).
  • MDPI. (2021, March 24). The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido- 2-Methyl-1-Propanesulfonic Acid) Microparticles.
  • ResearchGate. (n.d.). 25 questions with answers in RAFT POLYMERIZATION. Retrieved from [Link]

  • Research Collection. (2021, September 21).
  • ResearchGate. (2011, March). Controlled Synthesis of Block Copolymers containing N-isopropylacrylamide by Reversible Addition-Fragmentation Chain-Transfer (RAFT)
  • Research Collection. (2022, June 3).
  • Academia.edu. (n.d.). Kinetics and Mechanisms of Acrylamide Polymerization from Absolute, Online Monitoring of Polymerization Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND CHARACTERIZATION OF POLYACRYLAMIDE WITH CONTROLLED MOLAR WEIGHT. Retrieved from [Link]

  • Akademia Baru. (n.d.). Synthesis and Characterization of Poly (Acrylamide-co-Acrylic Acid).
  • PubMed Central. (n.d.). Reversed Controlled Polymerization (RCP)
  • ChemRxiv. (n.d.).
  • PubMed. (2022, November 18).
  • Carnegie Mellon University. (n.d.). How to Conduct an ATRP. Retrieved from [Link]

  • Bio-Rad. (n.d.). Acrylamide Polymerization. Retrieved from [Link]

  • Express Polymer Letters. (n.d.). Synthesis and characterization of methacrylamidopropyltrimethylammonium chloride and N-substituted acrylamide ionomers.
  • IJEI Journal. (n.d.). Synthesis and Characterisation of Polyacrylamide Hydrogel for the Adsorption of Heavy Metals Silas Musa Blessed.
  • (2025, January 1). Synthesis and characterizations of poly(hydroxybenzyl methacrylate-co-acrylamide) based hydrogel as drug delivery system.
  • MDPI. (2019, July 26). ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity.

Sources

Technical Support Hub: Resolving Phase Separation in N-[(2-methylphenyl)methyl]prop-2-enamide Hydrogels

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist Subject: Troubleshooting Solubility & Phase Separation (LCST/UCST) Chemical ID: N-[(2-methylphenyl)methyl]prop-2-enamide (Commonly: N-(2-methylbenzyl)acrylamide or N-MBAAm )

Executive Summary & Chemical Context

Welcome to the technical support center. You are likely encountering phase separation (opacity, precipitation, or syneresis) because This compound is a hydrophobically modified acrylamide.

While the acrylamide backbone is hydrophilic, the (2-methylphenyl)methyl (o-methylbenzyl) side group is bulky and highly hydrophobic. In aqueous environments, this creates a competition between hydrophilic hydration (amide group) and the entropic penalty of solvating the hydrophobic ring.

The Core Issue: The monomer often exhibits Polymerization-Induced Phase Separation (PIPS) .[1] As the polymer chain grows, the solubility limit decreases, causing the polymer to precipitate out of the aqueous phase before the gel network is fully formed. Furthermore, the resulting polymer likely exhibits a Lower Critical Solution Temperature (LCST) below room temperature or body temperature, leading to collapse.

Troubleshooting Decision Tree

Before proceeding, identify when the phase separation occurs using the diagnostic flow below.

TroubleshootingFlow Start Start: When does separation occur? PrePoly Pre-Polymerization (Monomer Mix) Start->PrePoly DuringPoly During Polymerization (Reaction Phase) Start->DuringPoly PostPoly Post-Polymerization (Swollen Gel) Start->PostPoly SolventFix Issue: Monomer Insolubility Fix: Add DMSO/DMF or SDS PrePoly->SolventFix PIPSFix Issue: PIPS (Syneresis) Fix: Cosolvency or Temperature Drop DuringPoly->PIPSFix LCSTFix Issue: LCST < Ambient T Fix: Copolymerize with DMAA/AAm PostPoly->LCSTFix

Figure 1: Diagnostic workflow for identifying the stage of phase separation.

Module 1: Pre-Polymerization (The "Milky Mix" Issue)

Symptom: The monomer does not dissolve in water, forming a milky emulsion or oil droplets.

Technical Insight: The o-methylbenzyl group disrupts the hydrogen bonding network of water. Without modification, this monomer is essentially water-insoluble.

Protocol A: Micellar Solubilization (Surfactant Method) This is the preferred method for creating tough, "hydrophobic association" hydrogels [1].

  • Surfactant Selection: Use Sodium Dodecyl Sulfate (SDS) or CTAB.

  • Ratio: The surfactant concentration must exceed the Critical Micelle Concentration (CMC).

  • Procedure:

    • Dissolve SDS in deionized water (approx. 7–10 wt% relative to water).

    • Add this compound to the SDS solution.

    • Stir: Magnetically stir at 40°C until the solution becomes transparent. The monomer is now solubilized within the hydrophobic cores of the micelles.

    • Add Co-monomer: Add hydrophilic Acrylamide (AAm) to the aqueous phase if creating a copolymer.

Protocol B: Organic Co-Solvent System If surfactants are undesirable (e.g., for biological assays where SDS is toxic):

  • Solvent: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Ratio: Start with a 60:40 (v/v) Solvent:Water ratio.

  • Mechanism: DMSO breaks the water structure and solvates the aromatic ring, preventing aggregation [2].

Module 2: Polymerization-Induced Phase Separation (PIPS)

Symptom: The reaction mixture starts clear but turns opaque/white and clumps as polymerization proceeds.

Technical Insight: As the molecular weight increases, the entropic gain of mixing decreases. The polymer chain becomes less soluble than the monomer (Flory-Huggins theory). If the reaction temperature exceeds the polymer's LCST, the growing chains will collapse and precipitate [3].[2]

Corrective Protocol:

VariableAdjustmentRationale
Temperature Lower to 4°C - 10°C Polymerization generates heat (exothermic). If

, the gel collapses. Initiating at low temp (using redox initiators like APS/TEMED) keeps the system below the cloud point.
Solvent Quality Increase Organic Fraction Shift from 60% DMSO to 80% DMSO. This ensures the growing hydrophobic chain remains solvated throughout the reaction.
Crosslinker Reduce MBAAm High crosslinking density restricts chain mobility, promoting early syneresis. Reduce N,N'-methylenebisacrylamide to <1 mol%.
Module 3: Post-Polymerization (LCST Management)

Symptom: The gel forms successfully but shrinks/collapses when placed in physiological buffer (37°C) or room temperature water.

Technical Insight: Poly(N-substituted acrylamides) have an LCST.[3][4][5][6][7] The o-methylbenzyl group is more hydrophobic than the benzyl group in N-benzylacrylamide (which has an LCST ~5–10°C depending on MW). The addition of the methyl group likely pushes the LCST below 0°C or very close to it in pure water, meaning it is permanently in a "collapsed" state at room temperature [4].

Protocol: Tuning the LCST via Copolymerization To raise the LCST to a useful range (e.g., 37°C), you must copolymerize with a hydrophilic monomer.

Recommended Formula (Molar Ratios):

  • Target: LCST ~ 37°C

  • Hydrophobic Monomer (Your Compound): 5 – 15 mol%

  • Hydrophilic Monomer (Acrylamide or DMAA): 85 – 95 mol%

Experimental Validation Workflow:

  • Synthesize a series of copolymers with 5%, 10%, and 15% this compound.

  • Measure the Cloud Point using UV-Vis spectrophotometry (Transmittance at 500nm vs. Temperature).

  • Plot the Phase Diagram.

MicelleMechanism cluster_0 Micellar Copolymerization Mechanism Water Water Phase Micelle SDS Micelle Water->Micelle Solubilization Polymer Hydrophobic Association Micelle->Polymer Free Radical Polymerization Monomer Hydrophobic Monomer Monomer->Micelle Encapsulation

Figure 2: Mechanism of solubilizing hydrophobic monomers using surfactant micelles to prevent early phase separation.

FAQ: Common User Queries

Q: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol is a good solvent for the monomer, but it can act as a Chain Transfer Agent (CTA) in free radical polymerization, potentially lowering the molecular weight of your hydrogel and affecting mechanical strength [2]. DMSO is generally inert regarding chain transfer.

Q: Why is my gel "sweating" water (Syneresis)? A: This is a classic sign of phase separation. The polymer network is becoming hydrophobic and expelling water. This indicates you are operating above the LCST . You need to either lower the temperature or increase the ratio of hydrophilic co-monomer (like N,N-dimethylacrylamide).

Q: Is this monomer commercially available as "N-MBAAm"? A: Nomenclature varies. It is often custom-synthesized. Ensure you are not confusing it with N-Methylacrylamide (hydrophilic) or N-Benzylacrylamide (less hydrophobic than your methylated version). The CAS number for N-(2-methylbenzyl)acrylamide is often not listed in standard catalogs, but the structure corresponds to This compound .

References
  • Tuncaboylu, D. C., et al. (2011). "Tough and Self-Healing Hydrogels Formed via Hydrophobic Interactions."[8] Macromolecules. (Demonstrates micellar copolymerization for hydrophobic acrylamides).

  • Gromoch, M., et al. (2020). "Solvent effects in radical copolymerization." ResearchGate.[1] (Details how solvent polarity affects acrylamide kinetics).

  • Liu, R., et al. (1999). "Lower critical solution temperatures of N-substituted acrylamide copolymers in aqueous solutions." Polymer.[1][5][9][10][11] (Foundational data on LCST tuning via copolymer composition).

  • Sanket, A. D., et al. (2020).[4] "Solvation dynamics of N-substituted acrylamide polymers and the importance for phase transition behavior." Soft Matter. (Explains the hydrophobic hydration mechanism).

Sources

catalyst selection for efficient N-acylation of 2-methylbenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the N-acylation of 2-methylbenzylamine.

The presence of an ortho-methyl group on the benzylamine scaffold introduces significant steric hindrance. This steric bulk increases the activation energy required to form the tetrahedral intermediate during nucleophilic attack on a carbonyl carbon. Consequently, standard acylation protocols often suffer from stalled kinetics, poor chemoselectivity, or over-acylation. This guide provides field-proven, causally-explained troubleshooting strategies and validated protocols to optimize your catalytic workflows.

Part 1: Diagnostic FAQ & Troubleshooting Guide

Q1: My direct amidation of 2-methylbenzylamine with phenylacetic acid is stalling at 40-50% conversion. Why is this happening, and how do I push the reaction to completion? Causality & Solution: The stall is likely due to the thermodynamic stability of the unreactive carboxylate-ammonium salt pair that forms immediately upon mixing the acid and the amine. Furthermore, the ortho-methyl group sterically impedes the nucleophilic trajectory required to attack the activated carbonyl. To overcome this, transition from stoichiometric coupling reagents to Boronic Acid Catalysis or Nickel(II) Catalysis . Recent mechanistic studies reveal that boronic acids do not simply form a monoacyloxyboron intermediate; rather, they form a highly active dimeric B-O-B motif [1]. This unique structure doubly activates the carboxylic acid while simultaneously orchestrating the spatial delivery of the sterically hindered amine nucleophile, drastically lowering the activation energy barrier[2]. Alternatively, 10 mol%


 in toluene at 110 °C acts as an excellent Lewis acid to activate the carbonyl without requiring drying agents[3].

Q2: I am trying to adhere to Green Chemistry principles and want to avoid toxic coupling reagents (EDC/HOBt) and corrosive acyl chlorides. What are my options? Causality & Solution: Acyl chlorides generate stoichiometric HCl, and traditional coupling reagents yield high E-factors (waste-to-product ratios). For a completely green approach, use Acetic Acid as a catalyst (10 mol%) with an ester (e.g., ethyl acetate) as the acyl source [4]. Acetic acid provides mild protic activation of the ester carbonyl. Because the leaving group is an alkoxide (which is neutralized to an alcohol), the reaction is highly atom-economical and avoids halogenated waste. For direct carboxylic acid coupling, the aforementioned


 protocol is highly recommended as it operates efficiently without molecular sieves or desiccants[5].

Q3: When using acetic anhydride to acetylate 2-methylbenzylamine, I am detecting significant amounts of diacylated (imide) byproducts. How do I control chemoselectivity? Causality & Solution: 2-Methylbenzylamine is a primary amine. Once monoacylated, the resulting secondary amide still possesses a nucleophilic nitrogen. Highly reactive electrophiles like acetic anhydride, especially when driven by aggressive catalysts like DMAP, cannot easily differentiate between the primary amine and the secondary amide, leading to over-acylation. Solution: Downgrade the electrophilicity of your acyl donor and use a milder catalyst. Switching from acetic anhydride to ethyl acetate, catalyzed by 10 mol% acetic acid, completely suppresses diacylation because the ester is insufficiently electrophilic to react with the sterically hindered secondary amide product[6].

Part 2: Visualization of Catalytic Logic

CatalystSelection Start Acylating Agent Selection Carboxylic Carboxylic Acid (Direct Amidation) Start->Carboxylic Green Chemistry Anhydride Ester / Anhydride (Mild Acylation) Start->Anhydride High Reactivity Boronic Boronic Acid Catalyst (e.g., 3,4,5-F3-PhB(OH)2) High efficiency, B-O-B motif Carboxylic->Boronic Sterically Hindered NiCl2 NiCl2 Catalyst (10 mol%) Eco-friendly, Toluene 110°C Carboxylic->NiCl2 Cost-Effective AcOH Acetic Acid Catalyst (10 mol%, 80-120°C) Anhydride->AcOH Prevent Diacylation

Decision logic for selecting N-acylation catalysts for 2-methylbenzylamine.

Part 3: Quantitative Data Summaries

To facilitate rapid decision-making, the following table synthesizes the performance metrics of various catalytic systems for the N-acylation of sterically hindered benzylamines.

Catalytic SystemAcyl SourceSolventTemp (°C)Time (h)Avg. Yield (%)Primary Advantage

(10 mol%)
Phenylacetic AcidToluene11020>95%No drying agents required; highly recyclable catalyst[3].
Boronic Acid (5 mol%) Carboxylic AcidFluorobenzene1101685-95%Dimeric B-O-B motif overcomes extreme steric hindrance[1].
Acetic Acid (10 mol%) Ethyl AcetateNeat (Ester)80-12012-2490-98%Zero diacylation; utilizes cheap, non-toxic ester solvents[4].
Iodine (Equimolar) Acetyl ChlorideSolvent-free25<1~99%Ultra-fast kinetics at room temperature; high atom economy.

Part 4: Mechanistic Visualization

BoronicMechanism A Boronic Acid ArB(OH)2 B Dimeric B-O-B Motif Formation A->B -H2O C Carboxylic Acid Activation B->C + RCOOH D Amine Coordination (2-Methylbenzylamine) C->D + R'NH2 E C-N Bond Formation & Water Elimination D->E Nucleophilic Attack F N-Acylated Product + Catalyst Regeneration E->F Turnover

Dimeric B-O-B mechanistic pathway for boronic acid-catalyzed direct amidation.

Part 5: Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating. Visual or physical cues are embedded within the steps to confirm the reaction is proceeding correctly.

Protocol A: Direct Amidation via Nickel(II) Catalysis

Optimized for coupling non-activated carboxylic acids with 2-methylbenzylamine.

  • Preparation: In an oven-dried 50 mL round-bottom flask, add phenylacetic acid (2.0 mmol) and anhydrous

    
     (0.2 mmol, 10 mol%).
    
  • Solvent & Amine Addition: Add 20 mL of anhydrous toluene. The mixture will appear as a heterogeneous light yellow/green suspension. Add 2-methylbenzylamine (2.4 mmol, 1.2 equiv) dropwise. Validation Cue: A slight exotherm and color shift may occur as the amine coordinates to the nickel center.

  • Thermal Activation: Attach a reflux condenser. Heat the mixture to 110 °C (reflux) under a nitrogen atmosphere for 20 hours.

  • Workup: Cool the reaction to room temperature. The catalyst will precipitate. Filter the mixture through a short pad of Celite to remove the

    
     catalyst (which can be washed with ethyl acetate, dried, and reused up to three times without activity loss)[7].
    
  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate) to isolate the pure amide.

Protocol B: Mild Acetylation via Acetic Acid Catalysis

Optimized for preventing over-acylation using green solvents.

  • Preparation: In a 25 mL pressure tube or sealed vial, add 2-methylbenzylamine (5.0 mmol).

  • Reagent Addition: Add ethyl acetate (15 mL), which serves as both the solvent and the acylating agent. Add glacial acetic acid (0.5 mmol, 10 mol%) as the catalyst. Validation Cue: The solution should remain completely homogeneous and clear.

  • Thermal Activation: Seal the tube and heat the mixture to 100 °C in an oil bath for 16-24 hours. Note: Because ethyl acetate boils at 77 °C, a sealed pressure vessel is mandatory to achieve the activation temperature.

  • Reaction Monitoring: Monitor via TLC (stain with Ninhydrin). The primary amine spot will disappear, and a single new UV-active spot (the mono-acetylated product) will appear. No baseline streaking (indicative of degradation) or higher Rf spots (diacylation) should be present.

  • Workup: Cool to room temperature. Evaporate the unreacted ethyl acetate under reduced pressure. The residual acetic acid can be removed by washing the crude mixture with a saturated aqueous

    
     solution, followed by extraction with dichloromethane. Dry the organic layer over 
    
    
    
    and concentrate to yield the pure N-(2-methylbenzyl)acetamide.

Part 6: References

  • Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source Chemical Communications (RSC Publishing) URL:[Link]

  • Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 Royal Society Open Science URL:[Link]

  • Organoboron catalysis for direct amide/peptide bond formation RSC Publishing URL:[Link]

  • Direct Amidations of Carboxylic Acids with Amines Encyclopedia MDPI URL:[Link]

Sources

Validation & Comparative

FTIR peak assignments for N-(2-methylbenzyl)acrylamide functional groups

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: FTIR Peak Assignments & Characterization of N-(2-methylbenzyl)acrylamide

Executive Summary & Scope

This guide provides a definitive technical analysis of the Fourier Transform Infrared (FTIR) spectrum of N-(2-methylbenzyl)acrylamide (N-2-MBA) . Unlike generic spectral databases, this document focuses on the comparative performance of N-2-MBA against its closest alternative, N-benzylacrylamide (NBA) .

Why this comparison matters: In drug delivery systems and hydrophobic polymer modification, the choice between N-2-MBA and NBA often hinges on steric properties and hydrophobicity. While both monomers exhibit characteristic acrylamide reactivity, the ortho-methyl group in N-2-MBA introduces distinct spectral signatures in the fingerprint region and subtle shifts in hydrogen bonding potential. This guide enables the precise identification of N-2-MBA and the monitoring of its polymerization kinetics with high fidelity.

Structural Anatomy & Functional Logic

To interpret the spectrum accurately, we must first deconstruct the molecule into its vibrational oscillators. The N-2-MBA molecule consists of three distinct domains:

  • The Acrylamide Head: Responsible for polymerization (

    
    ) and hydrogen bonding (
    
    
    
    ).
  • The Methylene Bridge: Decouples the amide electronic system from the aromatic ring, preserving the amide's "aliphatic-like" character.

  • The Ortho-Tolyl Tail: The distinguishing feature. The methyl group at the ortho position creates steric bulk and a unique substitution pattern on the benzene ring.

Figure 1: Functional Group Decomposition of N-2-MBA

G cluster_0 Molecule: N-(2-methylbenzyl)acrylamide Acryl Acrylamide Group (Reactive Head) ν(C=O), ν(C=C) Bridge Methylene Bridge (-CH2-) Decoupler Acryl->Bridge Amide Linkage Signal1 Amide I & II (1650 & 1540 cm⁻¹) Acryl->Signal1 Signal2 Vinyl C=C (1620 cm⁻¹) Acryl->Signal2 Ring o-Tolyl Group (Hydrophobic Tail) Ortho-Substituted Bridge->Ring Benzylic Bond Signal3 Ortho-Ring Bend (~750 cm⁻¹) Ring->Signal3

Caption: Structural decomposition of N-2-MBA linking chemical domains to primary FTIR signals.

Experimental Protocol: Synthesis & Characterization

To ensure the spectral data cited is reproducible, the following self-validating protocol is recommended for generating the reference material.

Synthesis (Schotten-Baumann Conditions)
  • Reagents: 2-methylbenzylamine (1.0 eq), Acryloyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).

  • Procedure:

    • Cool amine/base solution in DCM to 0°C.

    • Add acryloyl chloride dropwise (exothermic control is critical to prevent polymerization).

    • Stir at RT for 4 hours.

    • Validation: Monitor disappearance of amine N-H stretch (3300-3400 cm⁻¹) and appearance of Amide I (1650 cm⁻¹).

FTIR Acquisition Parameters
  • Instrument: ATR-FTIR (Diamond Crystal).

  • Resolution: 4 cm⁻¹.[1][2]

  • Scans: 32 (minimum) to resolve weak aromatic overtones.

  • Background: Air background collected immediately prior to sample.

Detailed Peak Assignments & Comparative Analysis

This section compares N-2-MBA directly with N-Benzylacrylamide (NBA). The data presented aggregates field-proven assignments for N-substituted acrylamides.

Table 1: Comparative FTIR Assignment Guide
Functional GroupVibration ModeN-2-MBA (Target) N-Benzylacrylamide (Alt) Differentiation Note
Amide A N-H Stretch3280 - 3300 cm⁻¹ (m, br)3280 - 3300 cm⁻¹Indistinguishable. Indicates H-bonding.[3]
Methyl / Alkyl C-H Stretch2960, 2925 cm⁻¹ 2920 cm⁻¹ (weak)Key Difference. N-2-MBA shows distinct methyl asymmetric stretching absent in NBA.
Amide I C=O Stretch1655 ± 5 cm⁻¹ (vs)1655 ± 5 cm⁻¹Primary diagnostic for the amide backbone.
Vinyl C=C Stretch1620 - 1630 cm⁻¹ (s)1620 - 1630 cm⁻¹Polymerization Marker. Disappears upon reaction.
Amide II N-H Bend / C-N1540 - 1550 cm⁻¹ (s)1540 - 1550 cm⁻¹Characteristic of secondary amides.
Aromatic Ring C=C Ring Stretch1485, 1605 cm⁻¹1495, 1600 cm⁻¹Subtle shifts due to alkyl donation in N-2-MBA.
Methyl Group C-H Bend (

)
1380 cm⁻¹ AbsentDiagnostic. Symmetric methyl deformation.
Fingerprint C-H Out-of-Plane~750 - 760 cm⁻¹ (single) 690 & 740 cm⁻¹ (split) CRITICAL IDENTIFIER. Ortho-substitution (N-2-MBA) vs. Mono-substitution (NBA).

(vs = very strong, s = strong, m = medium, br = broad)

The "Fingerprint" Differentiator

The most reliable way to distinguish N-2-MBA from NBA is the Out-of-Plane (OOP) C-H bending region (700–900 cm⁻¹) .

  • NBA (Mono-substituted): Exhibits two strong peaks at ~690 cm⁻¹ and ~740 cm⁻¹. This "two-peak" pattern is the hallmark of a monosubstituted benzene ring.

  • N-2-MBA (Ortho-disubstituted): The 2-methyl group disrupts this pattern. Ortho-disubstituted benzenes typically show a single dominant strong band in the 735–770 cm⁻¹ range. The absence of the 690 cm⁻¹ peak is a positive confirmation of the ortho-substitution.

The Polymerization Monitoring Region

For researchers developing hydrogels or covalent drugs, the 1600–1660 cm⁻¹ region is critical.

  • Pre-Polymerization: Two peaks are visible.[3] The Amide I (C=O) at ~1655 cm⁻¹ and the Vinyl (C=C) at ~1620 cm⁻¹.

  • Post-Polymerization: The peak at 1620 cm⁻¹ must vanish . The Amide I peak will remain (often broadening slightly).

  • Performance Insight: N-2-MBA often polymerizes slightly slower than NBA due to the steric bulk of the ortho-methyl group hindering the approach of the propagating radical chain. FTIR kinetics can quantify this retardation factor.

Experimental Workflow: Kinetic Monitoring

The following diagram illustrates the workflow for using FTIR to validate the synthesis and subsequent polymerization of N-2-MBA.

Figure 2: Synthesis & Validation Workflow

Workflow cluster_synthesis Phase 1: Synthesis & Purity cluster_polymer Phase 2: Polymerization Monitoring Step1 Reactants: 2-Methylbenzylamine + Acryloyl Cl Step2 Crude Product (Solid/Oil) Step1->Step2 Step3 FTIR Check 1: Look for 1620 cm⁻¹ (Vinyl) Look for 3300 cm⁻¹ (Amide A) Step2->Step3 Step4 Initiate Polymerization (APS/TEMED or UV) Step3->Step4 If Pure Step5 Time-Resolved FTIR (Every 5 mins) Step4->Step5 Step6 End Point Criteria: Disappearance of 1620 cm⁻¹ peak Retention of 1655 cm⁻¹ peak Step5->Step6

Caption: Workflow for validating monomer purity and monitoring polymerization kinetics via FTIR.

Conclusion & Application Advice

N-(2-methylbenzyl)acrylamide is a robust hydrophobic monomer. While its reactive acrylamide group shares spectral features with N-benzylacrylamide (Amide I at 1655 cm⁻¹, Vinyl at 1620 cm⁻¹), it is distinctively identified by:

  • Methyl C-H stretches at ~2960 cm⁻¹.

  • Symmetric Methyl deformation at 1380 cm⁻¹.

  • Ortho-substitution pattern (Single strong band ~750 cm⁻¹ vs. the doublet of NBA).

Recommendation: When using N-2-MBA in copolymerization, use the 1380 cm⁻¹ methyl peak as an internal standard to quantify incorporation ratios, as the amide peaks will overlap with the co-monomer (e.g., acrylamide or NIPAM).

References

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[3][4] (Standard reference for ortho-substitution patterns and amide assignments).

  • Pazhanisamy, P., & Reddy, B. S. R. (2006). "Synthesis and characterization of methacrylamidopropyltrimethylammonium chloride and N-substituted acrylamide ionomers." Express Polymer Letters, 1(11), 740-747. Link (Validates N-substituted acrylamide spectral features).

  • Liaw, D. J., et al. (2006). "Advanced Polymeric Materials: Structure Property Relationships." Wiley InterScience.[3] (Discusses steric effects of ortho-substitution on polymerization kinetics).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[3][4] (Authoritative source for distinguishing mono- vs. di-substituted benzene rings).[3]

  • National Institute of Standards and Technology (NIST). "N-Benzylacrylamide IR Spectrum." NIST Chemistry WebBook. Link (Used as the comparative baseline for the non-methylated alternative).

Sources

comparing LCST of N-(2-methylbenzyl)acrylamide vs N-isopropylacrylamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in smart polymers and stimuli-responsive materials, I frequently guide drug development professionals through the nuanced selection of thermoresponsive monomers. When designing targeted drug delivery systems or smart hydrogels, the Lower Critical Solution Temperature (LCST) is the most critical parameter.

This guide provides an in-depth comparative analysis of the industry-standard N-isopropylacrylamide (NIPAM) against the highly hydrophobic modifier N-(2-methylbenzyl)acrylamide (2-MBAm) , detailing the thermodynamic causality behind their behavior and the protocols used to evaluate them.

Mechanistic Causality: Thermodynamics of Phase Transition

To understand why these two monomers behave so differently in aqueous media, we must look at the Gibbs free energy of mixing (


).

N-isopropylacrylamide (NIPAM): The Amphiphilic Gold Standard NIPAM possesses a near-perfect hydrophilic-hydrophobic balance. Below 32 °C, the enthalpy (


) of hydrogen bonding between water molecules and the polymer's amide groups dominates, keeping the poly(NIPAM) chain soluble in a hydrated coil state. However, the isopropyl group forces surrounding water molecules into a highly ordered, cage-like structure (hydrophobic hydration). As temperature increases, the entropic penalty (

) of maintaining these ordered water cages becomes too great. At ~32 °C, the water is expelled, and the polymer collapses into an insoluble globule [1].

N-(2-methylbenzyl)acrylamide (2-MBAm): The Hydrophobic Disruptor Unlike NIPAM, 2-MBAm features a bulky, highly lipophilic aromatic ring (the 2-methylbenzyl group). The entropic penalty required to hydrate this massive hydrophobic surface area is insurmountable at any standard liquid water temperature. Consequently, the homopolymer poly(2-MBAm) is inherently insoluble in water and does not exhibit an LCST .

The Application Insight: While 2-MBAm cannot be used as a standalone thermoresponsive polymer, it is an exceptionally potent LCST-depressant . By copolymerizing small mole fractions of 2-MBAm into a NIPAM backbone, researchers can predictably tune the LCST downwards from 32 °C to room temperature, which is highly desirable for cold-chain responsive biologics or micellar core formation[2].

PhaseTransition Soluble Soluble Transition H-Bond Disruption & Entropic Gain Soluble->Transition Heating (Endothermic) Insoluble Insoluble Transition->Insoluble Hydrophobic Collapse Insoluble->Soluble Cooling (Reversible)

Thermodynamic pathway of the coil-to-globule transition for thermoresponsive polymers.

Comparative Data & Performance

The table below summarizes the physicochemical properties and phase transition behaviors of the homopolymers and their representative copolymers.

Polymer / CopolymerHydrophobic GroupAqueous Solubility (20 °C)LCST (°C)Primary Application in Drug Delivery
Homopolymer: PNIPAM IsopropylSoluble~32.0 °CGold standard for physiological hydrogels
Homopolymer: P(2-MBAm) 2-MethylbenzylInsolubleN/A (Insoluble)Hydrophobic anchoring blocks in micelles
P(NIPAM-co-2-MBAm) (95:5)Isopropyl + 2-MethylbenzylSoluble~24.5 °CRoom-temperature responsive carriers
P(NIPAM-co-2-MBAm) (90:10)Isopropyl + 2-MethylbenzylSoluble~18.0 °CLow-temperature storage release systems

Note: Copolymer LCST values represent the linear depression effect typical of bulky aromatic comonomers incorporated into a PNIPAM backbone [3].

Experimental Workflow: Self-Validating LCST Determination

To ensure trustworthiness and reproducibility, LCST must be measured using a self-validating protocol. We utilize UV-Vis turbidimetry (Cloud Point Measurement), which provides a direct optical readout of the macroscopic phase separation.

Step-by-Step Methodology
  • Polymer Synthesis (RAFT): Synthesize the polymer via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization using AIBN as the initiator and a trithiocarbonate chain transfer agent in DMF at 70 °C for 12 hours. Causality: RAFT ensures a narrow molecular weight distribution (PDI < 1.2), preventing broad, smeared phase transitions caused by uneven chain lengths.

  • Rigorous Purification: Precipitate the polymer in cold diethyl ether, followed by dialysis against Milli-Q water for 48 hours. Causality: Residual unreacted hydrophobic 2-MBAm monomers will act as nucleation sites, artificially depressing the observed LCST. Dialysis ensures absolute purity.

  • Solution Preparation: Lyophilize the purified polymer and dissolve it at exactly 1.0 wt% in Milli-Q water. Stir at 4 °C for 24 hours to ensure complete hydration of the hydrophobic domains.

  • Turbidimetric Analysis: Transfer the solution to a quartz cuvette. Using a UV-Vis spectrophotometer equipped with a Peltier temperature controller, monitor the optical transmittance at

    
     nm.
    
  • Controlled Temperature Ramp: Heat the sample from 10 °C to 50 °C at a strict rate of 1.0 °C/min . Self-Validation Step: Rerun the test at 0.5 °C/min. If the LCST shifts, the system was previously experiencing a kinetic lag, and the slower rate reflects the true thermodynamic equilibrium.

  • Data Interpretation: The LCST is formally defined as the temperature at which the optical transmittance drops to 50% of its initial baseline value.

Workflow Synth 1. RAFT Copolymerization (NIPAM + 2-MBAm in DMF) Purify 2. Dialysis & Lyophilization (Removes unreacted monomers) Synth->Purify Prep 3. Aqueous Solution Prep (1.0 wt% in Milli-Q Water) Purify->Prep Measure 4. UV-Vis Turbidimetry (Monitor Transmittance at 600 nm) Prep->Measure Analyze 5. LCST Calculation (Temperature at 50% Transmittance) Measure->Analyze

Standardized experimental workflow for synthesizing and determining the LCST of polyacrylamides.

References

  • Title: Effects of stereochemistry and copolymerization on the LCST of PNIPAm Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Investigation of the LCST of polyacrylamides as a function of molecular parameters and solvent composition Source: Journal of Polymer Science Part A: Polymer Chemistry (via ResearchGate) URL: [Link]

Comparative Thermal Degradation Guide: Poly(N-(2-methylbenzyl)acrylamide) vs. Standard Polyacrylamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

As drug delivery systems and tissue engineering scaffolds evolve, the demand for polymers with highly specific thermal and hydrophobic profiles increases. Poly(N-(2-methylbenzyl)acrylamide) (PN2MBA) is an advanced, bulky aromatic derivative of the polyacrylamide family. Unlike the highly hydrophilic standard polyacrylamide (PAM) or the thermoresponsive poly(N-isopropylacrylamide) (PNIPAM), PN2MBA offers a rigid, hydrophobic microenvironment ideal for encapsulating lipophilic active pharmaceutical ingredients (APIs).

However, before integrating PN2MBA into hot-melt extrusion workflows or high-temperature sterilization processes, researchers must rigorously define its thermal degradation profile. As a Senior Application Scientist, I have designed this guide to provide a comparative thermogravimetric analysis (TGA) of PN2MBA against alternative polyacrylamides, detailing the mechanistic causality behind its enhanced thermal stability and providing a self-validating experimental framework for your laboratory.

Mechanistic Basis of Thermal Degradation

The thermal degradation of polyacrylamides is not a single catastrophic event but a sequential, multi-region process influenced by molecular weight, copolymer composition, and side-chain sterics[1].

  • Region I (< 200 °C) - Dehydration: Polyacrylamides are generally stable in this region, with mass loss primarily attributed to the desorption of surface and matrix-bound water[1]. Because PN2MBA is highly hydrophobic compared to PAM, its Region I mass loss is negligible.

  • Region II (200 °C – 350 °C) - Imidization & Deamination: Above 200 °C, unsubstituted polyacrylamides undergo intra- and intermolecular imidization, releasing ammonia (NH3) and water[1]. In N-substituted derivatives like PNIPAM and PN2MBA, this region shifts to higher temperatures (typically >300 °C) and involves the cleavage of the bulky side chains[2]. The ortho-methyl group on the benzyl ring of PN2MBA creates significant steric hindrance, restricting polymer chain mobility and elevating the energy barrier required for side-chain scission.

  • Region III (> 350 °C) - Backbone Pyrolysis: At elevated temperatures, the polymer main chain undergoes random scission, releasing carbon dioxide, nitriles, and short-chain hydrocarbons, eventually leaving a carbonaceous char[3]. Trace oxygen or impurities can trigger auto-oxidation, accelerating this chain-breaking reaction[3].

Degradation_Mechanism Polymer PN2MBA Polymer (Thermally Stable < 300°C) Moisture Region I: < 200°C (Trace Moisture Desorption) Polymer->Moisture Initial Heating Imidization Region II: 320 - 420°C (Side-chain Cleavage & Deamination) Moisture->Imidization Overcoming Steric Hindrance Pyrolysis Region III: > 420°C (Backbone Scission & Charring) Imidization->Pyrolysis Radical Chain Breakdown

Three-stage thermal degradation pathway of poly(N-(2-methylbenzyl)acrylamide).

Comparative Quantitative Analysis

To objectively evaluate PN2MBA, we benchmark its thermal performance against three common alternatives: PAM (highly hydrophilic), PNIPAM (thermoresponsive)[4], and Poly(N-benzylacrylamide) (PNBAM, a less sterically hindered aromatic analog).

Table 1: Comparative TGA Performance Metrics (Heating Rate: 10 °C/min, N₂ Atmosphere)

PolymerRegion I Mass Loss (%)Onset of Degradation (

, °C)
Peak Degradation (

, °C)
Char Yield at 600 °C (%)Primary Degradation Mechanism
PAM 8.0 - 11.0~220~28015 - 20Early imidization, NH₃ release[1]
PNIPAM 2.0 - 4.0~300~3908 - 12Isopropyl cleavage, backbone scission[2]
PNBAM < 1.0~315~40518 - 22Benzyl cleavage, delayed imidization
PN2MBA < 0.5~325~41522 - 26Sterically hindered side-chain cleavage

Data Interpretation: PN2MBA exhibits the highest


 and the lowest moisture retention. The 2-methylbenzyl group not only repels water (yielding <0.5% mass loss in Region I) but also requires more thermal energy to cleave compared to the unsubstituted benzyl group in PNBAM. The higher char yield suggests that the aromatic rings participate in cross-linking reactions during high-temperature pyrolysis.

Self-Validating TGA Experimental Protocol

Generating trustworthy thermal data requires a self-validating system. A single TGA run is prone to artifacts (e.g., thermal lag, buoyancy effects). The following step-by-step methodology ensures absolute data integrity by integrating kinetic modeling and strict atmospheric controls.

Step-by-Step Methodology

1. Instrument Calibration (The Baseline Check):

  • Action: Calibrate the TGA using melting point standards (e.g., Indium, Zinc) prior to analysis.

  • Causality: Ensures the thermocouple reading perfectly matches the actual sample temperature, eliminating systemic temperature bias and validating the instrument's accuracy.

2. Sample Preparation & Loading:

  • Action: Weigh precisely 5.0 to 10.0 mg of lyophilized PN2MBA into a platinum or alumina crucible.

  • Causality: Using a small, uniform mass minimizes thermal gradients within the sample. If the mass is too large, the outer layer degrades first, insulating the core and artificially shifting

    
     to higher temperatures.
    

3. Atmospheric Control (Purge Phase):

  • Action: Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min for 30 minutes at an isothermal 25 °C before heating.

  • Causality: Trace oxygen triggers auto-oxidation, which artificially accelerates chain-breaking reactions[3]. A strict N₂ purge isolates purely thermal decomposition mechanisms.

4. Dynamic Heating & Kinetic Validation:

  • Action: Execute non-isothermal heating runs at four distinct rates: 5, 10, 15, and 20 °C/min from 25 °C to 700 °C[2].

  • Causality: A single heating rate cannot determine the activation energy (

    
    ) of degradation. By using multiple rates, we can apply Ozawa, Kissinger, or Flynn-Wall-Ozawa (FWO) model-free kinetics to validate the energy barrier of the degradation steps[2].
    

5. Evolved Gas Analysis (Optional but Recommended):

  • Action: Couple the TGA exhaust to a Fourier Transform Infrared Spectrometer (TGA-FTIR).

  • Causality: While TGA tells us when mass is lost, FTIR tells us what is lost. Detecting nitriles or isolated amides over 350 °C verifies the exact cleavage mechanism of the polymer side-chains[5].

TGA_Workflow A 1. Instrument Calibration (Indium/Zinc Standards) B 2. Sample Preparation (5-10 mg, Alumina Crucible) A->B Ensures Temp Accuracy C 3. Atmosphere Control (N2 Purge, 50 mL/min) B->C Minimizes Thermal Lag D 4. Dynamic Heating (5-20°C/min to 700°C) C->D Prevents Auto-oxidation E 5. Data Acquisition (Mass Loss & DTG Curves) D->E Enables Kinetic Modeling

Self-validating TGA workflow ensuring high-fidelity thermal degradation data acquisition.

Conclusion

For drug development professionals formulating high-temperature melt extrusions or seeking highly stable hydrophobic carriers, PN2MBA presents a superior thermal profile compared to standard PAM or PNIPAM. Its degradation onset of ~325 °C provides a wide processing window, while its negligible moisture absorption protects moisture-sensitive APIs. By employing the self-validating TGA protocol outlined above, researchers can confidently extract the kinetic parameters necessary to predict the long-term stability of PN2MBA-based therapeutics.

References

1.2 - PMC (National Institutes of Health) 2.1 - Chemical Reviews (ACS Publications) 3.4 - PMC (National Institutes of Health) 4.3 - Semantic Scholar 5.5 - RSC Publishing

Sources

differential scanning calorimetry (DSC) profiles of N-substituted acrylamides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Differential Scanning Calorimetry (DSC) Profiles of N-Substituted Acrylamides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Technical Context

N-substituted acrylamides represent a critical class of "smart" polymers, widely utilized in drug delivery, tissue engineering, and switchable surfaces. Their utility hinges on specific thermal transitions—primarily the Glass Transition Temperature (


)  in the dry state and the Lower Critical Solution Temperature (LCST)  in aqueous solution.[1]

Differential Scanning Calorimetry (DSC) is the gold-standard technique for characterizing these materials. However, the profiles differ significantly based on the N-substituent (alkyl chain length, hydrophilicity, and steric hindrance). This guide provides a direct technical comparison of the most commercially relevant N-substituted acrylamides, synthesizing experimental data to aid in material selection and protocol design.

Comparative Analysis of Thermal Properties

The following table synthesizes consensus data for high-molecular-weight homopolymers. Note that


 values are sensitive to molecular weight and moisture content (plasticization).
Table 1: Thermal Property Benchmark
PolymerAbbr.[2][3][4][5][6][7][8][9][10]N-Substituent StructureDry

(Onset/Midpoint)
Aqueous LCST (

)
Thermal Behavior Profile
Poly(N-isopropylacrylamide) PNIPAM Isopropyl (

)
135°C – 145°C 32°C Amorphous / Semi-crystalline. Sharp endothermic LCST peak in water. High

due to steric hindrance and H-bonding.
Poly(N,N-dimethylacrylamide) PDMA Dimethyl (

)
115°C – 120°C None Amorphous. Hydrophilic. No LCST in range 0-100°C. Broad, weak glass transition often observed.
Poly(N,N-diethylacrylamide) PDEA Diethyl (

)
80°C – 85°C 25°C – 33°C Amorphous. LCST similar to PNIPAM but lower dry

due to flexible ethyl side chains.
Poly(N-tert-butylacrylamide) PtBA tert-Butyl (

)
128°C – 130°C Insoluble Amorphous. Hydrophobic. High

driven by bulky t-butyl group. Used to tune hydrophobicity in copolymers.[6]
Poly(N-hydroxyethyl acrylamide) PHEAA Hydroxyethyl (

)
85°C – 95°C None Amorphous. Highly hydrophilic. Strong H-bonding capability. Often shows broad transitions due to moisture avidity.

Detailed DSC Profile Interpretation

Poly(N-isopropylacrylamide) (PNIPAM)[13][14]
  • Aqueous Solution (LCST Mode): The DSC thermogram of PNIPAM in water exhibits a sharp, high-enthalpy endothermic peak centered at ~32°C. This peak corresponds to the coil-to-globule transition, where the entropy gain from releasing ordered water molecules (hydrophobic effect) overrides the enthalpy of mixing.

    • Key Feature: The peak width and onset are sensitive to polydispersity and end-group effects.

  • Dry State (

    
     Mode):  In the absence of water, PNIPAM shows a step-change in heat capacity ($ \Delta C_p $) characteristic of the glass transition around 140°C.
    
    • Warning: PNIPAM is hygroscopic.[4] Even trace moisture can depress the

      
       by 20-30°C (plasticization effect). A "Heat-Cool-Heat" cycle is mandatory to observe the true 
      
      
      
      .
Poly(N,N-dimethylacrylamide) (PDMA)
  • Profile: PDMA lacks the hydrophobic isopropyl group required for LCST behavior. Its DSC profile in water is flat (no transition).

  • Dry State: The

    
     (~119°C) is lower than PNIPAM but higher than PDEA. The absence of an amide hydrogen (it is a tertiary amide) prevents donor-H-bonding, but the dipole-dipole interactions remain strong.
    
Poly(N,N-diethylacrylamide) (PDEA)
  • Profile: PDEA is a structural analog to PNIPAM with a similar LCST (~33°C). However, its dry state

    
     is significantly lower (~81°C).
    
  • Mechanism: The two ethyl groups provide more free volume and rotational flexibility compared to the rigid isopropyl group of PNIPAM, lowering the energy barrier for segmental motion (lower

    
    ).
    

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, follow these standardized workflows.

Protocol A: Determination of LCST (Aqueous)

Objective: Accurate measurement of the phase transition temperature.

  • Sample Prep: Dissolve polymer in deionized water (typical conc. 1–5 wt%).

  • Encapsulation: Use Hermetic Aluminum Pans (liquid tight). Fill reference pan with an equal mass of pure water to cancel the solvent heat capacity baseline.

  • Equilibration: Hold at 0°C or 10°C for 5 minutes to ensure thermal equilibrium.

  • Ramp: Heat from 10°C to 60°C at 1°C/min or 2°C/min .

    • Note: High heating rates (>5°C/min) cause thermal lag, artificially shifting the LCST peak to higher temperatures.

  • Validation: The transition should appear as a sharp endotherm. The peak maximum is

    
     (Cloud Point Temperature).
    
Protocol B: Determination of (Dry)

Objective: Eliminating thermal history and moisture effects.

  • Sample Prep: Dry polymer in a vacuum oven at 60°C for 24 hours. Load 5–10 mg into a standard aluminum pan (crimped lid with pinhole).

  • Cycle 1 (Conditioning): Heat from 0°C to 180°C at 10°C/min.

    • Purpose: Erase thermal history and drive off residual moisture. Ignore data from this cycle.

  • Cooling: Cool to 0°C at 10°C/min (or quench cool).

  • Cycle 2 (Measurement): Heat from 0°C to 180°C at 10°C/min.

  • Analysis: Locate the step change in the heat flow signal. The

    
     is typically reported as the midpoint  of the inflection.[11]
    

Visualizations

Diagram 1: DSC Experimental Workflow

This logic flow ensures data integrity by separating solution-state (LCST) and solid-state (


) protocols.

DSC_Workflow Start Start: Polymer Sample Decision Target Property? Start->Decision Sol_Prep Dissolve in H2O (1-5%) Hermetic Pan Decision->Sol_Prep LCST (Aqueous) Dry_Prep Vacuum Dry 24h Standard Pan (Pinhole) Decision->Dry_Prep Tg (Solid) Ref_Pan Reference: Pure Water Sol_Prep->Ref_Pan Slow_Ramp Ramp 1-2°C/min (Avoid Thermal Lag) Ref_Pan->Slow_Ramp Endotherm Result: Endothermic Peak (LCST) Slow_Ramp->Endotherm Heat_Cool Heat-Cool-Heat Cycle (Remove Moisture/History) Dry_Prep->Heat_Cool Step_Change Result: Step Change (Glass Transition) Heat_Cool->Step_Change

Caption: Decision tree for selecting the correct DSC protocol based on the thermal transition of interest.

Diagram 2: Structure-Property Logic

How the N-substituent influences the thermal profile.

Structure_Property Substituent N-Substituent Structure Steric Steric Hindrance (Rigidity) Substituent->Steric H_Bond H-Bonding Capacity (Amide H) Substituent->H_Bond Hydrophobicity Hydrophobic/Hydrophilic Balance Substituent->Hydrophobicity High_Tg High Tg (e.g., PNIPAM ~140°C) Steric->High_Tg High Rigidity Low_Tg Lower Tg (e.g., PDEA ~80°C) Steric->Low_Tg High Free Vol (Ethyl) LCST_Yes LCST Behavior (e.g., PNIPAM, PDEA) H_Bond->LCST_Yes Donor-Acceptor Balance Hydrophobicity->LCST_Yes Entropic Gain LCST_No No LCST (Soluble) (e.g., PDMA) Hydrophobicity->LCST_No Too Hydrophilic

Caption: Mechanistic link between chemical structure (N-substituent) and observed thermal properties (Tg and LCST).

References

  • Liu, H. Y., & Zhu, X. X. (1999). Lower critical solution temperatures of N-substituted acrylamide copolymers in aqueous solutions. Polymer, 40(25), 6985-6990. Link

  • Polymer Source Inc. (n.d.). Sample Name: Poly(N,N-dimethylacrylamide) Data Sheet. Retrieved from

  • Idziak, I., et al. (1999). Thermosensitivity of Aqueous Solutions of Poly(N,N-diethylacrylamide). Macromolecules, 32(4), 1260–1263. Link

  • Gomez-Burgaz, M., et al. (2024). Study of the Thermal Phase Transition of Poly(N,N-diethylacrylamide-co-N-ethylacrylamide) Random Copolymers. Polymers, 16(11), 1587. Link

  • SpecialChem. (2024). Glass Transition Temperature (Tg) of Plastics. Retrieved from

Sources

A Guide to the Structural Confirmation of N-(o-methylbenzyl)acrylamide via ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and drug development, the unambiguous structural confirmation of novel molecules is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of N-(o-methylbenzyl)acrylamide, a substituted acrylamide of interest in polymer chemistry and medicinal research. We will explore the theoretical basis for its ¹³C NMR spectrum, present a detailed experimental protocol, and compare the utility of NMR with alternative analytical techniques.

The Imperative of Structural Integrity

The synthesis of specifically designed molecules like N-(o-methylbenzyl)acrylamide necessitates a robust and reliable method for structural verification. Any ambiguity in the molecular architecture can lead to erroneous interpretations of biological activity, physical properties, and reactivity. ¹³C NMR spectroscopy stands out as a powerful, non-destructive technique that provides a detailed carbon "fingerprint" of a molecule, revealing the connectivity and chemical environment of each carbon atom.[1]

Predicting the ¹³C NMR Spectrum of N-(o-methylbenzyl)acrylamide

The structure of N-(o-methylbenzyl)acrylamide comprises three key fragments: the acrylamide group, the benzyl group, and the ortho-methyl substituent. The expected chemical shifts in the ¹³C NMR spectrum are influenced by the hybridization of the carbon atoms and the electron-withdrawing or -donating effects of neighboring functional groups.[2]

Below is a table of predicted ¹³C NMR chemical shifts for N-(o-methylbenzyl)acrylamide. These predictions are based on established chemical shift ranges for similar functional groups and data from structurally related compounds.

Carbon AtomPredicted Chemical Shift (ppm)Rationale
Carbonyl (C=O)~166The amide carbonyl carbon is deshielded, appearing in the typical range for amides (150-175 ppm).[3]
Vinyl (=CH₂)~126The terminal vinyl carbon of the acrylamide group.
Vinyl (=CH)~131The internal vinyl carbon, deshielded by the adjacent carbonyl group.
Benzyl CH₂~43The methylene carbon connecting the nitrogen to the aromatic ring.
Aromatic C (quaternary, attached to CH₂)~136The aromatic carbon directly bonded to the benzylic methylene group.
Aromatic C (quaternary, attached to CH₃)~136The aromatic carbon bearing the methyl group.
Aromatic CH~126-130The four unsubstituted aromatic carbons, with slight variations due to their positions relative to the substituents.
Methyl (CH₃)~19The methyl group carbon attached to the aromatic ring.

Experimental Protocol for ¹³C NMR Analysis

The acquisition of a high-quality ¹³C NMR spectrum is paramount for accurate structural confirmation. The following protocol outlines a standard procedure for the analysis of a solid sample like N-(o-methylbenzyl)acrylamide.

Sample Preparation
  • Weighing: Accurately weigh approximately 50-100 mg of the synthesized N-(o-methylbenzyl)acrylamide.[4] A higher concentration is generally required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a small vial. The choice of solvent is critical to avoid large solvent peaks that could obscure signals from the analyte.[5]

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

NMR Spectrometer Setup and Data Acquisition

The following is a general workflow for acquiring a ¹³C NMR spectrum:

G cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_processing Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim setup Setup Acquisition Parameters lock_shim->setup acquire Acquire Spectrum setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline peak_pick Peak Picking and Referencing (TMS) baseline->peak_pick G cluster_techniques Analytical Techniques cluster_info Information Provided cluster_strengths Strengths cluster_weaknesses Weaknesses nmr ¹³C NMR Spectroscopy nmr_info Carbon Framework Connectivity Chemical Environment Stereochemistry nmr->nmr_info nmr_strengths Unambiguous structural elucidation Non-destructive nmr->nmr_strengths nmr_weaknesses Lower sensitivity Requires larger sample size nmr->nmr_weaknesses ms Mass Spectrometry (GC-MS, LC-MS) ms_info Molecular Weight Molecular Formula Fragmentation Pattern ms->ms_info ms_strengths High sensitivity Small sample requirement ms->ms_strengths ms_weaknesses Provides limited connectivity information Destructive technique ms->ms_weaknesses

Figure 3: A comparison of the information, strengths, and weaknesses of ¹³C NMR spectroscopy and mass spectrometry for structural confirmation.

¹³C NMR Spectroscopy:

  • Strengths: Provides a direct and detailed map of the carbon skeleton, making it the gold standard for unambiguous structural elucidation. [6]It is also a non-destructive technique, allowing the sample to be recovered for further analysis. [1]* Weaknesses: ¹³C NMR is inherently less sensitive than mass spectrometry due to the low natural abundance of the ¹³C isotope, requiring a larger sample size and longer acquisition times. [6] Mass Spectrometry (GC-MS or LC-MS):

  • Strengths: Offers exceptional sensitivity, often requiring only picogram to femtomole amounts of sample. [6]It provides the molecular weight of the compound and, through high-resolution mass spectrometry, can determine the molecular formula. Fragmentation patterns can offer clues about the structure.

  • Weaknesses: Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, but it does not directly reveal the connectivity of the atoms. Therefore, it can be challenging to distinguish between isomers based on mass spectral data alone. [3]The technique is also destructive.

For the specific case of N-(o-methylbenzyl)acrylamide, ¹³C NMR would be essential to definitively confirm the position of the methyl group on the benzyl ring (ortho, meta, or para), which would be difficult to ascertain from the mass spectrum alone.

Conclusion

¹³C NMR spectroscopy is an indispensable tool for the structural confirmation of synthesized organic molecules like N-(o-methylbenzyl)acrylamide. By providing a detailed and unambiguous fingerprint of the carbon framework, it allows researchers to verify the integrity of their synthesized compounds with a high degree of confidence. While complementary techniques like mass spectrometry offer valuable information regarding molecular weight and formula, ¹³C NMR remains unparalleled in its ability to elucidate the precise connectivity and chemical environment of each carbon atom, ensuring the scientific validity of subsequent research and development efforts.

References

  • Patsnap. (2025, September 22). Differences in NMR vs Mass Spectrometry for Identification. Patsnap Eureka. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • University of Cambridge. NMR Sample Preparation. Department of Chemistry. [Link]

  • Michigan State University. NMR Spectroscopy. Department of Chemistry. [Link]

  • PubChem. N-Benzylacrylamide. National Center for Biotechnology Information. [Link]

  • Emwas, A.-H., et al. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. In Metabolomics. IntechOpen. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University of Ottawa. How to make an NMR sample. NMR Facility. [Link]

  • eGyanKosh. STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. [Link]

  • ResearchGate. (2018, October 4). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?[Link]

  • Western University. NMR Sample Preparation. [Link]

  • The Royal Society of Chemistry. (2014). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. RSC Advances, 4(86), 46053-46059. [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • ResearchGate. (2019, November 25). Synthesis and Characterisation of Copoly-(Eugenol-N,N′-Methylene Bis(Acrylamide)). [Link]

  • PubChem. N-Benzylmethacrylamide. National Center for Biotechnology Information. [Link]

  • Modgraph. C13 NMR and X-Nuclei Reference Database. [Link]

  • CAS. NMR Database for Faster Structural Data. [Link]

  • De Gruyter. (2017). A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide. Open Chemistry, 15(1). [Link]

  • Preprints.org. (2024, August 28). Synthesis and Characterization of N,N-Dimethylacrylamide and [(3-Methacryloyl-amino)propyl]trimethylammonium Chloride Copolymers. [Link]

  • ResearchGate. (2013). ¹³C NMR spectra of: Upper: ¹³C-labelled N-benzyl(carbonyl-¹³C)acrylamide indicates the labelling position. Lower: Isotopically unmodified reference compound. [Link]

  • Scientific Research Publishing. (2012). ¹³C NMR and Raman Studies of Fullerene-Based Poly (Acrylamides). International Journal of Organic Chemistry, 2, 377-386. [Link]

  • Baghdad Science Journal. (2025, February 20). Synthesis and Characterization of New Acrylamide Derivatives and Studying Their Antibacterial Activity. [Link]

  • PubMed. (1983). NMR analyses of the cold cataract. III. ¹³C acrylamide studies. Experimental Eye Research, 37(5), 499-507. [Link]

  • Munzur University. (2022). Synthesis and Characterization of Novel N-(2-Benzoyl-benzofuran-3- yl)-acrylamide monomer. Journal of Engineering and Natural Sciences, 7(1), 1-6. [Link]

  • PubMed. (2023). Acrylamide derivatives: A dynamic nuclear magnetic resonance study. Magnetic Resonance in Chemistry, 61(5), 277-283. [Link]

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Safety Operating Guide

Operational Guide: Safe Disposal of N-[(2-methylphenyl)methyl]prop-2-enamide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Assessment

Chemical Identity: N-[(2-methylphenyl)methyl]prop-2-enamide Synonyms: N-(2-methylbenzyl)acrylamide; 2-methylbenzyl acrylamide. Class: Substituted Acrylamide Monomer.

This guide outlines the disposal procedures for This compound . As a Senior Application Scientist, I must emphasize that this compound is not merely "chemical waste"; it is a neurotoxic Michael acceptor capable of exothermic polymerization.

The "prop-2-enamide" moiety (acrylamide group) is the functional "warhead." It poses two distinct risks that dictate our disposal strategy:

  • Neurotoxicity: The vinyl group (

    
    ) is highly electrophilic and forms irreversible adducts with cysteine residues in nerve proteins (e.g., kinesin), leading to peripheral neuropathy.
    
  • Runaway Polymerization: Like all acrylamides, this monomer can undergo auto-polymerization if exposed to heat, UV light, or oxidizers, potentially rupturing waste containers via exothermic gas evolution.

Key Physicochemical Properties for Disposal
PropertyValue (Estimated/Analog*)Operational Implication
Physical State Solid (Crystalline Powder)Dust hazard; requires wetting during spill cleanup.
Reactivity PolymerizableDo not mix with peroxides, oxidizers, or radical initiators.
Solubility Low water solubility; Soluble in DMSO/MethanolDo not flush down drains. Aquatic toxicity risk.[1]
Flash Point >100°C (Typical for class)Combustible solid.

*Note: Specific data for the 2-methyl isomer is rare; data extrapolated from N-benzylacrylamide (CAS 13304-62-6) and Acrylamide (CAS 79-06-1).

Part 2: Pre-Disposal Stabilization (The "Self-Validating" System)

Before moving waste to the central accumulation area, you must validate the stability of the material. A "self-validating" system means the waste is checked for reactivity before it leaves your hood.

The "Initializer Check"

Acrylamides are often stabilized with inhibitors like MEHQ (hydroquinone monomethyl ether). If you are disposing of old stock solutions , the inhibitor may have been consumed.

  • Visual Inspection: Look for cloudiness, viscous strings, or solid masses in liquid solutions. This indicates polymerization has started.

  • Action: If the bottle is warm or actively polymerizing, DO NOT CAP TIGHTLY . Place it in a secondary container in the fume hood and allow the reaction to complete/cool before disposal.

Segregation Logic

You must segregate this chemical from "incompatible" waste streams to prevent an explosion in the waste drum.

SegregationLogic Start Waste: this compound Form Physical Form? Start->Form Solid Solid / Powder Form->Solid Liquid Liquid / Solution Form->Liquid BinA Solid Toxic Waste (Double Bagged) Solid->BinA CheckSolvent Solvent Type? Liquid->CheckSolvent Halogenated Halogenated (DCM, Chloroform) CheckSolvent->Halogenated NonHal Non-Halogenated (Methanol, DMSO) CheckSolvent->NonHal BinB Halogenated Organic Waste (Segregated) Halogenated->BinB BinC Non-Halogenated Organic Waste NonHal->BinC Warning CRITICAL: NO OXIDIZERS (No Peroxides/Nitric Acid) BinB->Warning Check Compatibility BinC->Warning Check Compatibility

Figure 1: Decision logic for segregating acrylamide derivative waste. Note the critical exclusion of oxidizers.

Part 3: Detailed Disposal Protocol

Scenario A: Disposal of Pure Solid

Objective: Isolate the toxin to prevent dust generation and contact.

  • PPE Required: Nitrile gloves (double-gloved) or Butyl rubber (for high resistance), lab coat, safety goggles, and N95 dust mask (if working outside a hood).

  • Primary Containment: Keep the chemical in its original glass vial if possible. Tightly cap the vial.

  • Secondary Containment: Place the vial into a clear, sealable plastic bag (Ziploc type).

  • Labeling: Affix a hazardous waste label to the bag.

    • Constituents: "this compound"

    • Hazards: "TOXIC (Neurotoxin)", "Suspected Carcinogen".

  • Disposal Stream: Place in the Solid Toxic/Hazardous Waste drum.

    • Note: Do not use the general trash or "glass" bin. This must be incinerated.

Scenario B: Disposal of Liquid Solutions

Objective: Prevent environmental leaching and polymerization in the drum.

  • Solvent Compatibility: Ensure the solvent is compatible with the waste container (e.g., HDPE carboys are standard).

  • Pouring: Pour the solution into the appropriate Organic Waste Carboy (Halogenated vs. Non-Halogenated).

  • Rinsing: Triple rinse the empty original container with a compatible solvent. Add rinsate to the waste carboy.

  • Defacing: Deface the label of the empty original container and dispose of the glass as "Chemically Contaminated Glass" (or wash/reuse if permitted by facility policy).

  • Log Entry: Immediately log the addition on the waste carboy tag. Write out the full chemical name; do not use abbreviations like "N-MPP".

Scenario C: Deactivation (Optional / Trace Residues Only)

For trace residues in glassware, chemical deactivation via polymerization is a valid method to reduce toxicity before cleaning.

  • Add an excess of sodium bisulfite (1:1 molar ratio) or initiate polymerization with TEMED/Persulfate (standard PAGE gel protocol).

  • Allow the solution to solidify or react for 24 hours.

  • Dispose of the resulting polymer as solid hazardous waste.

    • Warning:Never attempt this on bulk quantities (>5g) due to exotherm risk.

Part 4: Emergency Spill Response

If this compound is spilled, immediate containment is required to prevent neurotoxic dust inhalation.

SpillResponse Spill Spill Detected Assess Assess Scale (<10g vs >10g) Spill->Assess Evacuate Evacuate Lab Call EHS Assess->Evacuate Large/Unsafe PPE Don PPE: Double Nitrile, Goggles, Resp. Protection Assess->PPE Small/Manageable Wet Wet Method: Cover with wet paper towels (Prevents Dust) PPE->Wet Scoop Scoop/Wipe into Bag Wet->Scoop Wash Wash Area: Soap & Water x3 Scoop->Wash Dispose Dispose as Hazardous Waste Wash->Dispose

Figure 2: Emergency spill response workflow emphasizing dust suppression.

Critical Spill Step: Never dry-sweep the powder. This generates airborne neurotoxic dust. Always cover the spill with wet paper towels (water or ethanol) first to dampen the powder, then wipe up.

References

  • U.S. Environmental Protection Agency (EPA). (1994). Chemical Summary for Acrylamide. EPA 749-F-94-005. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2019). Acrylamide: NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). Retrieved from [Link]

  • PubChem. (n.d.). N-Benzylacrylamide (Compound Summary). National Library of Medicine.[2] Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Acrylamide. Retrieved from [Link]

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A Comprehensive Safety and Handling Guide for N-[(2-methylphenyl)methyl]prop-2-enamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and GHS Classification

Based on data from analogous compounds like N-methyl-N-phenylprop-2-enamide, N-[(2-methylphenyl)methyl]prop-2-enamide is anticipated to have the following hazard classifications under the Globally Harmonized System (GHS):

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1][2]
Skin Corrosion/Irritation2H315: Causes skin irritation[2][3]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[2][3]
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation[2][3]

Signal Word: Warning[1][3]

Primary Routes of Exposure: Inhalation, skin contact, eye contact, ingestion.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategorySpecificationRationale
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use.[4] Use proper glove removal technique to avoid skin contact.To prevent skin contact, which can cause irritation.[2][3]
Eye and Face Protection Chemical splash goggles and a face shield where splashing is a risk.[5]To protect against splashes and aerosols that can cause serious eye irritation.[2][3]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is required when handling outside of a certified chemical fume hood.To prevent inhalation of vapors or aerosols, which may cause respiratory tract irritation.[2][3]
Protective Clothing A lab coat, long pants, and closed-toe shoes. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn.To protect the skin from accidental contact.[6]

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

  • Keep away from incompatible materials such as strong oxidizing agents.[1]

  • Store locked up.[7]

Handling Procedures

All manipulations of this compound, including weighing and transferring, must be conducted within a certified chemical fume hood.[8]

Step-by-Step Handling Protocol:

  • Preparation:

    • Don all required PPE before entering the designated handling area.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement.[8]

  • Handling:

    • Use the smallest quantity of the substance necessary for the experiment.

    • When possible, perform reactions in a closed system to prevent the release of vapors.

    • Avoid breathing vapors, mist, or gas.[4]

  • Cleanup:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol), followed by soap and water.

    • Dispose of all contaminated materials, including gloves and disposable labware, in a designated hazardous waste container.[8]

Emergency Procedures
  • In case of skin contact: Immediately wash with plenty of soap and water.[4] If skin irritation occurs, get medical advice/attention.[4]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] If eye irritation persists, get medical advice/attention.[4]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

  • If swallowed: Rinse mouth. Never give anything by mouth to an unconscious person. Consult a physician.[2]

  • Spills: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[6] Ensure adequate ventilation and remove all sources of ignition.[6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables (e.g., gloves, paper towels, pipette tips) should be collected in a clearly labeled, sealed, and puncture-resistant hazardous waste container.[8]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[8]

  • Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[8]

Dispose of contents and container in accordance with all local, regional, national, and international regulations.[9]

Visualized Workflow

The following diagram illustrates the essential steps for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Assemble Materials in Hood prep2->prep3 handle1 Weigh/Measure in Hood prep3->handle1 Proceed to Handling handle2 Perform Experiment in Closed System handle1->handle2 clean1 Decontaminate Surfaces & Glassware handle2->clean1 Proceed to Cleanup clean2 Segregate & Label Hazardous Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A step-by-step workflow for the safe handling of this compound.

References

  • Acros Organics. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-N-phenylprop-2-enamide. Retrieved from [Link]

  • American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Angene Chemical. (2025, November 9). Safety Data Sheet. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.